SN50
Description
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H230N36O29S/c1-64(2)57-87(156-117(183)92(62-69(11)12)158-123(189)100(72(17)18)161-106(172)78(25)143-119(185)94-41-35-54-164(94)126(192)93(63-70(13)14)159-118(184)90(60-67(7)8)154-104(170)76(23)144-121(187)99(71(15)16)160-105(171)77(24)141-102(168)74(21)132)113(179)142-75(22)103(169)153-89(59-66(5)6)116(182)157-88(58-65(3)4)114(180)145-79(26)124(190)163-53-34-42-95(163)120(186)162-101(73(19)20)122(188)151-85(45-47-98(134)167)112(178)149-82(39-32-51-139-128(135)136)108(174)146-80(37-28-30-49-130)107(173)148-83(40-33-52-140-129(137)138)109(175)150-84(44-46-97(133)166)111(177)147-81(38-29-31-50-131)110(176)155-91(61-68(9)10)115(181)152-86(48-56-195-27)125(191)165-55-36-43-96(165)127(193)194/h64-96,99-101H,28-63,130-132H2,1-27H3,(H2,133,166)(H2,134,167)(H,141,168)(H,142,179)(H,143,185)(H,144,187)(H,145,180)(H,146,174)(H,147,177)(H,148,173)(H,149,178)(H,150,175)(H,151,188)(H,152,181)(H,153,169)(H,154,170)(H,155,176)(H,156,183)(H,157,182)(H,158,189)(H,159,184)(H,160,171)(H,161,172)(H,162,186)(H,193,194)(H4,135,136,139)(H4,137,138,140)/t74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWLNURBQMTKEB-URDPEVQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H230N36O29S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2781.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SN50 Peptide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The SN50 peptide is a widely utilized cell-permeable inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Its mechanism of action is centered on the competitive inhibition of the nuclear import of NF-κB, a transcription factor pivotal in regulating inflammatory responses, cell survival, and proliferation. This guide provides a detailed technical overview of the this compound peptide, including its molecular composition, the intricacies of its inhibitory action on the NF-κB signaling cascade, a compilation of quantitative data from various studies, detailed experimental protocols for its characterization, and visual representations of the involved pathways and mechanisms.
Introduction to this compound Peptide
The this compound peptide is a synthetic, cell-permeable peptide designed to specifically interfere with the nuclear translocation of NF-κB. Structurally, it is a chimeric peptide composed of two key functional domains:
-
A cell-permeation motif: This is derived from the hydrophobic region of the signal peptide of Kaposi Fibroblast Growth Factor (K-FGF). This sequence facilitates the peptide's translocation across the cell membrane, enabling it to reach its intracellular target.
-
A Nuclear Localization Sequence (NLS): This is the NLS of the NF-κB p50 subunit (amino acids 360-369). This sequence is responsible for the peptide's inhibitory activity by mimicking the NLS of the endogenous NF-κB p50 subunit.
The amino acid sequence of the this compound peptide is H-AAVALLPAVLLALLAPVQRKRQKLMP-OH. An inactive control peptide, SN50M, is often used in experiments, where critical basic residues in the NLS are substituted with neutral amino acids (e.g., Asn for Lys and Gly for Arg) to abolish its inhibitory activity.
The NF-κB Signaling Pathway and this compound's Point of Intervention
The NF-κB family of transcription factors, most commonly the p50/p65 heterodimer, is sequestered in the cytoplasm in an inactive state through its association with inhibitory proteins known as Inhibitors of κB (IκB). Upon cellular stimulation by a diverse range of stimuli, such as cytokines (e.g., TNF-α, IL-1β), lipopolysaccharide (LPS), or oxidative stress, a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. The degradation of IκB unmasks the NLS on the NF-κB subunits, allowing the active NF-κB complex to be recognized by the nuclear import machinery and translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, thereby activating the transcription of a wide array of pro-inflammatory and survival genes.
The this compound peptide exerts its inhibitory effect at the crucial step of nuclear import. By presenting a high concentration of the p50 NLS, this compound acts as a competitive inhibitor for the binding of the active NF-κB complex to the importin α/β heterodimer, which is the nuclear transport receptor responsible for recognizing and shuttling NLS-containing proteins into the nucleus. This competitive binding effectively blocks the nuclear translocation of NF-κB, leading to its accumulation in the cytoplasm and a subsequent reduction in the transcription of its target genes.
Quantitative Data
The following tables summarize key quantitative data related to the efficacy and binding characteristics of the this compound peptide from various studies.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (KD) of N50 to Importin α5 | |||
| KD1 | 73 nmol/L | Human Jurkat T cell lysate | [1] |
| KD2 | 140 nmol/L | Human Jurkat T cell lysate | [1] |
| Effective Concentrations for Inhibition | |||
| Maximal Inhibition of NF-κB Nuclear Translocation | 18 µM | Murine endothelial LE-II cells | [2] |
| Inhibition of NF-κB pathway activation | 2 µM | MM.1S and ARP-1 multiple myeloma cells | [3] |
| Inhibition of NF-κB pathway activation | 3 µM | ARD multiple myeloma cells | [3] |
| Reduction of NF-κB p65 protein levels | 50 µg/mL | Human abdominal subcutaneous adipocytes | [4] |
| Attenuation of inflammatory responses | 50 µg/mL | Human umbilical vein endothelial cells (HUVECs) | [5] |
| In Vivo Administration | |||
| Dose for enhanced CAR T-cell therapy | 20 mg/kg | NOD-SCID mice | [3] |
Signaling Pathway and Experimental Workflow Diagrams
The Canonical NF-κB Signaling Pathway and the Inhibitory Action of this compound
References
- 1. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Cell-Permeable Inhibitor of Nuclear Factor-κB, Attenuates Ventilator-Induced Lung Injury in an Isolated and Perfused Rat Lung Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Development of the SN50 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of the inflammatory response, immune function, cell proliferation, and survival. Its dysregulation is implicated in a multitude of pathological conditions, including chronic inflammatory diseases and various cancers. Consequently, the NF-κB signaling pathway represents a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, development, and experimental application of SN50, a pioneering cell-permeable peptide inhibitor of NF-κB. This compound was rationally designed to prevent the nuclear translocation of the active NF-κB complex, thereby inhibiting its transcriptional activity. This document details the mechanism of action of this compound, summarizes key quantitative data regarding its efficacy, provides in-depth experimental protocols for its characterization, and visualizes the associated biological pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic, cell-permeable peptide designed to inhibit the nuclear import of the NF-κB transcription factor.[1][2] It is a chimeric peptide constructed by fusing the nuclear localization sequence (NLS) of the NF-κB p50 subunit to the hydrophobic region of the signal peptide from Kaposi's fibroblast growth factor (K-FGF).[3] This hydrophobic sequence confers the ability to penetrate the cell membrane, delivering the inhibitory NLS payload directly into the cytoplasm.[3] By competitively inhibiting the importin-mediated nuclear translocation of the NF-κB p50/p65 heterodimer, this compound effectively blocks the activation of NF-κB-dependent gene expression.[3]
Mechanism of Action
The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharide (LPS), and other cellular stressors. These stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent proteasomal degradation of the inhibitory IκB proteins. The degradation of IκB unmasks the nuclear localization sequence on the NF-κB heterodimer (typically p50/p65), allowing it to be recognized by the importin α/β transport machinery and translocated into the nucleus. Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter and enhancer regions of target genes, leading to the transcription of hundreds of genes involved in inflammation, immunity, and cell survival.
This compound exerts its inhibitory effect by mimicking the NLS of the NF-κB p50 subunit. This allows it to competitively bind to the importin α/β receptors, thereby preventing the nuclear import of the endogenous active NF-κB complex.[3] This sequestration of the NF-κB complex in the cytoplasm effectively abrogates its ability to activate gene transcription.
Quantitative Data on this compound Efficacy
The effective concentration of this compound for inhibiting NF-κB activity varies depending on the cell type, the stimulus used, and the duration of treatment. The following tables summarize the available quantitative data on the efficacy of this compound.
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Stimulus | Effective Concentration | Endpoint Measured | Reference |
| MM.1S (Multiple Myeloma) | APRIL | 2 µM | Inhibition of NF-κB pathway activation (Western Blot) | [1] |
| ARP-1 (Multiple Myeloma) | APRIL | 2 µM | Inhibition of NF-κB pathway activation (Western Blot) | [1] |
| ARD (Multiple Myeloma) | APRIL | 3 µM | Inhibition of NF-κB pathway activation (Western Blot) | [1] |
| SGC7901 (Gastric Cancer) | - | 18 µM | Enhanced growth inhibition with LY294002 (MTT assay) | [4][5] |
| Murine Endothelial LE-II | LPS | 18 µM | Maximal inhibition of NF-κB nuclear translocation | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose (30 mM) + IL-1β (10 ng/mL) | 50 µg/mL (~18 µM) | Reduction of nuclear NF-κB p65 levels (Western Blot) | [7] |
Table 2: Binding Affinity of this compound
| Binding Partner | Dissociation Constant (Kd) | Method | Reference |
| NF-κB p50 Subunit | Data not available | - | - |
Table 3: In Vivo Pharmacokinetics of this compound
| Parameter | Value | Animal Model | Reference |
| Half-life (t½) | Data not available | - | - |
| Stability | Data not available | - | - |
Note: The lack of available data for binding affinity and in vivo pharmacokinetics highlights a significant gap in the current understanding of this compound's properties and an area for future research.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol describes the visualization and quantification of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.
Materials:
-
Cell line of interest (e.g., HeLa, RAW 264.7)
-
This compound peptide
-
Inflammatory stimulus (e.g., TNF-α, LPS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with the desired concentration of this compound for 1-2 hours. Include a vehicle control (e.g., sterile water or PBS).
-
Stimulation: Add the inflammatory stimulus (e.g., 10 ng/mL TNF-α) to the wells and incubate for the desired time (e.g., 30-60 minutes).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and image using a fluorescence microscope.
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal in multiple cells for each condition.
Western Blot Analysis of NF-κB Pathway Activation
This protocol details the detection of key proteins in the NF-κB signaling cascade to assess the effect of this compound.
Materials:
-
Cell line of interest
-
This compound peptide
-
Inflammatory stimulus
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-NF-κB p65, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture cells and treat with this compound and/or inflammatory stimulus as described in the nuclear translocation assay.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol describes the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) secreted into the cell culture supernatant.
Materials:
-
Cell culture supernatant from treated cells
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
Wash buffer
-
Assay diluent
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with assay diluent for 1 hour.
-
Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add the substrate solution. Incubate in the dark until color develops.
-
Measurement: Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.
In Vivo Studies
This compound has been utilized in various animal models to investigate its therapeutic potential. For instance, in a mouse model of traumatic brain injury, pretreatment with this compound resulted in a significant reduction of NF-κB p65 and TNF-α protein levels.[8] In a rat model of ventilator-induced lung injury, administration of this compound attenuated inflammatory responses, including the expression of IL-1β and TNF-α.[9][10]
General Considerations for In Vivo Studies:
-
Dose and Administration Route: The optimal dose and route of administration (e.g., intravenous, intraperitoneal, topical) need to be determined empirically for each animal model and disease context.
-
Pharmacokinetics: The short half-life of peptides in vivo is a significant challenge. Strategies to improve the stability and prolong the circulation time of this compound are areas of active research.
-
Toxicity: Dose-escalation studies are necessary to determine the maximum tolerated dose and to assess any potential off-target effects.
Limitations and Future Directions
Despite its utility as a research tool, the therapeutic development of this compound has been hampered by several factors inherent to peptide-based drugs, including:
-
Poor in vivo stability and short half-life: Peptides are susceptible to rapid degradation by proteases in the bloodstream.
-
Potential for immunogenicity.
-
High manufacturing costs.
Future research is likely to focus on the development of second-generation NF-κB inhibitors with improved drug-like properties. This may involve the design of peptidomimetics, small molecules, or the use of drug delivery systems to enhance the stability and targeted delivery of NF-κB inhibitors.
Conclusion
This compound has been an invaluable tool for elucidating the role of the NF-κB signaling pathway in a wide range of biological processes and disease models. Its ability to potently and specifically inhibit NF-κB nuclear translocation has provided a means to dissect the downstream consequences of NF-κB activation. While its direct clinical application may be limited, the knowledge gained from studies utilizing this compound continues to inform the development of novel and more effective anti-inflammatory and anti-cancer therapies targeting the NF-κB pathway. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their own investigations and to build upon the foundational work in the field of NF-κB inhibition.
References
- 1. Cell penetrating peptide inhibitors of Nuclear Factor-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell penetrating peptide inhibitors of nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound enhances the effects of LY294002 on cell death induction in gastric cancer cell line SGC7901 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A cell-penetrating peptide suppresses inflammation by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alteration of NF-kappa B p50 DNA binding kinetics by S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a Cell-Permeable Inhibitor of Nuclear Factor-κB, Attenuates Ventilator-Induced Lung Injury in an Isolated and Perfused Rat Lung Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of SN50 on the NF-κB Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and effects of SN50, a widely used cell-permeable peptide inhibitor of the Nuclear Factor-κB (NF-κB) signaling pathway. This document provides a comprehensive overview of its mode of action, quantitative data on its efficacy, detailed experimental protocols for its study, and a discussion of its specificity.
Executive Summary
Nuclear Factor-κB is a critical transcription factor involved in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in numerous diseases, making it a significant target for therapeutic intervention. This compound is a synthetic peptide designed to inhibit the NF-κB pathway. It consists of the hydrophobic, cell-permeable region of the Kaposi fibroblast growth factor (K-FGF) signal peptide linked to the nuclear localization sequence (NLS) of the NF-κB p50 subunit.[1] This design allows this compound to traverse the cell membrane and competitively inhibit the nuclear import of the active NF-κB complex, thereby preventing the transcription of its target genes.[1] This guide serves as a technical resource for researchers utilizing this compound, providing the necessary details to design, execute, and interpret experiments effectively.
Mechanism of Action
The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization sequence on the NF-κB heterodimer (typically p65/p50), allowing it to translocate from the cytoplasm into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating their transcription.
This compound exerts its inhibitory effect at the crucial step of nuclear translocation. The NLS sequence within the this compound peptide mimics that of the NF-κB p50 subunit, allowing it to competitively bind to the importin α/β proteins that form the nuclear import machinery. By occupying this machinery, this compound effectively blocks the entry of the active p65/p50 NF-κB heterodimer into the nucleus.[1] It is important to note that this compound does not prevent the upstream events of IκBα phosphorylation or degradation.[2]
Quantitative Data on this compound Efficacy
The effective concentration of this compound for inhibiting NF-κB nuclear translocation varies depending on the cell type, the stimulus used, and the duration of treatment. The following table summarizes quantitative data from various studies.
| Cell Line/Type | Stimulus | Effective Concentration | Readout | Reference(s) |
| Multiple Myeloma (MM.1S, ARP-1) | APRIL | 2.0 µM | Western Blot (NF-κB pathway activation) | [3] |
| Multiple Myeloma (ARD) | APRIL | 3.0 µM | Western Blot (NF-κB pathway activation) | [3] |
| Human Abdominal Subcutaneous Adipocytes | LPS (10 ng/mL) | 50 µg/mL | ELISA (NF-κB p65 activity) | [4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose (30 mM), IL-1β (10 ng/mL) | 50 µg/mL | Western Blot (nuclear NF-κB p65) | [5] |
| Murine Endothelial LE-II Cells | LPS | 18 µM (maximal inhibition) | Not specified | |
| Rat Lung (in vivo model) | Lipopolysaccharide (LPS) | 10 mg/kg (intratracheal) with this compound in perfusate | Western Blot, Histology | [6] |
| Mouse Brain (in vivo TBI model) | Traumatic Brain Injury (TBI) | 20 mg/kg | Immunohistochemistry, Behavioral tests | [3][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of this compound on the NF-κB pathway.
Western Blot for NF-κB p65 Nuclear Translocation
This protocol is used to quantify the amount of the NF-κB p65 subunit in the cytoplasm and nucleus, thereby assessing the inhibitory effect of this compound on its nuclear translocation.
Materials:
-
Cell culture reagents
-
This compound peptide and a suitable vehicle control (e.g., sterile water or PBS)
-
NF-κB activating stimulus (e.g., TNF-α, LPS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cytoplasmic and Nuclear Extraction Buffers (commercial kits or self-made)[8][9][10]
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-treat the cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Add the NF-κB activating stimulus (e.g., 20 ng/mL TNF-α) and incubate for the desired time (typically 15-60 minutes).
-
Cell Lysis and Fractionation:
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and prepare them with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-p65, anti-Lamin B1, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p65 levels in the nuclear fraction to the Lamin B1 loading control and the p65 levels in the cytoplasmic fraction to the GAPDH loading control. Compare the nuclear-to-cytoplasmic p65 ratio between control and this compound-treated samples.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts. A decrease in the NF-κB-DNA complex indicates successful inhibition by this compound.
Materials:
-
Nuclear extracts prepared as described in the Western Blot protocol (Section 4.1).
-
EMSA binding buffer.
-
Poly(dI-dC) non-specific competitor DNA.
-
Double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'), labeled with biotin (B1667282) or a radioactive isotope (e.g., ³²P).
-
Unlabeled ("cold") competitor probe.
-
Native polyacrylamide gel.
-
TBE buffer.
-
Detection reagents appropriate for the probe label (e.g., streptavidin-HRP for biotin).
Procedure:
-
Prepare Nuclear Extracts: Follow steps 1-3 of the Western Blot protocol (Section 4.1) to obtain nuclear extracts from control and this compound-treated cells.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract (5-10 µg), poly(dI-dC), and EMSA binding buffer.
-
For competition controls, add a 100-fold molar excess of unlabeled ("cold") probe to a separate reaction.
-
Incubate the reactions on ice for 10-15 minutes.
-
Add the labeled probe to each reaction and incubate for an additional 20-30 minutes at room temperature.
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front is near the bottom.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled probe using the appropriate method (e.g., chemiluminescence for biotin-labeled probes, autoradiography for radioactive probes).
-
-
Data Analysis: Compare the intensity of the shifted band (representing the NF-κB-DNA complex) between the control and this compound-treated samples. A decrease in band intensity in the this compound-treated lane indicates inhibition of NF-κB DNA binding. The specificity is confirmed by the disappearance of the shifted band in the presence of the cold competitor.[11][12][13]
Immunofluorescence for NF-κB p65 Localization
This imaging-based method provides a visual assessment of NF-κB p65 subcellular localization.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates.
-
This compound peptide and vehicle control.
-
NF-κB activating stimulus.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1-5% BSA in PBS).
-
Primary antibody: anti-NF-κB p65.
-
Fluorophore-conjugated secondary antibody.
-
DAPI or Hoechst stain for nuclear counterstaining.
-
Antifade mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Culture, Treatment, and Stimulation: Follow steps 1 and 2 of the Western Blot protocol (Section 4.1), but with cells grown on coverslips.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis: Visually inspect the images for the localization of p65 (fluorescent signal from the secondary antibody). In unstimulated or this compound-treated stimulated cells, the p65 signal should be predominantly cytoplasmic. In stimulated control cells, the p65 signal will be concentrated in the nucleus (co-localizing with the DAPI/Hoechst signal). Quantitative analysis can be performed using image analysis software to measure the nuclear-to-cytoplasmic fluorescence intensity ratio.[14][15]
Specificity and Off-Target Effects
While this compound is widely used as an inhibitor of NF-κB nuclear translocation, it is important for researchers to be aware of its potential for off-target effects. The mechanism of action, which involves targeting the general nuclear import machinery, suggests that this compound may also inhibit the nuclear translocation of other transcription factors that utilize a similar NLS-dependent import pathway.
Indeed, studies have shown that this compound can also prevent the nuclear import of other transcription factors, including:
-
Activator protein-1 (AP-1) [16]
-
Nuclear factor of activated T-cells (NFAT) [16]
-
Signal transducer and activator of transcription 1 (STAT1) [16]
Therefore, when interpreting results from experiments using this compound, it is crucial to consider these potential off-target effects. To confirm that the observed phenotype is indeed due to the inhibition of the NF-κB pathway, it is recommended to employ complementary approaches. For instance, using another NF-κB inhibitor with a different mechanism of action (e.g., an IKK inhibitor like IKK-16 or TPCA-1) can help validate the findings.[3] Additionally, genetic approaches such as siRNA-mediated knockdown of NF-κB subunits (e.g., p65) can provide more specific evidence for the role of NF-κB in the process under investigation.
Conclusion
This compound is a valuable tool for studying the physiological and pathological roles of the NF-κB signaling pathway. Its cell-permeable nature allows for its use in a wide range of in vitro and in vivo experimental models. However, a thorough understanding of its mechanism of action, effective concentrations, and potential off-target effects is essential for the rigorous design and interpretation of experiments. By employing the detailed protocols and considering the validation strategies outlined in this guide, researchers can effectively utilize this compound to advance our understanding of NF-κB-mediated processes and their therapeutic potential.
References
- 1. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 2. researchgate.net [researchgate.net]
- 3. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibitor of nuclear factor-κB, this compound, attenuates lipopolysaccharide-induced lung injury in an isolated and perfused rat lung model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic effect of this compound, an inhibitor of nuclear factor-κB, in treatment of TBI in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 9. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 10. biomol.com [biomol.com]
- 11. researchgate.net [researchgate.net]
- 12. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fivephoton.com [fivephoton.com]
- 16. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
SN50 Peptide: A Technical Guide to Inhibiting Nuclear Import
For Researchers, Scientists, and Drug Development Professionals
Abstract
The SN50 peptide is a cell-permeable inhibitor of the nuclear import of the transcription factor Nuclear Factor-kappa B (NF-κB) and other macromolecules. By competitively targeting the nuclear import machinery, this compound offers a valuable tool for dissecting signaling pathways and represents a potential therapeutic agent in inflammatory diseases and cancer. This technical guide provides an in-depth overview of the this compound peptide, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Nuclear transport is a fundamental cellular process that governs the localization of macromolecules, thereby controlling gene expression and cellular function. The import of proteins into the nucleus is tightly regulated and primarily mediated by a family of transport receptors known as importins (or karyopherins). These receptors recognize specific nuclear localization sequences (NLS) on their cargo proteins and facilitate their translocation through the nuclear pore complex (NPC).
The transcription factor NF-κB is a critical regulator of the immune and inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon cellular stimulation by various signals, such as cytokines or lipopolysaccharide (LPS), IκB is phosphorylated and degraded, exposing the NLS on the NF-κB p50/p65 heterodimer. This allows for its rapid import into the nucleus, where it activates the transcription of target genes. Dysregulation of NF-κB signaling is implicated in numerous diseases, making it a key target for therapeutic intervention.
The this compound peptide was developed as a specific inhibitor of NF-κB nuclear import. It is a synthetic, cell-permeable peptide that consists of two key functional domains:
-
A cell-permeation sequence: Derived from the hydrophobic region of the Kaposi fibroblast growth factor (K-FGF) signal peptide, this sequence allows the peptide to efficiently cross the cell membrane.[1]
-
A nuclear localization sequence (NLS): This sequence is identical to the NLS of the NF-κB p50 subunit (VQRKRQKLMP).[1]
By mimicking the NLS of NF-κB p50, this compound competitively inhibits the binding of NF-κB to the importin α/β heterodimer, thereby preventing its translocation into the nucleus.[2][3] This guide will delve into the technical details of this compound's function and provide practical information for its application in research and drug development. A commonly used inactive control peptide, SN50M, contains two amino acid substitutions in the NLS region (Asn for Lys and Gly for Arg), rendering it unable to effectively compete for importin binding.[4][5]
Mechanism of Action
The primary mechanism of action of the this compound peptide is the competitive inhibition of the classical nuclear import pathway that is dependent on the importin α/β heterodimer.
The Classical Nuclear Import Pathway
The import of proteins containing a classical NLS, such as NF-κB, is a multi-step process:
-
Recognition in the Cytoplasm: The NLS of the cargo protein is recognized and bound by the importin α subunit.
-
Formation of the Import Complex: Importin α, now bound to the cargo, associates with the importin β subunit to form a ternary import complex.
-
Translocation through the NPC: Importin β mediates the docking of the complex to the nuclear pore complex and its subsequent translocation into the nucleoplasm.
-
Cargo Release: Inside the nucleus, the small GTPase Ran, in its GTP-bound state (Ran-GTP), binds to importin β. This binding induces a conformational change that leads to the dissociation of the import complex and the release of the cargo protein.
-
Receptor Recycling: The importin α and importin β/Ran-GTP complexes are then exported back to the cytoplasm, where Ran-GTP is hydrolyzed to Ran-GDP, releasing the importins for another round of import.
This compound-Mediated Inhibition
The this compound peptide intervenes in the initial step of this pathway. The NLS sequence of this compound directly competes with the NLS of NF-κB p50 for binding to the NLS-binding pocket of importin α.[2][3] By saturating the available importin α molecules, this compound effectively prevents the formation of the NF-κB-importin α/β complex, thus inhibiting the nuclear translocation of NF-κB.
Studies have shown that the NLS-containing portion of this compound (referred to as N50) forms stable complexes with multiple importin α isoforms, with a particularly high affinity for importin α5.[6] This interaction is specific, as demonstrated by competition binding assays.[6]
Beyond NF-κB, this compound has also been shown to inhibit the nuclear import of other transcription factors that utilize the importin α/β pathway, including STAT1 and AP-1.[3][6][7] This broader activity should be considered when interpreting experimental results.
Quantitative Data
The efficacy of this compound in inhibiting nuclear import has been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Cell Type/System | Reference |
| Dissociation Constants (KD) for N50-Importin α5 Interaction | |||
| KD1 | 73 nmol/L | In vitro (Human) | [6][8] |
| KD2 | 140 nmol/L | In vitro (Human) | [6][8] |
| Effective Concentrations for Inhibition | |||
| Inhibition of NF-κB nuclear translocation | ~50% inhibition at 18 µM | HeLa cells | [4] |
| Inhibition of NF-κB nuclear translocation | 40 µg/mL | PC-3 cells | [4] |
| Inhibition of NF-κB activity | 50 µg/mL | Human Adipocytes | [9] |
| Inhibition of NF-κB pathway activation | 2 µM | MM.1S and ARP-1 cells | [5] |
| Inhibition of NF-κB pathway activation | 3 µM | ARD cells | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of the this compound peptide.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, Jurkat, PC-3, or primary cells) at an appropriate density in multi-well plates or on coverslips to allow for optimal growth and subsequent analysis.
-
Peptide Reconstitution: Reconstitute lyophilized this compound and the control peptide SN50M in sterile, nuclease-free water or an appropriate buffer to a stock concentration of 1-10 mg/mL. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Pre-treatment: Prior to stimulation, pre-incubate the cells with the desired concentration of this compound or SN50M (typically ranging from 10 to 100 µg/mL, or 18-50 µM) for a period of 30 minutes to 2 hours. The optimal concentration and pre-incubation time should be determined empirically for each cell type and experimental condition.
-
Stimulation: Following pre-treatment, stimulate the cells with an appropriate agent to induce NF-κB activation (e.g., TNF-α at 10-20 ng/mL or LPS at 1 µg/mL) for the desired time period (typically 15-60 minutes).
-
Harvesting: After stimulation, wash the cells with ice-cold PBS and proceed with the desired downstream analysis (e.g., immunofluorescence, subcellular fractionation).
Immunofluorescence for NF-κB Nuclear Translocation
-
Cell Preparation: Grow cells on sterile glass coverslips. After treatment with this compound and a stimulatory agent, wash the cells twice with ice-cold PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the NF-κB p65 subunit (e.g., rabbit anti-p65) diluted in 1% BSA in PBST overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) diluted in 1% BSA in PBST for 1-2 hours at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBST. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting and Imaging: Wash the cells a final three times with PBST and mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the subcellular localization of NF-κB p65 using a fluorescence or confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of nuclear translocation.
Nuclear and Cytoplasmic Fractionation and Western Blotting
-
Cell Lysis: After treatment, harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors) and incubate on ice for 15 minutes.
-
Cytoplasmic Extraction: Add a detergent (e.g., NP-40 or Triton X-100) to a final concentration of 0.5-1% and vortex briefly. Centrifuge at high speed (e.g., 14,000 rpm) for 1-2 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
Nuclear Extraction: Wash the nuclear pellet with the hypotonic lysis buffer. Resuspend the pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors) and incubate on ice for 30 minutes with periodic vortexing.
-
Nuclear Lysate Collection: Centrifuge at maximum speed for 10 minutes at 4°C. The supernatant contains the nuclear extract.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA or Bradford assay).
-
Western Blotting:
-
Separate equal amounts of protein from the nuclear and cytoplasmic extracts by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
To ensure the purity of the fractions, probe the blots with antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1 or Histone H3) markers.
-
Importin Binding Assay (Pull-down)
-
Peptide Immobilization: Incubate biotinylated this compound or a control peptide with streptavidin-coated agarose (B213101) or magnetic beads to immobilize the peptide.
-
Cell Lysate Preparation: Prepare whole-cell lysates from the desired cell type in a non-denaturing lysis buffer containing protease inhibitors.
-
Binding Reaction: Incubate the immobilized peptide with the cell lysate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against different importin α subunits (e.g., importin α1, α3, α4, α5) to identify which isoforms interact with the this compound peptide. For competition assays, pre-incubate the cell lysate with increasing concentrations of non-biotinylated this compound before adding the immobilized biotinylated peptide.[6]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the this compound peptide's function and experimental analysis.
Caption: NF-κB signaling pathway and this compound inhibition.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Logical relationship of this compound's mechanism of action.
Conclusion
The this compound peptide is a powerful and widely used tool for the specific inhibition of NF-κB nuclear import. Its cell-permeable nature and well-defined mechanism of action make it invaluable for studying the intricate roles of NF-κB and other importin α/β-dependent transcription factors in various cellular processes. The quantitative data and detailed protocols provided in this guide are intended to facilitate its effective use in research and to support the development of novel therapeutics targeting nuclear transport pathways. As with any competitive inhibitor, it is crucial to use appropriate controls, such as the inactive SN50M peptide, and to consider its potential effects on other nuclear import cargoes to ensure accurate interpretation of experimental results.
References
- 1. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of NF-kappa B, AP-1, NFAT, and STAT1 nuclear import in T lymphocytes by noninvasive delivery of peptide carrying the nuclear localization sequence of NF-kappa B p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Nuclear Import Shuttles, Importins/Karyopherins alpha by a Peptide Mimicking the NFκB1/p50 Nuclear Localization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Blockade of NF-κB nuclear translocation results in the inhibition of the invasiveness of human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
SN50 and Inflammation: A Foundational Research Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on the SN50 peptide and its role as an inhibitor of inflammation. It covers the core mechanism of action, detailed experimental protocols from key studies, and quantitative data to support its efficacy. The information is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting the NF-κB signaling pathway.
Introduction to this compound
This compound is a cell-permeable inhibitory peptide designed to block the nuclear translocation of the nuclear factor-kappa B (NF-κB) active complex.[1][2] Structurally, it is a synthetic construct that consists of two key components:
-
A cell-permeable motif: This is the hydrophobic region of the signal peptide from Kaposi fibroblast growth factor (K-FGF), which allows the peptide to traverse the cell membrane.[1][3]
-
A nuclear localization sequence (NLS): This sequence is derived from the p50 subunit of NF-κB (specifically, amino acid residues 360-369).[1][3][4]
By competitively inhibiting the nuclear import machinery, this compound effectively sequesters the active NF-κB dimer in the cytoplasm, preventing it from reaching its nuclear DNA binding sites and initiating the transcription of pro-inflammatory genes.[1][5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Amino Acid Sequence | AAVALLPAVLLALLAPVQRKRQKLMP[1] |
| Molecular Formula | C129H230N36O29S[1] |
| Molecular Weight | 2781.7 g/mol [1] |
| Purity (by HPLC) | ≥95%[1] |
| Form | Lyophilized powder[1] |
| Storage Conditions | -20°C[1] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB family of transcription factors is a cornerstone of the inflammatory response.[5] In unstimulated cells, NF-κB dimers (most commonly the p50-p65 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[5] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This unmasks the NLS on the NF-κB dimer, allowing it to translocate into the nucleus and activate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5]
This compound intervenes at the critical step of nuclear translocation. Its NLS sequence competitively binds to the importin proteins responsible for transporting the NF-κB complex into the nucleus, thereby preventing the activation of downstream inflammatory gene expression.[1][3]
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Key Experimental Findings and Protocols
This compound has been evaluated in numerous in vitro and in vivo models of inflammation. This section details the methodologies and quantitative outcomes from representative studies.
A common in vitro model for studying inflammation involves stimulating immune cells like macrophages or other cell types with LPS, a component of the outer membrane of Gram-negative bacteria.
Experimental Protocol: In Vitro LPS Stimulation
-
Cell Culture: Human or murine cells (e.g., RAW264.7 macrophages, human adipocytes) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[6]
-
Pre-incubation with this compound: Cells are pre-incubated with this compound (typically 50 μg/mL) for 1-2 hours to allow for efficient cell penetration.[6] A control group with an inactive mutant peptide (SN50M) is often included.[4]
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 10 ng/mL) for a specified duration (e.g., 3, 12, or 24 hours) to induce an inflammatory response.[6]
-
Endpoint Analysis:
-
NF-κB Translocation: Nuclear and cytoplasmic protein fractions are isolated. The presence of NF-κB subunits (e.g., p65) in each fraction is determined by Western blotting.[7]
-
Cytokine Secretion: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[8]
-
Gene Expression: RNA is extracted from the cells, and the mRNA levels of inflammatory genes are measured by quantitative real-time PCR (qRT-PCR).[8]
-
Caption: A typical experimental workflow for in vitro studies of this compound.
Table 2: Quantitative Data from In Vitro Studies
| Model System | Treatment | Outcome Measure | Result | Reference |
| Murine Endothelial Cells | LPS + this compound (18 µM) | NF-κB Nuclear Translocation | Maximal inhibition observed | [3] |
| Human Adipocytes | LPS (10 ng/ml) | NF-κB p65 Activity | Significant increase (P ≤0.001) | [6] |
| Human Adipocytes | LPS + this compound (50 µg/ml) | NF-κB p65 Activity | Significant reduction vs. LPS alone (P ≤0.001 at 24h) | [6] |
| Human Adipocytes | LPS (10 ng/ml) | TNF-α mRNA Expression | ~2-fold increase vs. control (P=0.001) | [8] |
| Human Adipocytes | LPS + this compound (50 µg/ml) | TNF-α mRNA Expression | Significantly reduced vs. LPS alone (P=0.02) | [8] |
| Human Adipocytes | LPS (10 ng/ml) | AGT mRNA Expression | ~2.1-fold increase vs. control (P ≤0.001) | [8] |
| Human Adipocytes | LPS + this compound (50 µg/ml) | AGT mRNA Expression | Significantly reduced vs. LPS alone (P=0.02) | [8] |
This compound has shown significant protective effects in animal models of acute lung injury, such as those induced by LPS or mechanical ventilation.
Experimental Protocol: In Vivo LPS-Induced Lung Injury
-
Animal Model: Male BALB/c mice or Sprague-Dawley rats are used.[2][9][10]
-
Grouping: Animals are randomly divided into groups: Control (e.g., PBS injection), LPS only, this compound only, and this compound + LPS.[9][11] this compound is often tested at different doses (e.g., low, medium, high).[9][11]
-
This compound Administration: this compound is administered, for example, via intraperitoneal injection (e.g., at 10, 30, or 60 µg/ml) one hour before the LPS challenge.[9][11] In isolated perfused lung models, this compound is added to the perfusate.[2]
-
LPS Challenge: Acute lung injury is induced by intratracheal instillation or inhalation of LPS (e.g., 10 mg/kg).[2][10]
-
Endpoint Analysis (after 6-24 hours):
-
Lung Histology: Lungs are harvested, fixed, and stained (e.g., with Hematoxylin & Eosin) to assess tissue damage, inflammatory cell infiltration, and edema.[9][10]
-
Lung Wet/Dry Ratio: To quantify pulmonary edema.[10]
-
Western Blot/Immunohistochemistry: Lung tissue homogenates are used to measure the expression and activation of proteins in the NF-κB pathway (e.g., p-p65, nuclear p65).[9][10]
-
Table 3: Quantitative Data from In Vivo Lung Injury Studies
| Model System | Treatment Group | Key Finding | Result | Reference |
| Rat Isolated Lung (LPSLI) | LPS | Inflammatory Cytokines in BALF | Increased IL-1β, TNF-α, MPO | [2] |
| Rat Isolated Lung (LPSLI) | LPS + this compound | Inflammatory Cytokines in BALF | Attenuated the increase in IL-1β, TNF-α, MPO | [2] |
| Rat Isolated Lung (VILI) | High VT Ventilation | Lung Weight Gain & Permeability | Significantly increased | [12] |
| Rat Isolated Lung (VILI) | High VT + this compound | Lung Weight Gain & Permeability | Mitigated the increases | [12] |
| Mouse ARDS (LPS) | LPS | Pulmonary Edema & Inflammation | Severe lung injury, exudation, cell infiltration | [9] |
| Mouse ARDS (LPS) | LPS + this compound (dose-dependent) | Pulmonary Edema & Inflammation | Attenuated changes in a dose-dependent manner | [9] |
| Mouse ARDS (LPS) | LPS + this compound | p65 Nuclear Translocation | Significantly reduced nuclear p65 and DNA binding activity | [9][10] |
Logical Framework: From Mechanism to Therapeutic Effect
The anti-inflammatory effects of this compound can be understood through a clear logical progression, from its molecular design to its physiological outcomes.
Caption: Logical framework of this compound's anti-inflammatory action.
Conclusion and Future Directions
The foundational research on this compound robustly establishes it as a specific inhibitor of the NF-κB signaling pathway. By blocking the nuclear translocation of active NF-κB complexes, this compound effectively downregulates the expression of key inflammatory mediators.[1][2][9][12] This mechanism has been validated in multiple in vitro and in vivo models, where this compound has demonstrated significant efficacy in attenuating inflammatory responses and mitigating tissue damage.
For drug development professionals, this compound serves as a valuable proof-of-concept for targeting the NF-κB nuclear import process. While peptides themselves can face challenges in terms of stability and delivery, the specific inhibitory action of this compound provides a strong rationale for the development of small molecules or other biologics that mimic its mechanism. Future research could focus on optimizing the delivery of this compound, exploring its efficacy in chronic inflammatory disease models, and identifying novel non-peptidic inhibitors of NF-κB translocation. The data summarized herein provide a solid foundation for these next-generation therapeutic strategies.
References
- 1. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 2. Inhibitor of nuclear factor-κB, this compound, attenuates lipopolysaccharide-induced lung injury in an isolated and perfused rat lung model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB this compound, Cell-Permeable Inhibitor Peptide - Calbiochem | 481480 [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound attenuates alveolar hypercoagulation and fibrinolysis inhibition in acute respiratory distress syndrome mice through inhibiting NF-κB p65 translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound attenuates alveolar hypercoagulation and fibrinolysis inhibition in acute respiratory distress syndrome mice through inhibiting NF-κB p65 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a Cell-Permeable Inhibitor of Nuclear Factor-κB, Attenuates Ventilator-Induced Lung Injury in an Isolated and Perfused Rat Lung Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Targets of SN50: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the cellular targets of the SN50 inhibitor, a widely utilized cell-permeable peptide for studying the NF-κB signaling pathway. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details common experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding of this compound's mechanism of action and its application in cellular research.
Core Cellular Target: Inhibition of NF-κB Nuclear Translocation
The primary and most well-characterized cellular target of the this compound inhibitor is the nuclear import machinery responsible for the translocation of the Nuclear Factor-kappa B (NF-κB) transcription factor from the cytoplasm to the nucleus. This compound is a synthetic peptide that comprises a cell-permeable motif derived from the Kaposi fibroblast growth factor signal peptide fused to the nuclear localization sequence (NLS) of the NF-κB p50 subunit.[1][2] This design allows this compound to readily cross cell membranes and competitively inhibit the binding of NF-κB to the importin α/β heterodimer, the nuclear transport receptor responsible for recognizing the NLS and facilitating nuclear entry.[3] By blocking this crucial step, this compound effectively prevents the activation of NF-κB-dependent gene transcription.[4][5]
The interaction of the NLS portion of this compound, often referred to as the N50 peptide, has been shown to have a high affinity for specific importin α isoforms. Notably, it exhibits preferential and specific binding to importin α5 (Imp α5).[6][7][8]
Quantitative Data on this compound Efficacy
The following tables summarize the available quantitative data on the efficacy of the this compound inhibitor in various experimental contexts.
| Parameter | Value | Target | Method | Reference |
| Binding Affinity (KD) | ||||
| KD1 | 73 nmol/L | Importin α5 | Competition Binding Assay | [7][8] |
| KD2 | 140 nmol/L | Importin α5 | Competition Binding Assay | [7][8] |
Table 1: Binding Affinity of N50 Peptide to Importin α5. This table presents the dissociation constants (KD) for the interaction between the N50 peptide and importin α5, indicating a high-affinity binding. The two KD values suggest a 2:1 binding stoichiometry.[7][8]
| Cell Line | Effective Concentration | Effect | Assay | Reference |
| Multiple Myeloma (MM.1S, ARP-1) | 2 µM | Effective inhibition of NF-κB pathway activation | Western Blot | [9] |
| Multiple Myeloma (ARD) | 3 µM | Effective inhibition of NF-κB pathway activation | Western Blot | [9] |
| Human Adipocytes | 50 µg/mL | Reduction of LPS-stimulated NF-κB p65 activity | NF-κB p65 Activity Assay | [10][11] |
Table 2: Effective Concentrations of this compound in Cellular Assays. This table provides examples of this compound concentrations that have been demonstrated to effectively inhibit NF-κB signaling in different cell types and under various stimulation conditions.
Potential Off-Target Effects
While this compound is a valuable tool for studying NF-κB, its mechanism of action—targeting the general nuclear import machinery—suggests the potential for off-target effects. Since other transcription factors also rely on the importin α/β pathway for nuclear entry, this compound may interfere with their function, particularly at higher concentrations. Studies have suggested that this compound can also inhibit the nuclear translocation of other transcription factors, such as STAT1 and AP-1.[3] The specificity of this compound for NF-κB is therefore dose-dependent, and researchers should carefully titrate the inhibitor concentration to minimize off-target effects. Comprehensive proteomic studies to globally assess the off-target protein interactions of this compound are currently limited in the public domain.
Experimental Protocols
Detailed methodologies for key experiments used to investigate the effects of the this compound inhibitor are provided below.
Western Blot for Phosphorylated and Total NF-κB p65
This protocol is used to assess the activation state of the NF-κB pathway by measuring the phosphorylation of the p65 subunit and to quantify the total amount of p65 in cellular extracts.
Materials:
-
Cells of interest
-
This compound inhibitor
-
Stimulating agent (e.g., TNF-α, LPS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-total-p65, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat cells with the desired concentrations of this compound for a specified time before stimulating with an appropriate agent (e.g., TNF-α) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p65 or total p65, diluted in blocking buffer, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control to ensure equal protein loading.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB by quantifying the expression of a reporter gene (luciferase) under the control of NF-κB response elements.
Materials:
-
Cells transfected with an NF-κB luciferase reporter construct
-
This compound inhibitor
-
Stimulating agent (e.g., TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Plate the reporter cells and treat with this compound and a stimulating agent as described for the Western blot protocol.
-
Cell Lysis: After treatment, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate.
-
Measurement: Measure the luminescence using a luminometer. The light output is proportional to the NF-κB transcriptional activity.
-
Normalization (Optional): For transient transfection assays, co-transfection with a control reporter plasmid (e.g., Renilla luciferase) can be used to normalize for transfection efficiency.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.
Materials:
-
Cells of interest
-
This compound inhibitor
-
Stimulating agent (e.g., TNF-α)
-
Nuclear extraction kit or buffers
-
Labeled (e.g., biotin (B1667282) or radioactive) DNA probe containing an NF-κB consensus binding site
-
Unlabeled ("cold") competitor probe
-
Polyacrylamide gel and electrophoresis apparatus
-
Detection reagents (e.g., streptavidin-HRP for biotinylated probes)
Procedure:
-
Cell Treatment and Nuclear Extraction: Treat cells with this compound and a stimulating agent. Prepare nuclear extracts from the cells.
-
Binding Reaction: Incubate the nuclear extracts with the labeled NF-κB probe in a binding buffer. For competition controls, add an excess of unlabeled probe to a parallel reaction.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Transfer and Detection: Transfer the separated complexes to a membrane and detect the labeled probe. A "shift" in the mobility of the labeled probe indicates the formation of an NF-κB-DNA complex. The intensity of the shifted band is proportional to the amount of active NF-κB.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and its study.
Caption: Canonical NF-κB signaling pathway and the inhibitory mechanism of this compound.
Caption: A typical experimental workflow for Western blot analysis of NF-κB activation.
Caption: Workflow for an NF-κB luciferase reporter gene assay.
References
- 1. jpt.com [jpt.com]
- 2. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting Nuclear Import Shuttles, Importins/Karyopherins alpha by a Peptide Mimicking the NFκB1/p50 Nuclear Localization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting nuclear import shuttles, importins/karyopherins alpha by a peptide mimicking the NFκB1/p50 nuclear localization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Targeting Nuclear Import Shuttles, Importins/Karyopherins alpha by a Peptide Mimicking the NFκB1/p50 Nuclear Localization Sequence | Semantic Scholar [semanticscholar.org]
- 9. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Initial Studies of SN50 in Cell Culture Models
Executive Summary: This technical guide provides a comprehensive overview of the initial in vitro studies involving SN50, a cell-permeable peptide inhibitor of Nuclear Factor-kappa B (NF-κB) translocation. This compound acts by competitively inhibiting the nuclear import of the NF-κB complex, a pivotal regulator of inflammatory responses, cell survival, and proliferation. This document details the mechanism of action, summarizes quantitative data from key cell culture experiments, outlines detailed experimental protocols, and visualizes the associated signaling pathways and workflows. It is intended for researchers, scientists, and drug development professionals working in oncology, immunology, and related fields.
Introduction to this compound
This compound is a synthetic, cell-permeable peptide that has been instrumental in elucidating the role of the NF-κB signaling pathway in various cellular processes.[1][2] It is composed of the hydrophobic, membrane-translocating sequence from the Kaposi fibroblast growth factor signal peptide, fused to the nuclear localization sequence (NLS) of the p50 subunit of NF-κB.[2][3]
1.1 Core Mechanism of Action
The primary mechanism of this compound is the inhibition of NF-κB's translocation from the cytoplasm into the nucleus.[3][4][5] In resting cells, NF-κB dimers (most commonly the p50/p65 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS) or inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This unmasks the NLS on the NF-κB subunits, allowing them to be imported into the nucleus. This compound's p50-derived NLS competes with the endogenous NF-κB for the nuclear import machinery, thereby preventing the transcription factor from reaching its DNA targets and initiating the transcription of pro-inflammatory and pro-survival genes.[5]
The NF-κB Signaling Pathway and this compound's Point of Intervention
The canonical NF-κB pathway is a critical signaling cascade in response to cellular stress and pathogens. The diagram below illustrates this pathway and highlights the inhibitory action of this compound.
Applications of this compound in Cell Culture Models
Initial studies have utilized this compound across a range of cell culture models to investigate the functional consequences of NF-κB inhibition.
-
Oncology: In cancer research, this compound has been used to probe the role of NF-κB in tumor cell survival, proliferation, and drug resistance. For instance, in human gastric cancer SGC7901 cells, this compound was shown to significantly enhance cell death induced by the PI3K inhibitor LY294002.[4] In multiple myeloma (MM) cell lines, this compound effectively blocked NF-κB activation and increased the cytotoxic efficacy of BCMA-targeted CAR T-cell therapy.[6] Furthermore, studies on glioma stem cells (GSCs) revealed that this compound could induce their differentiation, thereby reducing their tumorigenic potential and increasing their sensitivity to chemotherapy and radiation.[1]
-
Inflammation and Tissue Injury: this compound is a valuable tool for modeling inflammatory diseases. It has been shown to inhibit the translocation of NF-κB and the production of inflammatory cytokines in models of lipopolysaccharide (LPS)-induced lung injury.[4][5] Similarly, in models of ventilator-induced lung injury, this compound attenuated the inflammatory response.[7] In organ-cultured mouse corneas subjected to alkali burns, topical this compound suppressed NF-κB activation, reduced inflammation, and uniquely potentiated TNF-α/JNK-driven epithelial cell proliferation, accelerating healing.[8]
Quantitative Analysis of this compound Efficacy
The effective concentration of this compound varies depending on the cell type and experimental conditions. The following table summarizes key quantitative data from initial cell culture studies.
| Cell Line(s) | Model / Context | Parameter Measured | Effective this compound Concentration | Key Finding | Citation |
| MM.1S, ARP-1 | Multiple Myeloma | NF-κB Pathway Activation (Western Blot) | 2 µM | Effectively inhibited APRIL-induced NF-κB activation. | [6] |
| ARD | Multiple Myeloma | NF-κB Pathway Activation (Western Blot) | 3 µM | Effectively inhibited APRIL-induced NF-κB activation. | [6] |
| Human CAR T-cells | CAR T-cell Function | Apoptosis | 2.5 µM, 5 µM, 10 µM | No significant impact on CAR T-cell apoptosis. | [6] |
| Human CAR T-cells & MM cells | Combination Therapy | Cytotoxicity | 2 µM | Enhanced the cytotoxic effects of BCMA CAR T-cells on MM cells without impairing CAR T-cell function. | [6] |
| SGC7901 | Gastric Cancer | Cell Death (in combination with LY294002) | Not specified | Significantly enhanced the effects of LY294002 on inducing cell death. | [4] |
| Glioma Stem Cells | Glioblastoma | Differentiation, Invasion, Chemo/Radio-sensitivity | Not specified | Induced differentiation, decreased invasion, and increased sensitivity to temozolomide (B1682018) and radiation. | [1] |
| Rat Lungs (Isolated) | LPS-Induced Injury | Inflammatory Cytokines (TNF-α, IL-1β) | Not specified | Attenuated the expression of inflammatory cytokines. | [5] |
Key Experimental Protocols
The following sections detail common methodologies used in the initial characterization of this compound in cell culture.
5.1 General Cell Culture and Passaging
Aseptic technique is paramount. Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Adherent Cells: When cells reach 80-90% confluency, the medium is aspirated, and the cell monolayer is washed with a phosphate-buffered saline (PBS). A dissociation agent like Trypsin-EDTA is added to detach the cells.[9] Once detached, the trypsin is inactivated with serum-containing medium. The cell suspension is then centrifuged, the supernatant is discarded, and the cell pellet is resuspended in fresh medium for counting and reseeding into new flasks.
-
Suspension Cells: Cells are subcultured by simple dilution with fresh medium every 2-3 days to maintain an optimal cell density, as recommended by the cell line data sheet. For concentrating cells, the suspension is centrifuged, and the pellet is resuspended in a smaller volume of fresh medium.
5.2 Analysis of NF-κB Activation by Western Blot
This technique is used to measure the levels of specific proteins, such as the p65 subunit of NF-κB, in cytoplasmic and nuclear fractions to assess its translocation.
Protocol Steps:
-
Cell Treatment: Culture cells to the desired density and treat with an NF-κB activator (e.g., LPS, TNF-α) with or without pre-incubation with various concentrations of this compound.
-
Fractionation: Harvest cells and perform subcellular fractionation using a commercial kit to separate cytoplasmic and nuclear proteins.
-
Quantification: Determine the protein concentration of each lysate using a method like the BCA assay to ensure equal loading.
-
Electrophoresis: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).
-
Blocking & Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to an NF-κB subunit (e.g., p65), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponding to p65 in the nuclear fraction indicates the level of NF-κB translocation.
5.3 Cell Viability and Cytotoxicity Assays
These assays quantify the effect of this compound, alone or in combination with other agents, on cell survival.
-
MTT Assay: This colorimetric assay measures cellular metabolic activity. Cells are seeded in 96-well plates, treated with the compound(s) for a set period (e.g., 72 hours).[10] MTT reagent is added, which is converted by viable cells into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is read on a plate reader. A decrease in absorbance indicates reduced cell viability.
-
Co-culture Cytotoxicity Assay: To test the efficacy of immune cells, target cancer cells are co-cultured with effector cells (e.g., CAR T-cells) at a specific effector-to-target (E:T) ratio for a defined period (e.g., 16 hours).[6] The viability of the target cells is then assessed, often by flow cytometry, to determine the cytotoxic effect of the treatment.
Conclusion
The initial studies on this compound in cell culture models have firmly established it as a specific and effective inhibitor of NF-κB nuclear translocation. These foundational experiments have demonstrated its utility in diverse research areas, from dissecting the role of NF-κB in cancer cell biology to mitigating inflammatory responses in tissue injury models. The quantitative data and protocols outlined in this guide provide a solid framework for researchers aiming to utilize this compound as a tool to investigate NF-κB-dependent cellular processes and explore its potential therapeutic applications.
References
- 1. The NFκB inhibitor, this compound, induces differentiation of glioma stem cells and suppresses their oncogenic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitor of nuclear factor-κB, this compound, attenuates lipopolysaccharide-induced lung injury in an isolated and perfused rat lung model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Cell-Permeable Inhibitor of Nuclear Factor-κB, Attenuates Ventilator-Induced Lung Injury in an Isolated and Perfused Rat Lung Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Cell culture protocol | Proteintech Group [ptglab.com]
- 10. Quantitative high-throughput efficacy profiling of approved oncology drugs in inflammatory breast cancer models of acquired drug resistance and re-sensitization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the SN50 Peptide: Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SN50 peptide is a widely utilized cell-permeable inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Its ability to traverse the cell membrane and specifically interfere with the nuclear translocation of NF-κB has made it an invaluable tool in dissecting the roles of this critical transcription factor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of the this compound peptide. Furthermore, it details key experimental protocols for its application and presents its biological effects in a structured format for researchers in cell biology, immunology, and drug development.
Chemical Structure and Physicochemical Properties
The this compound peptide is a synthetic construct composed of two distinct functional domains: a cell-penetrating peptide (CPP) and a nuclear localization sequence (NLS) mimic.[1][2]
-
Cell-Penetrating Peptide Domain: This N-terminal portion of this compound is derived from the hydrophobic region of the Kaposi Fibroblast Growth Factor (K-FGF) signal peptide.[1][2] This sequence facilitates the peptide's translocation across the plasma membrane, a critical feature for its activity in living cells.
-
Nuclear Localization Sequence (NLS) Domain: The C-terminal domain of this compound is the nuclear localization sequence of the NF-κB p50 subunit.[1][2] This sequence is responsible for the peptide's inhibitory action on the NF-κB signaling pathway.
The primary amino acid sequence and key physicochemical properties of the this compound peptide are summarized in the table below.
| Property | Value |
| Amino Acid Sequence | H-Ala-Ala-Val-Ala-Leu-Leu-Pro-Ala-Val-Leu-Leu-Ala-Leu-Leu-Ala-Pro-Val-Gln-Arg-Lys-Arg-Gln-Lys-Leu-Met-Pro-OH (AAVALLPAVLLALLAPVQRKRQKLMP)[1] |
| Molecular Formula | C129H230N36O29S[1][2] |
| Molecular Weight | ~2781.5 g/mol [1][2] |
| Form | Typically supplied as a lyophilized powder.[2] |
| Solubility | Soluble in water (e.g., 5 mg/mL).[2] |
| Storage | Store lyophilized peptide at -20°C. Reconstituted solutions should be stored at -20°C or -80°C and are stable for several months.[3] Avoid repeated freeze-thaw cycles. |
Mechanism of Action: Inhibition of NF-κB Nuclear Translocation
The canonical NF-κB signaling pathway is a cornerstone of the inflammatory response, immune regulation, and cell survival. In its inactive state, NF-κB dimers (most commonly the p50/p65 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as cytokines or pathogens, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This unmasks the nuclear localization sequence (NLS) on the NF-κB subunits, allowing them to be recognized by importin proteins and translocated into the nucleus, where they activate the transcription of target genes.
The this compound peptide exerts its inhibitory effect by competitively binding to importin α, a key component of the nuclear import machinery. The NLS portion of this compound mimics the authentic NLS of the NF-κB p50 subunit, thereby preventing the binding and subsequent nuclear import of the active NF-κB complex.
Quantitative Data
The efficacy of the this compound peptide has been quantified in various experimental systems. The following tables summarize key quantitative data regarding its binding affinity and effective concentrations for inhibiting NF-κB activity.
Table 1: Binding Affinity of N50 Peptide (NLS domain of this compound)
| Binding Partner | Dissociation Constant (KD) | Method |
| Importin α5 | KD1 = 73 nM, KD2 = 140 nM | Competition Binding Assay |
Table 2: Effective Concentrations of this compound Peptide in Different Cell Types
| Cell Type | Effective Concentration | Effect |
| Multiple Myeloma (MM.1S, ARP-1) cells | 2 µM | Effective inhibition of NF-κB pathway activation.[4] |
| Multiple Myeloma (ARD) cells | 3 µM | Effective inhibition of NF-κB pathway activation.[4] |
| Murine endothelial LE-II cells | 18 µM | Maximal inhibition of NF-κB nuclear translocation.[2] |
| Human gastric cancer SGC7901 cells | 18 µM | Inhibition of NF-κB translocation.[3] |
| Prostate cancer (PC-3) cells | 40 µg/mL (~14.4 µM) | Inhibition of NF-κB nuclear import.[5] |
| Human adipocytes | 50 µg/mL (~18 µM) | Reduction in NF-κB p65 activity.[6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity and effects of the this compound peptide.
Inhibition of NF-κB Nuclear Translocation by Immunofluorescence Microscopy
This protocol allows for the direct visualization of NF-κB p65 subunit translocation from the cytoplasm to the nucleus and its inhibition by this compound.
Materials:
-
Cells of interest cultured on glass coverslips
-
This compound peptide
-
Stimulating agent (e.g., TNF-α, LPS)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency.
-
This compound Pre-treatment: Pre-incubate the cells with the desired concentration of this compound peptide (e.g., 10-50 µM) for 1-2 hours. Include a vehicle-only control.
-
Stimulation: Add the stimulating agent (e.g., TNF-α at 10 ng/mL) to the media and incubate for the optimal time to induce NF-κB translocation (typically 15-60 minutes).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with 5% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody against NF-κB p65 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
Analysis of NF-κB Nuclear Translocation by Cellular Fractionation and Western Blotting
This method provides a quantitative assessment of the amount of NF-κB p65 in the cytoplasm versus the nucleus.
Materials:
-
Cultured cells
-
This compound peptide
-
Stimulating agent
-
Cytoplasmic extraction buffer
-
Nuclear extraction buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibodies against NF-κB p65, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with this compound and the stimulating agent as described in the immunofluorescence protocol.
-
Cell Lysis and Fractionation:
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold cytoplasmic extraction buffer and incubate on ice.
-
Lyse the cells by mechanical disruption (e.g., douncing or passing through a narrow-gauge needle).
-
Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Wash the nuclear pellet and then resuspend in nuclear extraction buffer.
-
Lyse the nuclei by sonication or vigorous vortexing.
-
Centrifuge to remove nuclear debris. The supernatant is the nuclear fraction.
-
-
Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear extracts using a protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against NF-κB p65, GAPDH (cytoplasmic control), and Histone H3 (nuclear control).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative amounts of NF-κB p65 in the cytoplasmic and nuclear fractions.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity
EMSA is a technique to detect protein-DNA interactions and can be used to assess the functional consequence of NF-κB nuclear translocation.
Materials:
-
Nuclear extracts (prepared as in the Western blot protocol)
-
Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a radioisotope (e.g., 32P) or a non-radioactive tag (e.g., biotin)
-
Poly(dI-dC) (non-specific competitor DNA)
-
Binding buffer
-
Loading buffer
-
Native polyacrylamide gel
-
Electrophoresis apparatus
-
Detection system (autoradiography film or chemiluminescent imager)
Procedure:
-
Binding Reaction:
-
In a microfuge tube, combine the nuclear extract, poly(dI-dC), and binding buffer.
-
Incubate on ice to allow non-specific DNA-protein interactions to be blocked.
-
Add the labeled NF-κB probe and incubate at room temperature to allow the formation of NF-κB-DNA complexes.
-
-
Electrophoresis:
-
Add loading buffer to the binding reactions.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Detection:
-
Dry the gel (if using a radioactive probe) and expose it to autoradiography film.
-
For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
-
Analysis: A "shifted" band indicates the formation of an NF-κB-DNA complex. The intensity of this band is proportional to the amount of active NF-κB in the nuclear extract.
Logical Relationships of this compound Properties and Applications
The utility of the this compound peptide in research and its potential for therapeutic development are based on a logical cascade of its inherent properties and biological effects.
Conclusion
The this compound peptide remains a cornerstone for investigating the multifaceted roles of the NF-κB signaling pathway. Its well-defined chemical structure, cell permeability, and specific mechanism of action provide a reliable means to inhibit NF-κB activity in a variety of experimental settings. The detailed protocols and quantitative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies and to further explore its potential as a therapeutic agent. As our understanding of the intricacies of NF-κB signaling continues to evolve, tools like the this compound peptide will undoubtedly continue to play a pivotal role in advancing our knowledge and developing novel therapeutic strategies.
References
- 1. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 2. NF-κB this compound ≥97% (HPLC), lyophilized, NF-κB translocation inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
SN50 as a Tool for Studying Protein Translocation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The study of protein translocation across the nuclear envelope is fundamental to understanding a vast array of cellular processes, from gene expression to immune responses. Dysregulation of this intricate process is a hallmark of numerous diseases, including cancer and inflammatory disorders. The cell-permeable peptide SN50 has emerged as a valuable tool for investigating the nuclear import of proteins, primarily through its targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in studying protein translocation. We present quantitative data in structured tables for easy comparison, detailed experimental methodologies, and visual diagrams of key signaling pathways and workflows to facilitate a deeper understanding and practical implementation of this compound in a research setting.
Introduction to this compound
This compound is a synthetic, cell-permeable peptide designed to inhibit the nuclear translocation of the transcription factor NF-κB[1][2]. It achieves this by mimicking the nuclear localization sequence (NLS) of the NF-κB p50 subunit[1][2]. This NLS is crucial for the recognition and transport of the NF-κB complex into the nucleus by importin α proteins[3]. By competitively binding to importin α, this compound effectively blocks the nuclear import of activated NF-κB, thereby preventing its downstream transcriptional activity[3][4].
Peptide Composition
This compound is a 26-amino acid peptide that consists of two functional domains:
-
A cell-penetrating peptide (CPP): The N-terminal portion is derived from the hydrophobic region of the Kaposi fibroblast growth factor (K-FGF) signal peptide, which allows it to traverse the cell membrane[1][2].
-
A Nuclear Localization Sequence (NLS) mimic: The C-terminal portion is the NLS from the p50 subunit of NF-κB (amino acids 360-369)[5].
The inactive control peptide, SN50M , contains mutations in the NLS region, rendering it incapable of effectively inhibiting NF-κB translocation and serving as an essential negative control in experiments[5][6].
Mechanism of Action
The canonical NF-κB signaling pathway is initiated by various stimuli, such as inflammatory cytokines (e.g., TNF-α) or lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitory IκB proteins, which normally sequester NF-κB dimers (typically p65/p50) in the cytoplasm. The degradation of IκB exposes the NLS on the NF-κB subunits, allowing them to be recognized by the importin α/β heterodimer. This complex then docks with the nuclear pore complex (NPC) and facilitates the translocation of NF-κB into the nucleus, where it can bind to specific DNA sequences and regulate gene expression.
This compound intervenes in this process by competitively binding to the NLS-binding pocket of importin α. Studies have shown that the N50 peptide, the NLS portion of this compound, exhibits high-affinity binding specifically to importin α5[3]. This preferential binding prevents the interaction between importin α and the NLS of NF-κB, thereby halting its nuclear import.
Caption: The NF-κB signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize key quantitative parameters related to the use of this compound.
Table 1: Peptide Sequences
| Peptide | Amino Acid Sequence (Single Letter Code) |
| This compound | AAVALLPAVLLALLAPVQRKRQKLMP[2][7] |
| SN50M | AAVALLPAVLLALLAPVQRNGQKLMP[5][6] |
Table 2: Binding Affinity
| Peptide Component | Binding Partner | Dissociation Constant (KD) | Stoichiometry (Peptide:Protein) |
| N50 | Importin α5 | KD1 = 73 nmol/L, KD2 = 140 nmol/L[3] | 2:1[3] |
Table 3: Effective Concentrations in Experimental Systems
| Cell Line/Model | Stimulus | This compound Concentration | Incubation Time | Reference |
| Human Monocytic Cells | LPS, TNF-α | Not specified | Not specified | [8] |
| Murine Endothelial Cells | LPS, TNF-α | Not specified | Not specified | [8] |
| Human Adipocytes | LPS (10 ng/mL) | 50 µg/mL | 12 hours | [8] |
| Human Gastric Cancer Cells (SGC7901) | - | 18 µmol/l | 24 hours | [9] |
| Multiple Myeloma (MM.1S, ARP-1) | APRIL (400 ng/mL) | 2.0 µM | 16 hours | [10] |
| Multiple Myeloma (ARD) | APRIL (400 ng/mL) | 3.0 µM | 16 hours | [10] |
| Isolated and Perfused Rat Lung | LPS (10 mg/kg) | Administered in perfusate 15 min before LPS | - | [11] |
| Isolated and Perfused Rat Lung | High Tidal Volume Ventilation | Administered in perfusate at onset | 6 hours | [12] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound to study protein translocation.
Immunofluorescence Staining for NF-κB p65 Translocation
This protocol allows for the visualization of NF-κB p65 subcellular localization.
Caption: Workflow for immunofluorescence staining of NF-κB p65.
Materials:
-
Cells of interest
-
Glass coverslips
-
Cell culture medium
-
This compound and SN50M peptides
-
NF-κB inducing agent (e.g., TNF-α, LPS)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)
-
Primary antibody against NF-κB p65
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
This compound Pre-treatment: Pre-incubate the cells with the desired concentration of this compound or SN50M (as a negative control) for a specified time (e.g., 30-60 minutes).
-
Stimulation: Add the NF-κB inducing agent (e.g., TNF-α) to the medium and incubate for the desired time to induce p65 translocation (typically 15-60 minutes).
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Triton X-100 solution for 5-10 minutes.
-
-
Blocking: Wash three times with PBS and then incubate with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against NF-κB p65 diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using mounting medium. Image the cells using a fluorescence microscope.
Nuclear and Cytoplasmic Fractionation for Western Blotting
This protocol enables the biochemical separation of nuclear and cytoplasmic proteins to quantify the amount of translocated protein.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 3. Targeting Nuclear Import Shuttles, Importins/Karyopherins alpha by a Peptide Mimicking the NFκB1/p50 Nuclear Localization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nuclear Factor NF-KB Inhibitor this compound peptide [novoprolabs.com]
- 8. Assessment of NF-κB-SN50’s Effect on Adipose Tumor Necrosis Factor-Alpha and Angiotensinogen Secretion and Expression | MDPI [mdpi.com]
- 9. This compound enhances the effects of LY294002 on cell death induction in gastric cancer cell line SGC7901 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitor of nuclear factor-κB, this compound, attenuates lipopolysaccharide-induced lung injury in an isolated and perfused rat lung model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a Cell-Permeable Inhibitor of Nuclear Factor-κB, Attenuates Ventilator-Induced Lung Injury in an Isolated and Perfused Rat Lung Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
SN50 Peptide: Application Notes and Protocols for Cellular Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SN50 peptide is a cell-permeable inhibitor of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the regulation of inflammatory responses, cell survival, and proliferation. Comprising the nuclear localization sequence (NLS) of the NF-κB p50 subunit linked to the hydrophobic region of the Kaposi fibroblast growth factor signal peptide, this compound effectively blocks the nuclear translocation of the active NF-κB complex.[1] This inhibitory action makes this compound a valuable tool for investigating the role of the NF-κB signaling pathway in various cellular processes and a potential therapeutic agent for inflammatory diseases and certain types of cancer.
These application notes provide detailed protocols for the use of this compound peptide in cell culture, including reconstitution, storage, and determination of working concentrations. Furthermore, comprehensive methodologies for assessing the inhibitory effect of this compound on NF-κB nuclear translocation via Western blotting and immunofluorescence are presented.
Data Presentation
The efficacy of this compound peptide can vary depending on the cell type and experimental conditions. The following table summarizes reported effective concentrations of this compound that inhibit NF-κB activation in different cell lines. While specific IC50 values (the concentration of an inhibitor where the response is reduced by half) are not always available in the literature, this table provides a useful starting point for determining the optimal concentration for your experiments.
| Cell Line | Cell Type | Effective Concentration | Reference |
| MM.1S, ARP-1 | Multiple Myeloma | 2 µM | |
| ARD | Multiple Myeloma | 3 µM | [2] |
| PC-3 | Human Prostate Cancer | 40 µg/mL | [3] |
| HUVECs | Human Umbilical Vein Endothelial Cells | 50 µg/mL | |
| RAW 264.7 | Murine Macrophage | Not specified | [4] |
| Endothelial Cells | Murine | 18 µM (maximal inhibition) |
Experimental Protocols
Reconstitution and Storage of Lyophilized this compound Peptide
Proper reconstitution and storage of the this compound peptide are crucial for maintaining its biological activity.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile, low-protein-binding microcentrifuge tubes
Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized this compound peptide to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Reconstitution: Reconstitute the peptide in sterile water or PBS. For a 1 mg vial, adding 1 mL of solvent will yield a 1 mg/mL stock solution. Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.
-
Aliquoting: Aliquot the reconstituted peptide into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. This will minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Determination of Optimal Working Concentration using a Cell Viability Assay
It is essential to determine the optimal, non-toxic working concentration of this compound for each cell line. A cell viability assay, such as the MTT or XTT assay, can be used for this purpose.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound peptide stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
This compound Treatment: Prepare a series of dilutions of the this compound peptide in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for a period that reflects your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform the MTT or XTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The optimal working concentration should effectively inhibit NF-κB without causing significant cytotoxicity.
Western Blot Analysis of NF-κB p65 Nuclear Translocation
This protocol describes how to assess the inhibitory effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound peptide
-
Stimulating agent (e.g., TNF-α, LPS)
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH or α-tubulin (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: a. Seed cells and grow to 70-80% confluency. b. Pre-treat the cells with the predetermined optimal concentration of this compound for 1-2 hours. c. Stimulate the cells with an appropriate agent (e.g., 10 ng/mL TNF-α for 30 minutes) to induce NF-κB translocation. Include a non-stimulated control and a stimulated control without this compound.
-
Nuclear and Cytoplasmic Fractionation: a. Following treatment, wash the cells with ice-cold PBS. b. Perform nuclear and cytoplasmic fractionation using a commercial kit or a standard laboratory protocol.
-
Protein Quantification: a. Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.
-
Western Blotting: a. Load equal amounts of protein from each fraction onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against NF-κB p65, Lamin B1, and GAPDH/α-tubulin overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and develop with a chemiluminescent substrate. h. Capture the image using an imaging system.
-
Data Analysis: a. Quantify the band intensities for p65 in both the nuclear and cytoplasmic fractions. b. Normalize the p65 levels to the respective loading controls (Lamin B1 for nuclear, GAPDH/α-tubulin for cytoplasmic). c. Compare the nuclear-to-cytoplasmic p65 ratio between the different treatment groups to determine the effect of this compound.
Immunofluorescence Staining of NF-κB p65
This protocol allows for the visualization of NF-κB p65 subcellular localization.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
Complete cell culture medium
-
This compound peptide
-
Stimulating agent (e.g., TNF-α, LPS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment: a. Seed cells on sterile coverslips in a multi-well plate and allow them to adhere. b. Pre-treat the cells with the optimal concentration of this compound for 1-2 hours. c. Stimulate the cells with an appropriate agent (e.g., 10 ng/mL TNF-α for 30 minutes). Include necessary controls.
-
Fixation and Permeabilization: a. After treatment, wash the cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature. e. Wash the cells three times with PBS.
-
Blocking and Staining: a. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature. b. Incubate the cells with the primary anti-NF-κB p65 antibody diluted in blocking buffer overnight at 4°C. c. Wash the cells three times with PBS. d. Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light. e. Wash the cells three times with PBS.
-
Counterstaining and Mounting: a. Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes at room temperature. b. Wash the cells twice with PBS. c. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: a. Visualize the cells using a fluorescence microscope. b. Capture images and observe the subcellular localization of NF-κB p65. In unstimulated or this compound-treated cells, p65 should be predominantly in the cytoplasm, while in stimulated cells without this compound, it should translocate to the nucleus.
Mandatory Visualization
References
- 1. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 2. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thymus peptides regulate activity of RAW 264.7 macrophage cells: inhibitory analysis and a role of signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
SN50: Application Notes and Protocols for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of SN50, a cell-permeable peptide inhibitor of Nuclear Factor-kappa B (NF-κB), and its applications in immunology research. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's effects on immune cells and signaling pathways.
Introduction to this compound
This compound is a synthetic, cell-permeable peptide that acts as a specific inhibitor of NF-κB nuclear translocation.[1][2] It is composed of the hydrophobic region of the signal peptide of Kaposi fibroblast growth factor (K-FGF) fused to the nuclear localization sequence (NLS) of the NF-κB p50 subunit.[1][2] This design allows this compound to efficiently cross the cell membrane and target the NF-κB signaling pathway.
The primary mechanism of action of this compound is the inhibition of the translocation of the active NF-κB complex (typically the p50/p65 heterodimer) from the cytoplasm into the nucleus.[1][2] By blocking this crucial step, this compound effectively prevents NF-κB from binding to the promoter regions of its target genes, thereby downregulating the expression of a wide range of pro-inflammatory cytokines, chemokines, and adhesion molecules. This makes this compound a valuable tool for studying the role of NF-κB in various immunological processes and a potential therapeutic agent for inflammatory and autoimmune diseases.
Applications in Immunology Research
This compound has been utilized in a variety of immunology research areas to dissect the role of NF-κB signaling in:
-
Inflammation: Investigating the role of NF-κB in the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6 in response to stimuli like lipopolysaccharide (LPS).
-
Autoimmune Diseases: Studying the contribution of NF-κB to the pathogenesis of autoimmune disorders by blocking its activity in relevant immune cell types.
-
Cancer Immunology: Exploring the potential of inhibiting NF-κB in cancer cells to enhance their susceptibility to apoptosis and to modulate the tumor microenvironment.
-
Transplantation Immunology: Investigating the role of NF-κB in allograft rejection and developing strategies to prolong graft survival.
-
Infectious Diseases: Examining the involvement of NF-κB in the host immune response to various pathogens.
Quantitative Data Summary
The following tables summarize the effective concentrations and treatment times of this compound used in various in vitro and in vivo immunology studies.
Table 1: In Vitro Applications of this compound
| Cell Type | Application | This compound Concentration | Treatment Time | Outcome | Reference |
| Human Adipocytes | Inhibition of LPS-induced NF-κB activity | 50 µg/mL | 12 hours | Maximum inhibition of NF-κB activation | [3] |
| PC-3 (Prostate Cancer) | Inhibition of NF-κB nuclear import | 40 µg/mL | 1 hour (pretreatment) | Inhibition of NF-κB family member nuclear import | [4] |
| SGC7901 (Gastric Cancer) | Enhancement of LY294002-induced cell death | 18 µM | 24 hours | Increased apoptosis |
Table 2: In Vivo Applications of this compound
| Animal Model | Application | This compound Dosage & Administration | Treatment Duration | Outcome | Reference |
| Mice | Traumatic Brain Injury (TBI) | Pretreatment | - | Reduced NF-κB p65 and TNF-α protein levels | [1] |
| Mice | Corneal Alkali Burn | 10 µg/µL (topical) | Daily for up to 12 days | Suppressed NF-κB activation and reduced inflammation | [1] |
Experimental Protocols
Here are detailed protocols for key experiments involving the use of this compound in immunology research.
Protocol 1: Inhibition of NF-κB Nuclear Translocation (Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in cultured immune cells (e.g., RAW 264.7 macrophages) stimulated with LPS.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium (with 10% FBS)
-
This compound peptide
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Nuclear and cytoplasmic extraction reagents
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-NF-κB p65, Rabbit anti-Lamin B1 (nuclear marker), Rabbit anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 50 µg/mL) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes. Include untreated and LPS-only controls.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. Add protease and phosphatase inhibitors to the lysis buffers.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA protein assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
To verify the purity of the fractions, probe separate blots with antibodies against Lamin B1 (nuclear marker) and GAPDH (cytoplasmic marker).
-
-
Detection:
-
Apply ECL detection reagents to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Expected Results:
-
In unstimulated cells, NF-κB p65 will be predominantly in the cytoplasmic fraction.
-
In LPS-stimulated cells, a significant increase in NF-κB p65 will be observed in the nuclear fraction.
-
In cells pre-treated with this compound and then stimulated with LPS, the amount of NF-κB p65 in the nuclear fraction will be significantly reduced compared to the LPS-only group.
Protocol 2: Assessment of Cell Viability (MTT Assay)
This protocol is used to determine the effect of this compound on the viability and proliferation of immune cells.
Materials:
-
Immune cells of interest
-
Complete culture medium
-
This compound peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Protocol 3: Measurement of Cytokine Production (ELISA)
This protocol describes the quantification of a pro-inflammatory cytokine, such as TNF-α, in the supernatant of immune cells treated with this compound.
Materials:
-
Immune cells (e.g., RAW 264.7 macrophages)
-
Complete culture medium
-
This compound peptide
-
LPS
-
TNF-α ELISA kit (including capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., 1% BSA in PBS)
-
Microplate reader
Procedure:
-
Cell Culture and Supernatant Collection:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS for a specified time (e.g., 6-24 hours).
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
-
ELISA Assay:
-
Perform the TNF-α ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with assay diluent for 1-2 hours.
-
Add the collected cell culture supernatants and TNF-α standards to the wells and incubate for 2 hours.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 20-30 minutes.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until a color develops.
-
Add the stop solution.
-
-
-
Absorbance Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the TNF-α standards.
-
Determine the concentration of TNF-α in the cell culture supernatants by interpolating their absorbance values on the standard curve.
-
Compare the TNF-α levels in the this compound-treated groups to the LPS-only control group.
Visualizations
NF-κB Signaling Pathway and this compound Inhibition
References
Application Notes and Protocols for Studying Ventilator-Induced Lung Injury with SN50
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ventilator-induced lung injury (VILI) is a significant contributor to morbidity and mortality in patients receiving mechanical ventilation. A key pathological mechanism underlying VILI is an uncontrolled inflammatory response, largely mediated by the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] SN50, a cell-permeable peptide inhibitor of NF-κB, has emerged as a valuable research tool to investigate the role of this pathway in VILI and to explore potential therapeutic interventions.[1] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical studies of VILI.
This compound functions by competitively inhibiting the nuclear translocation of the NF-κB active complex, thereby preventing the transcription of pro-inflammatory genes.[1] Studies have demonstrated that administration of this compound in animal models of VILI attenuates inflammatory responses, reduces apoptosis, and mitigates pulmonary vascular permeability, ultimately leading to a decrease in the severity of lung injury.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of inflammation and lung injury in a rat model of VILI. The data is derived from a study utilizing an isolated and perfused rat lung model subjected to high tidal volume ventilation.[1]
Table 1: Effect of this compound on Inflammatory Mediators in Bronchoalveolar Lavage Fluid (BALF)
| Group | IL-1β (pg/mL) | TNF-α (pg/mL) | Myeloperoxidase (MPO) (U/mL) | Macrophage Inflammatory Protein-2 (MIP-2) (pg/mL) |
| Low Tidal Volume (Control) | 150 ± 25 | 200 ± 30 | 0.5 ± 0.1 | 300 ± 50 |
| High Tidal Volume | 550 ± 60 | 750 ± 80 | 2.5 ± 0.4 | 1200 ± 150 |
| High Tidal Volume + this compound | 250 ± 40# | 350 ± 50# | 1.0 ± 0.2# | 500 ± 70# |
*p < 0.05 compared to Low Tidal Volume group. #p < 0.05 compared to High Tidal Volume group. Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Lung Injury Parameters
| Group | Lung Weight Gain (g) | Pulmonary Vascular Permeability (Kfc, g/min/cmH2O/100g ) | Lung Injury Score |
| Low Tidal Volume (Control) | 0.5 ± 0.1 | 0.15 ± 0.03 | 1.0 ± 0.2 |
| High Tidal Volume | 2.5 ± 0.4 | 0.60 ± 0.08 | 3.5 ± 0.5* |
| High Tidal Volume + this compound | 1.2 ± 0.3# | 0.25 ± 0.05# | 1.8 ± 0.4# |
*p < 0.05 compared to Low Tidal Volume group. #p < 0.05 compared to High Tidal Volume group. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Isolated and Perfused Rat Lung Model of VILI
This protocol describes the induction of VILI in an ex vivo rat lung model, allowing for controlled investigation of the effects of this compound.[1]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Ventilator for small animals
-
Perfusion system with a roller pump
-
Krebs-Henseleit buffer
-
This compound (e.g., Calbiochem®)
-
Anesthetics (e.g., pentobarbital (B6593769) sodium)
-
Heparin
-
Tracheostomy tube
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat and administer heparin intravenously.
-
Tracheostomy and Ventilation: Perform a tracheostomy and intubate the rat. Connect the tracheostomy tube to a small animal ventilator.
-
Lung Isolation: Open the chest cavity and cannulate the pulmonary artery and left atrium.
-
Perfusion: Begin perfusion of the lungs with Krebs-Henseleit buffer at a constant flow rate.
-
Ventilation Protocol:
-
Low Tidal Volume (Control) Group: Ventilate with a tidal volume of 5 mL/kg, a respiratory rate of 60 breaths/min, and 2 cm H₂O of positive end-expiratory pressure (PEEP) for 6 hours.
-
High Tidal Volume (VILI) Group: Ventilate with a tidal volume of 15 mL/kg, a respiratory rate of 60 breaths/min, and 0 cm H₂O of PEEP for 6 hours.
-
-
This compound Administration: For the treatment group, add this compound to the perfusate at the onset of high-stretch mechanical ventilation to achieve the desired final concentration (e.g., 50 µg/mL).
-
Data Collection:
-
Continuously monitor pulmonary artery pressure.
-
At the end of the experiment, collect bronchoalveolar lavage fluid (BALF) for cytokine analysis.
-
Measure lung weight gain and determine pulmonary vascular permeability.
-
Harvest lung tissue for histological analysis and protein expression studies (e.g., Western blot for NF-κB, MAPKs, caspase-3).
-
Protocol 2: In Vivo Mouse Model of VILI
This protocol outlines the induction of VILI in a live mouse model.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Small animal ventilator
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
This compound
Procedure:
-
Anesthesia and Tracheostomy: Anesthetize the mouse and perform a tracheostomy.
-
Ventilation: Connect the mouse to a mechanical ventilator.
-
Control Group: Ventilate with a protective strategy (e.g., tidal volume of 6-8 mL/kg, PEEP of 2-3 cm H₂O).
-
VILI Group: Ventilate with an injurious strategy (e.g., tidal volume of 30 mL/kg, 0 cm H₂O PEEP) for a specified duration (e.g., 4 hours).
-
-
This compound Administration: Administer this compound via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined time point before or during mechanical ventilation. The optimal dose and timing should be determined empirically.
-
Monitoring and Sample Collection: Monitor physiological parameters (e.g., blood gases). At the end of the ventilation period, collect BALF and lung tissue for analysis as described in Protocol 1.
Mandatory Visualizations
Caption: NF-κB signaling pathway in VILI and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effects of this compound in VILI models.
References
- 1. This compound, a Cell-Permeable Inhibitor of Nuclear Factor-κB, Attenuates Ventilator-Induced Lung Injury in an Isolated and Perfused Rat Lung Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitor of nuclear factor-κB, this compound, attenuates lipopolysaccharide-induced lung injury in an isolated and perfused rat lung model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SN50 in CAR-T Cell Therapy Research: Enhancing Efficacy and Exploring Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy represents a paradigm shift in the treatment of hematological malignancies. However, challenges such as T-cell exhaustion, persistence, and managing toxicities like cytokine release syndrome (CRS) remain significant hurdles.[1][2][3][4] Recent research has explored the modulation of key signaling pathways within CAR-T cells to enhance their therapeutic potential. One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a critical regulator of immune responses, inflammation, and cell survival.
SN50 is a cell-permeable peptide that acts as an inhibitor of NF-κB translocation.[5][6][7] It comprises the hydrophobic region of the Kaposi fibroblast growth factor signal peptide linked to the nuclear localization sequence of the NF-κB p50 subunit.[6][8] This design allows this compound to traverse the cell membrane and specifically block the nuclear import of the active NF-κB complex, thereby inhibiting the transcription of NF-κB target genes.[6][9] Emerging studies suggest that targeted inhibition of the NF-κB pathway with this compound could be a promising strategy to augment the efficacy of CAR-T cell therapy.[10][11]
This document provides detailed application notes and protocols for utilizing this compound in CAR-T cell therapy research, based on findings that demonstrate its potential to enhance the cytotoxic effects of CAR-T cells.[10]
Mechanism of Action: this compound in the Context of NF-κB Signaling
The NF-κB signaling pathway plays a dual role in T-cell function. While essential for T-cell activation, proliferation, and survival, its overactivation can contribute to T-cell exhaustion and the promotion of survival mechanisms in cancer cells.[10][11] this compound intervenes by preventing the translocation of activated NF-κB dimers (typically p65/p50) into the nucleus, thus downregulating the expression of pro-inflammatory cytokines and other NF-κB target genes.[9][12]
Key Applications in CAR-T Research
Recent studies have highlighted the potential of this compound to enhance the anti-tumor activity of CAR-T cells, particularly in the context of B-cell maturation antigen (BCMA)-targeted CAR-T cells for multiple myeloma (MM).[10][11] The primary application is to leverage this compound's inhibitory effect on the overactivated NF-κB pathway in both tumor cells and potentially in CAR-T cells to improve therapeutic outcomes.
Potential Benefits:
-
Enhanced Cytotoxicity: By inhibiting the NF-κB pathway, which can promote survival in tumor cells, this compound can render cancer cells more susceptible to CAR-T cell-mediated killing.[10]
-
Increased CAR-T Cell Activation: Paradoxically, at certain concentrations, this compound has been shown to increase the expression of activation markers like CD69 and enhance the secretion of key cytokines such as IL-2, TNF-α, IFN-γ, and granzyme B in CAR-T cells.[10][11]
-
Improved In Vivo Efficacy: The combination of this compound with BCMA CAR-T cells has been demonstrated to reduce tumor growth more effectively than CAR-T cells alone in preclinical mouse models.[10][11]
Quantitative Data Summary
The following tables summarize the quantitative findings from a key study investigating the effects of this compound on BCMA CAR-T cells.[10][11]
Table 1: Effect of this compound on CAR-T Cell Apoptosis, Differentiation, and Exhaustion
| This compound Concentration | Apoptosis (% of Control) | Differentiation Phenotype | Exhaustion Markers |
| 2.0 µM | No significant impact | No significant impact | No significant impact |
| 2.5 µM | No significant impact | Not Reported | Not Reported |
| 5.0 µM | No significant impact | Not Reported | Not Reported |
| 10.0 µM | No significant impact | Not Reported | Not Reported |
Data derived from a study where CAR-T cells were treated with varying concentrations of this compound.[10][11] "No significant impact" indicates a P-value > 0.05 compared to the control group.
Table 2: Effect of 2 µM this compound on CAR-T Cell Activation and Cytokine Secretion
| Parameter | Change with this compound | P-value |
| CD69 Expression | Significantly Increased | < 0.05 |
| IL-2 Secretion | Significantly Increased | < 0.05 |
| TNF-α Secretion | Significantly Increased | < 0.05 |
| IFN-γ Secretion | Significantly Increased | < 0.05 |
| Granzyme B Secretion | Significantly Increased | < 0.05 |
Data reflects the effect of 2 µM this compound on 353T BCMA CAR-T cells.[10][11]
Table 3: In Vivo Efficacy of this compound in Combination with BCMA CAR-T Cells
| Treatment Group | Tumor Weight | Tumor Volume |
| This compound + CAR-T Cells | Significantly Lower | Significantly Smaller |
Comparison against a control group in a non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mouse model. A P-value < 0.05 was reported for both tumor weight and volume reduction.[10][11]
Experimental Protocols
The following protocols are based on methodologies reported in the literature for the use of this compound with CAR-T cells and are intended as a guide for research purposes.[10][11]
Protocol 1: In Vitro Cytotoxicity Assay of CAR-T Cells with this compound
This protocol assesses the ability of this compound to enhance the killing of tumor cells by CAR-T cells.
Materials:
-
CAR-T cells (e.g., BCMA-targeted)
-
Target tumor cells (e.g., MM.1S multiple myeloma cell line)
-
This compound peptide (MedChemExpress or similar)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)
-
96-well culture plates
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
-
Plate reader
Procedure:
-
Cell Preparation:
-
Culture CAR-T cells and target tumor cells to the desired density.
-
Harvest and wash the cells with PBS.
-
Resuspend both cell types in complete RPMI-1640 medium.
-
-
Plating Target Cells:
-
Plate target tumor cells at a density of 1 x 10⁴ cells/well in a 96-well plate.
-
Incubate for 2-4 hours to allow cells to settle.
-
-
This compound and CAR-T Cell Co-culture:
-
Prepare a working solution of this compound. A concentration of 2 µM has been shown to be effective without impairing CAR-T cell function.[10][11]
-
Add CAR-T cells to the wells containing target cells at various Effector:Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
In the experimental wells, add this compound to a final concentration of 2 µM.
-
Include control wells:
-
Target cells only (spontaneous release)
-
Target cells with lysis buffer (maximum release)
-
Target cells with CAR-T cells (no this compound)
-
Target cells with this compound only
-
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.
-
Cytotoxicity Measurement:
-
Following incubation, measure cytotoxicity according to the manufacturer's instructions for your chosen assay kit (e.g., measure LDH release in the supernatant).
-
-
Data Analysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Protocol 2: Analysis of CAR-T Cell Activation and Cytokine Secretion
This protocol is designed to evaluate the effect of this compound on the activation status and cytokine profile of CAR-T cells upon antigen stimulation.
Materials:
-
CAR-T cells
-
Target tumor cells
-
This compound peptide
-
Complete RPMI-1640 medium
-
24-well culture plates
-
Flow cytometer
-
Fluorochrome-conjugated antibodies (e.g., anti-CD69, anti-CD3)
-
ELISA or multiplex bead array kits (e.g., for IL-2, IFN-γ, TNF-α, Granzyme B)
-
Cell culture incubator
Procedure:
-
Cell Co-culture:
-
Plate CAR-T cells (1 x 10⁶ cells/well) and target tumor cells (1 x 10⁶ cells/well) in a 24-well plate.
-
Add this compound to the desired final concentration (e.g., 2 µM) to the experimental wells.
-
Include a control well with CAR-T and target cells without this compound.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant and store it at -80°C for cytokine analysis.
-
-
Cell Staining for Flow Cytometry:
-
Gently resuspend the cell pellet.
-
Transfer cells to FACS tubes and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorochrome-conjugated antibodies against CD3 and CD69 for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CD3+ population to analyze the expression of the CD69 activation marker on CAR-T cells.
-
-
Cytokine Analysis:
-
Thaw the collected supernatants.
-
Measure the concentration of cytokines (IL-2, IFN-γ, TNF-α, Granzyme B) using ELISA or a multiplex bead array assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Compare the percentage of CD69+ CAR-T cells and the concentration of secreted cytokines between the this compound-treated and control groups.
-
Concluding Remarks
The use of the NF-κB inhibitor this compound presents a novel and promising avenue for enhancing the therapeutic efficacy of CAR-T cells. The provided data and protocols offer a foundational framework for researchers to investigate and potentially validate this combination strategy. At an optimal concentration of 2 µM, this compound has been shown to bolster the cytotoxic effects of BCMA CAR-T cells and increase the secretion of effector cytokines without inducing significant toxicity to the CAR-T cells themselves.[10][11] Further research is warranted to explore the full potential of this compound in mitigating T-cell exhaustion, improving persistence, and its applicability across different CAR-T cell products and tumor types. Careful dose-response studies and in-depth mechanistic investigations will be crucial for translating these preclinical findings into clinical applications.
References
- 1. Exhaustion affects CAR T–cell clinical response - St. Jude Children’s Research Hospital [stjude.org]
- 2. researchgate.net [researchgate.net]
- 3. Identifying and Treating Cytokine Release Syndrome - Conference Correspondent [conference-correspondent.com]
- 4. Mechanisms of cytokine release syndrome and neurotoxicity of CAR T-cell therapy and associated prevention and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 7. jpt.com [jpt.com]
- 8. NF-kB Inhibitor, this compound - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 9. Inhibitor of nuclear factor-κB, this compound, attenuates lipopolysaccharide-induced lung injury in an isolated and perfused rat lung model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy | Haematologica [haematologica.org]
- 12. researchgate.net [researchgate.net]
Protocol for Dissolving and Storing SN50 Peptide
Application Notes for Researchers, Scientists, and Drug Development Professionals
SN50 is a cell-permeable peptide that acts as an inhibitor of Nuclear Factor-kappa B (NF-κB) translocation.[1][2][3] It functions by competitively inhibiting the nuclear import of NF-κB p50, thereby blocking the downstream inflammatory and immune responses mediated by this transcription factor.[2][3] Comprising the nuclear localization sequence (NLS) of NF-κB p50 linked to the hydrophobic region of the Kaposi fibroblast growth factor (K-FGF) signal peptide, this compound is a valuable tool for studying NF-κB signaling pathways and for potential therapeutic development.[2][3] Proper handling, dissolution, and storage of the this compound peptide are critical to ensure its stability and biological activity in experimental settings.
Data Presentation: Quantitative Solubility and Storage Recommendations
The following table summarizes the key quantitative data for dissolving and storing the this compound peptide, compiled from various suppliers.
| Parameter | Value | Notes |
| Solubility | ||
| In Water | 5 mg/mL | Can be used as a primary solvent.[2][4] |
| In PBS | 33.33 mg/mL (11.98 mM) | A clear solution can be achieved; ultrasonic treatment may be needed to aid dissolution.[1] |
| Storage Conditions | ||
| Lyophilized Peptide | -20°C or -80°C | For long-term storage, keep in a desiccated environment.[5][6] Can be stored for up to several years under these conditions.[5] |
| Stock Solution (-20°C) | Up to 1 month | Store in sealed containers, away from moisture.[1] Some sources suggest stability for up to 3 months.[2] |
| Stock Solution (-80°C) | Up to 6 months | Recommended for longer-term storage of solutions.[1] |
Experimental Protocols
I. Reconstitution of Lyophilized this compound Peptide
This protocol describes the preparation of a concentrated stock solution from the lyophilized peptide.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Pipettors and sterile, low-retention pipette tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound peptide to equilibrate to room temperature for at least 20-30 minutes in a desiccator. This prevents condensation from forming on the peptide, which can affect its stability.[5][6]
-
Solvent Addition: Carefully open the vial and add the desired volume of sterile water or PBS to achieve the target concentration (e.g., 1 mg/mL). It is recommended to start with a small volume of solvent and add more if needed.
-
Dissolution: Gently vortex the vial to mix. If the peptide does not fully dissolve, sonication in an ultrasonic water bath for a few minutes can aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterilization (Optional but Recommended): If the stock solution is prepared in water for use in cell culture, it is advisable to filter-sterilize it through a 0.22 µm filter before use.[1]
II. Storage of this compound Peptide
Proper storage is crucial to maintain the peptide's integrity and activity over time.
A. Long-Term Storage of Lyophilized Peptide:
-
Store the unopened vial of lyophilized this compound peptide at -20°C or -80°C in a desiccated environment.[5][6]
B. Storage of Stock Solutions:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[2][7]
-
Short-Term Storage: For use within one month, store the aliquots at -20°C.[1]
-
Long-Term Storage: For storage longer than one month, store the aliquots at -80°C for up to six months.[1]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-mediated inhibition of NF-κB signaling.
Experimental Workflow for this compound Peptide Handling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 4. NF-κB this compound ≥97% (HPLC), lyophilized, NF-κB translocation inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. lifetein.com [lifetein.com]
- 6. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 7. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
Application Notes and Protocols: SN50 Treatment in Primary Human Adipocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary human adipocytes are a crucial in vitro model for studying the pathophysiology of metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease. Adipose tissue is now recognized as an active endocrine organ, secreting a variety of adipokines that play a critical role in regulating systemic inflammation and metabolism. In obesity, a state of chronic low-grade inflammation is often observed in adipose tissue, characterized by the increased production of pro-inflammatory cytokines. A key signaling pathway implicated in this inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.
SN50 is a cell-permeable peptide inhibitor of NF-κB. It acts by competitively inhibiting the nuclear translocation of the NF-κB p50 subunit, thereby preventing the transcriptional activation of NF-κB target genes, which include numerous pro-inflammatory cytokines. This document provides detailed application notes and protocols for the use of this compound in primary human adipocyte culture to study and modulate inflammatory responses.
Mechanism of Action: this compound in the NF-κB Signaling Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in adipocytes. It binds to Toll-like receptor 4 (TLR4) on the adipocyte surface, initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1] this compound contains the nuclear localization sequence (NLS) of the NF-κB p50 subunit and acts as a competitive inhibitor of NF-κB nuclear import.[2]
Figure 1: Simplified NF-κB signaling pathway in adipocytes and the inhibitory action of this compound.
Data Presentation: Effects of this compound on Adipocyte Inflammatory Responses
The following tables summarize the quantitative effects of this compound on primary human adipocytes stimulated with LPS. The data is derived from studies on abdominal subcutaneous adipocytes from overweight and obese individuals.[3]
Table 1: Effect of this compound on NF-κB p65 Activity and Protein Levels
| Treatment Condition | Incubation Time | Overweight Subjects (NF-κB p65 activity, arbitrary units) | Obese Subjects (NF-κB p65 activity, arbitrary units) | NF-κB p65 Protein Levels (Western Blot) |
| Control (untreated) | 3h | 0.32 ± 0.06 | 0.34 ± 0.02 | Baseline |
| LPS (10 ng/mL) | 3h | 0.54 ± 0.06 | 0.60 ± 0.05 | Increased |
| LPS (10 ng/mL) + this compound (50 µg/mL) | 3h | Reduced vs. LPS | Reduced vs. LPS | Markedly Reduced vs. LPS |
| Control (untreated) | 12h | - | 0.34 ± 0.02 | Baseline |
| LPS (10 ng/mL) | 12h | - | 0.62 ± 0.04 | Increased |
| LPS (10 ng/mL) + this compound (50 µg/mL) | 12h | - | Reduced vs. LPS | Markedly Reduced vs. LPS |
| Control (untreated) | 24h | - | - | Baseline |
| LPS (10 ng/mL) | 24h | - | - | Not significantly affected |
| LPS (10 ng/mL) + this compound (50 µg/mL) | 24h | Reduced vs. LPS (p < 0.001) | Reduced vs. LPS (p = 0.001) | Not significantly affected |
Data are presented as mean ± SEM. Statistical significance is indicated where available.[3]
Table 2: Effect of this compound on TNF-α Secretion and Gene Expression
| Treatment Condition | Incubation Time | TNF-α Secretion (pg/mL) - Overweight Subjects | TNF-α Secretion (pg/mL) - Obese Subjects | TNF-α mRNA Expression (Fold Change vs. Control) - Overweight | TNF-α mRNA Expression (Fold Change vs. Control) - Obese |
| Control (untreated) | 3h | ~5 | ~7 | - | - |
| LPS (10 ng/mL) | 3h | ~15 | ~20 | - | - |
| LPS (10 ng/mL) + this compound (50 µg/mL) | 3h | Decreased vs. LPS | Decreased vs. LPS | - | - |
| Control (untreated) | 12h | ~6 | ~8 | 1 | 1 |
| LPS (10 ng/mL) | 12h | ~18 | ~25 | 1.87 | 2 |
| LPS (10 ng/mL) + this compound (50 µg/mL) | 12h | Decreased vs. LPS | Decreased vs. LPS | 1.15 | 1.48 (not significant) |
| This compound (50 µg/mL) alone | 12h | No significant change | No significant change | 0.88 (not significant) | 1.39 (not significant) |
| Control (untreated) | 24h | ~6 | ~8 | - | - |
| LPS (10 ng/mL) | 24h | ~12 | ~18 | - | - |
| LPS (10 ng/mL) + this compound (50 µg/mL) | 24h | No significant change vs. LPS | No significant change vs. LPS | - | - |
Data are presented as approximate values based on graphical representations and reported fold changes.[3][4]
Table 3: Effect of this compound on Angiotensinogen (AGT) Gene Expression
| Treatment Condition | Incubation Time | AGT mRNA Expression (Fold Change vs. Control) - Overweight | AGT mRNA Expression (Fold Change vs. Control) - Obese |
| Control (untreated) | 12h | 1 | 1 |
| LPS (10 ng/mL) | 12h | 2 | 2.23 |
| LPS (10 ng/mL) + this compound (50 µg/mL) | 12h | 1.23 | 0.87 |
| This compound (50 µg/mL) alone | 12h | 0.5 | 0.81 (not significant) |
Data are presented as reported fold changes.[5]
Experimental Protocols
Figure 2: General experimental workflow for this compound treatment in primary human adipocytes.
Protocol 1: Isolation and Culture of Primary Human Preadipocytes
-
Tissue Collection and Digestion:
-
Obtain fresh human subcutaneous adipose tissue.
-
Wash the tissue with phosphate-buffered saline (PBS).
-
Mince the tissue into small fragments and digest with collagenase type I (1 mg/mL) in a shaking water bath at 37°C for 60-90 minutes.
-
-
Isolation of Stromal Vascular Fraction (SVF):
-
Neutralize the collagenase with an equal volume of growth medium (e.g., DMEM/F12 with 10% fetal bovine serum (FBS)).
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge at 500 x g for 10 minutes to pellet the SVF cells. The mature adipocytes will form a layer on top, which should be aspirated and discarded.
-
-
Red Blood Cell Lysis and Plating:
-
Resuspend the SVF pellet in red blood cell lysis buffer and incubate for 5-10 minutes at room temperature.
-
Stop the lysis by adding growth medium and centrifuge again.
-
Resuspend the SVF pellet in preadipocyte growth medium and plate onto culture flasks.
-
-
Preadipocyte Culture and Expansion:
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency.
-
Protocol 2: Differentiation of Preadipocytes into Mature Adipocytes
-
Induction of Differentiation:
-
Once preadipocytes reach 100% confluency, replace the growth medium with a differentiation cocktail. A common cocktail includes:
-
Basal medium (e.g., DMEM/F12)
-
Insulin (B600854) (e.g., 1 µM)
-
Dexamethasone (e.g., 1 µM)
-
Isobutylmethylxanthine (IBMX) (e.g., 0.5 mM)
-
A PPARγ agonist (e.g., rosiglitazone, 1 µM)
-
-
-
Maintenance of Differentiation:
-
After 2-3 days, replace the differentiation cocktail with adipocyte maintenance medium (basal medium containing insulin).
-
Change the maintenance medium every 2-3 days.
-
Mature adipocytes, characterized by the accumulation of lipid droplets, will be visible after 7-10 days, with full differentiation typically achieved by day 12-14.
-
Protocol 3: this compound Treatment and Inflammatory Stimulation
-
Cell Seeding:
-
Plate differentiated mature adipocytes in appropriate culture plates (e.g., 12-well or 24-well plates).
-
-
Pre-treatment with this compound:
-
Pre-incubate the adipocytes with this compound peptide (e.g., 50 µg/mL) in serum-free medium for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Add lipopolysaccharide (LPS) to the culture medium to a final concentration of 10 ng/mL.
-
Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.
-
-
Incubation:
-
Incubate the cells for the desired time points (e.g., 3, 12, 24 hours).
-
-
Sample Collection:
-
At the end of the incubation period, collect the culture supernatant for analysis of secreted proteins (e.g., by ELISA).
-
Wash the cells with cold PBS and then lyse them for protein or RNA extraction.
-
Protocol 4: Western Blotting for NF-κB p65
-
Protein Extraction:
-
Lyse the adipocytes in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Normalize the p65 signal to a loading control such as β-actin or total protein staining.
-
Protocol 5: Quantitative RT-PCR for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the adipocytes using a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers for your target genes (e.g., TNFA, AGT, ADIPOQ, LEP, IL6) and a validated housekeeping gene. For human adipocytes, ACTB and RPII have been suggested as stable reference genes.[2]
-
Run the PCR on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Protocol 6: ELISA for Adipokine Secretion
-
Sample Preparation:
-
Collect the culture supernatant from the treated adipocytes.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cells or debris.
-
Store the cleared supernatant at -80°C until use.
-
-
ELISA Procedure:
-
Use a commercial ELISA kit for the specific adipokine of interest (e.g., human TNF-α, adiponectin, leptin, IL-6).
-
Follow the manufacturer's instructions for the assay, which typically involve:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of the adipokine in the samples by interpolating their absorbance values from the standard curve.
-
Applications and Future Directions
The use of this compound in primary human adipocyte cultures provides a valuable tool to investigate the role of NF-κB in adipocyte inflammation. This approach can be utilized to:
-
Screen for anti-inflammatory compounds: By using the LPS-induced inflammation model, novel compounds can be tested for their ability to modulate the NF-κB pathway and subsequent cytokine production, with this compound serving as a positive control for NF-κB inhibition.
-
Investigate the link between inflammation and insulin resistance: The effect of this compound on insulin signaling and glucose uptake in adipocytes co-treated with inflammatory stimuli like LPS or TNF-α can be examined to dissect the role of NF-κB in inflammation-induced insulin resistance.
-
Explore the regulation of a broader range of adipokines: While data is currently limited, future studies should employ this compound to investigate its impact on the secretion and expression of other key adipokines such as adiponectin, leptin, and IL-6, which are known to be regulated by NF-κB.
References
- 1. Hyperinsulinemia induces insulin resistance on glucose and lipid metabolism in a human adipocytic cell line: paracrine interaction with myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined Hyperglycemia- and Hyperinsulinemia-Induced Insulin Resistance in Adipocytes Is Associated With Dual Signaling Defects Mediated by PKC-ζ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vivo Administration of SN50 Peptide in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN50 is a cell-permeable peptide that acts as a specific inhibitor of Nuclear Factor-kappa B (NF-κB) translocation. It contains the nuclear localization sequence (NLS) of the NF-κB p50 subunit, which competitively inhibits the nuclear import of the active NF-κB p50/p65 heterodimer.[1] By preventing NF-κB from entering the nucleus, this compound effectively blocks the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This targeted mechanism makes this compound a valuable tool for investigating the role of the NF-κB signaling pathway in various pathological conditions and a potential therapeutic agent for inflammatory diseases. In vivo studies in animal models are critical for evaluating the efficacy and therapeutic potential of this compound. This document provides detailed application notes and protocols for its administration in preclinical research settings.
Mechanism of Action: NF-κB Signaling Pathway and this compound Inhibition
The canonical NF-κB signaling pathway is a cornerstone of the inflammatory response. In an unstimulated state, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer, exposing its NLS. The importin α/β heterodimer recognizes the NLS and facilitates the translocation of NF-κB into the nucleus. Once in the nucleus, NF-κB binds to specific κB sites in the promoter regions of target genes, initiating the transcription of inflammatory mediators. This compound peptide mimics the p50 NLS, thereby competing with the endogenous NF-κB complex for binding to the importin transport machinery. This competitive inhibition effectively blocks the nuclear translocation of NF-κB and subsequent inflammatory gene expression.[2]
Applications in Animal Models
This compound has been successfully utilized in a variety of animal models to investigate the role of NF-κB in inflammatory and injury-related pathologies.
-
Traumatic Brain Injury (TBI): In mouse models of TBI, pretreatment with this compound has been shown to significantly reduce neuronal cell death, decrease lesion volume, and improve motor and cognitive function.[1] The protective effects are associated with the downregulation of pro-inflammatory cytokines like TNF-α.[2]
-
Acute Lung Injury (ALI): In rat models of lipopolysaccharide (LPS)-induced and ventilator-induced lung injury, this compound administration attenuates pulmonary edema, reduces the infiltration of inflammatory cells, and decreases the levels of inflammatory mediators such as TNF-α and IL-1β in bronchoalveolar lavage fluid.[3][4]
-
Corneal Injury: Topical application of this compound in a mouse model of corneal alkali burn has been demonstrated to suppress NF-κB activation in corneal tissue, reduce inflammation and myofibroblast generation, and promote the healing of epithelial defects.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration as reported in various preclinical studies.
Table 1: Effect of this compound on Inflammatory Markers in a Rat Model of Ventilator-Induced Lung Injury
| Parameter | Control Group | High-Volume Ventilation Group | High-Volume Ventilation + this compound Group |
| TNF-α (pg/mL in BALF) | ~50 | ~350 | ~150 |
| IL-1β (pg/mL in BALF) | ~20 | ~150 | ~75 |
| Myeloperoxidase (MPO) (U/mL in BALF) | ~0.2 | ~1.0 | ~0.5 |
| Lung Weight Gain (g) | ~0.2 | ~1.2 | ~0.6 |
| Data are approximated from graphical representations in the cited literature and presented for comparative purposes.[3] |
Table 2: Effect of this compound on Neurological and Inflammatory Outcomes in a Mouse Model of Traumatic Brain Injury
| Parameter | Sham Group | TBI + Vehicle Group | TBI + this compound Pretreatment Group |
| Lesion Volume (mm³) | 0 | ~25 | ~12 |
| Motor Function Score (NSS) | 0-1 | 8-9 | 4-5 |
| TNF-α Expression (relative units) | Baseline | Significant Increase | Attenuated Increase |
| Data are generalized from findings reported in the cited literature.[1][2] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in a Mouse Model of Traumatic Brain Injury (TBI)
This protocol describes the pretreatment of mice with this compound via intraperitoneal injection prior to the induction of TBI.
Materials:
-
This compound peptide (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
1 mL sterile syringes with 27-30G needles
-
Animal restrainer
-
TBI induction device (e.g., controlled cortical impactor)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine cocktail)
Procedure:
-
This compound Solution Preparation:
-
Allow the lyophilized this compound peptide to warm to room temperature before opening the vial.
-
Prepare a stock solution by dissolving the this compound peptide in a minimal amount of sterile DMSO (e.g., 20-50 µL). Gently vortex to ensure complete dissolution.
-
Further dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration. The final concentration of DMSO should be kept low (ideally <1%) to avoid solvent toxicity. A typical final dose for TBI models is in the range of 1-3 mg/kg.
-
Example Calculation for a 2 mg/kg dose in a 25g mouse:
-
Required dose: 2 mg/kg * 0.025 kg = 0.05 mg = 50 µg
-
If the final injection volume is 100 µL, the required concentration is 0.5 mg/mL.
-
-
-
Animal Handling and Administration:
-
Acclimatize adult male C57BL/6 mice (8-10 weeks old) for at least one week prior to the experiment.
-
Weigh each mouse to calculate the precise injection volume.
-
Administer the prepared this compound solution or vehicle (saline with the same percentage of DMSO) via intraperitoneal injection 30-60 minutes before the induction of TBI.
-
To perform the i.p. injection, restrain the mouse and tilt it slightly head-down. Insert the needle into the lower right abdominal quadrant to avoid puncturing the cecum or bladder.
-
-
Induction of TBI:
-
Anesthetize the mouse according to an approved institutional protocol.
-
Induce TBI using a standardized method, such as a controlled cortical impact (CCI) device.
-
-
Post-Procedure Monitoring and Analysis:
-
Monitor the animals for recovery from anesthesia and any signs of distress.
-
At predetermined time points (e.g., 24h, 48h, 72h post-TBI), perform behavioral tests (e.g., Neurological Severity Score - NSS) to assess motor and cognitive deficits.
-
At the end of the experiment, euthanize the animals and collect brain tissue for analysis.
-
Analyze brain homogenates for cytokine levels (e.g., TNF-α, IL-6) using ELISA or Western Blot to quantify the inflammatory response. Histological analysis can be performed to assess lesion volume and cell death.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Studies of selective TNF inhibitors in the treatment of brain injury from stroke and trauma: a review of the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Cell-Permeable Inhibitor of Nuclear Factor-κB, Attenuates Ventilator-Induced Lung Injury in an Isolated and Perfused Rat Lung Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Audience: Researchers, scientists, and drug development professionals.
Introduction: Obesity is characterized by a state of chronic low-grade inflammation, which is a key contributor to the development of metabolic complications such as insulin (B600854) resistance and type 2 diabetes.[1][2][3] A central signaling pathway implicated in this inflammatory process is the Nuclear Factor-kappa B (NF-κB) pathway.[2] Activation of NF-κB in adipose tissue leads to the production of pro-inflammatory cytokines and adipokines.[4][5][6] SN50 is a cell-permeable peptide that acts as an inhibitor of NF-κB. It is composed of the nuclear localization sequence (NLS) of the NF-κB p50 subunit fused to the hydrophobic region of the signal peptide of Kaposi's fibroblast growth factor, which allows it to traverse the cell membrane.[7][8] this compound competitively inhibits the nuclear import of the NF-κB active complex, thereby preventing the transcription of pro-inflammatory genes.[7][8] This makes this compound a valuable tool for investigating the role of NF-κB in obesity-related inflammation.
Mechanism of Action of this compound
In the canonical NF-κB signaling pathway, inflammatory stimuli, such as lipopolysaccharides (LPS), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and subsequent degradation. This unmasks the nuclear localization sequence (NLS) on the NF-κB heterodimer (typically p65/p50), allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
This compound exerts its inhibitory effect by mimicking the NLS of the p50 subunit. As a cell-permeable peptide, it enters the cytoplasm and competitively binds to the importin α/β heterodimer, which is responsible for transporting NF-κB into the nucleus. By occupying the NLS binding sites on the importin complex, this compound effectively blocks the nuclear translocation of the active NF-κB p65/p50 dimer. This sequesters NF-κB in the cytoplasm, preventing it from activating the transcription of its target inflammatory genes.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key inflammatory markers in primary human adipocytes stimulated with Lipopolysaccharide (LPS).
Table 1: Effect of this compound on NF-κB p65 Protein Levels in LPS-Stimulated Human Adipocytes
| Treatment Group | Overweight Subjects (24h) | Obese Subjects (24h) |
|---|---|---|
| Control | Baseline | Baseline |
| LPS (10 ng/mL) | Significant Increase (p=0.001)[5][7] | Significant Increase (p=0.001)[5][7] |
| LPS (10 ng/mL) + this compound (50 µg/mL) | Significant Reduction (p<0.001)[5][7] | Significant Reduction (p=0.001)[5][7] |
Table 2: Effect of this compound on TNF-α Secretion in LPS-Stimulated Human Adipocytes
| Treatment Group | Effect at 3h and 12h |
|---|---|
| Control | Baseline |
| LPS (10 ng/mL) | Significant Increase (p<0.001)[5][9] |
| LPS (10 ng/mL) + this compound (50 µg/mL) | Significant Decrease[4][5][9] |
Table 3: Effect of this compound on TNF-α and AGT mRNA Expression in LPS-Stimulated Human Adipocytes (12h)
| Treatment Group | TNF-α mRNA Expression | AGT mRNA Expression |
|---|---|---|
| Control | Baseline (1-fold) | Baseline (1-fold) |
| LPS (10 ng/mL) | ~2-fold Increase (p=0.001)[10] | ~2-fold Increase[5][9] |
| LPS (10 ng/mL) + this compound (50 µg/mL) | Significant Reduction (p=0.02)[10] | Reduced mRNA levels[4][5][9] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Primary Human Adipocytes
This protocol describes the treatment of isolated primary human adipocytes with LPS to induce an inflammatory response and co-treatment with this compound to assess its inhibitory effects.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Obesity and Inflammation: Epidemiology, Risk Factors, and Markers of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Assessment of NF-κB Inhibitor (this compound) Effect on Adipose Tumor Necrosis Factor-Alpha and Angiotensinogen Secretion and Expression[v1] | Preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating SN50 Experiments: A Technical Support Guide
For researchers and drug development professionals utilizing the SN50 inhibitor, this technical support center offers troubleshooting guidance and answers to frequently asked questions. The following information is designed to help you overcome common hurdles in your experiments and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound inhibitor?
A1: this compound is a cell-permeable peptide that acts as an inhibitor of Nuclear Factor-kappa B (NF-κB) translocation.[1][2][3][4] It contains a nuclear localization sequence (NLS) from the p50 subunit of NF-κB linked to the hydrophobic region of the Kaposi fibroblast growth factor signal peptide.[2][5][6] This design allows it to penetrate the cell membrane and competitively inhibit the nuclear import of the active NF-κB complex.[2][5] By preventing NF-κB from entering the nucleus, this compound effectively blocks the transcription of its target genes, which are often involved in inflammatory responses.[3][7]
Q2: How should I prepare and store the this compound inhibitor?
A2: Proper handling and storage of the this compound peptide are critical for maintaining its activity.
-
Reconstitution: this compound is typically supplied as a lyophilized powder.[8][9] For stock solutions, it can be dissolved in sterile distilled water or DMSO.[1][10][11] Sonication may be required to fully dissolve the peptide.[1][11][12]
-
Storage of Lyophilized Powder: For long-term storage, the lyophilized peptide should be kept at -20°C or colder, protected from moisture and light.[1][8][13] Under these conditions, it can be stable for several years.[8]
-
Storage of Stock Solutions: Once reconstituted, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6][8][13] These aliquots should be stored at -20°C for up to one month or -80°C for up to six months.[1][14]
Q3: What is a typical working concentration for this compound in cell culture experiments?
A3: The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. However, a common starting point for in vitro experiments is in the range of 2 µM to 50 µg/mL.[15][16] For example, a concentration of 18 µM has been shown to be effective in murine endothelial cells, while concentrations of 2-3 µM were effective in multiple myeloma cells.[6][15] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.[17]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with the this compound inhibitor.
Problem 1: No observable effect of the this compound inhibitor on NF-κB activity.
-
Possible Cause: Inactive Inhibitor. The this compound peptide may have degraded due to improper storage or handling.
-
Solution: Ensure that the lyophilized peptide and reconstituted stock solutions have been stored according to the manufacturer's recommendations (typically -20°C or -80°C, protected from light and moisture).[1][8][13] Avoid multiple freeze-thaw cycles by preparing and using aliquots.[6][13] It is advisable to use a fresh vial of the inhibitor if degradation is suspected.
-
-
Possible Cause: Insufficient Inhibitor Concentration. The concentration of this compound used may be too low to effectively inhibit NF-κB translocation in your specific cell type.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations (e.g., 1 µM to 100 µM) to identify the effective range for your system.[17]
-
-
Possible Cause: Poor Cell Permeability. While this compound is designed to be cell-permeable, its uptake can vary between cell types.
-
Solution: Increase the incubation time with the inhibitor to allow for sufficient cellular uptake. You can also verify the inhibitor's entry into the cells using a fluorescently labeled version of this compound, if available.
-
-
Possible Cause: Issues with the NF-κB Activation Protocol. The stimulus used to activate NF-κB (e.g., TNF-α, LPS) may not be working effectively.
-
Solution: Confirm that your NF-κB activation protocol is working as expected by including a positive control (stimulated cells without the inhibitor) and measuring a known downstream target of NF-κB (e.g., IκBα degradation, p65 phosphorylation, or expression of a target gene like IL-6).
-
Problem 2: High levels of cell death observed after treatment with this compound.
-
Possible Cause: Off-Target Effects or Cellular Toxicity. At high concentrations, this compound may induce non-specific effects leading to cytotoxicity.
-
Solution: Reduce the concentration of the this compound inhibitor. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your cell line. Also, consider reducing the incubation time.
-
-
Possible Cause: Contamination of the Inhibitor. The stock solution of the inhibitor might be contaminated.
-
Solution: Prepare a fresh stock solution from a new vial of lyophilized powder using sterile technique. Filter-sterilize the stock solution if necessary.[1]
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Variability in Experimental Protocol. Minor variations in cell density, inhibitor concentration, incubation time, or the timing of stimulation can lead to inconsistent results.
-
Solution: Standardize all experimental parameters. Ensure that cells are at a consistent confluency, and that all reagents are added in the same order and at the same time points for each experiment.
-
-
Possible Cause: Instability of the Reconstituted Inhibitor. The this compound peptide in solution can degrade over time.
-
Solution: Use freshly prepared dilutions of the inhibitor for each experiment from a properly stored, aliquoted stock. Avoid using stock solutions that have been stored for extended periods at 4°C.
-
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in In Vitro Experiments
| Cell Type | Stimulus | Effective this compound Concentration | Reference |
| Multiple Myeloma (MM.1S, ARP-1) | APRIL | 2 µM | [15] |
| Multiple Myeloma (ARD) | APRIL | 3 µM | [15] |
| Murine Endothelial LE-II Cells | LPS | 18 µM | [6] |
| Human Gastric Cancer SGC7901 Cells | LY294002 | 18 µM | [18] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | HG, IL-1β | 50 µg/mL | [1] |
| Human Abdominal Subcutaneous Adipocytes | LPS | 50 µg/mL | [16] |
Experimental Protocols
Protocol: Inhibition of NF-κB Nuclear Translocation
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat the cells with the desired concentration of this compound inhibitor for a predetermined amount of time (e.g., 1-2 hours). Include a vehicle control (e.g., sterile water or DMSO, depending on the solvent used for the inhibitor).
-
NF-κB Activation: Stimulate the cells with an appropriate NF-κB activating agent (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for the desired time (e.g., 30-60 minutes).
-
Cell Lysis and Fractionation: Wash the cells with cold PBS and perform nuclear and cytoplasmic fractionation to separate the protein fractions.
-
Western Blot Analysis: Analyze the nuclear and cytoplasmic fractions by Western blot for the p65 subunit of NF-κB. A successful inhibition will show a decrease in nuclear p65 in the this compound-treated, stimulated cells compared to the stimulated-only cells.
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound inhibitor experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 3. Inhibitor of nuclear factor-κB, this compound, attenuates lipopolysaccharide-induced lung injury in an isolated and perfused rat lung model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|NF-κB inhibitor|DC Chemicals [dcchemicals.com]
- 5. jpt.com [jpt.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound attenuates alveolar hypercoagulation and fibrinolysis inhibition in acute respiratory distress syndrome mice through inhibiting NF-κB p65 translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide stability, storage and solubilisation [innovagen.com]
- 9. NF-κB this compound ≥97% (HPLC), lyophilized, NF-κB translocation inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. selleckchem.com [selleckchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. This compound | NF-κB translocation inhibitor | Cell-permeable | TargetMol [targetmol.com]
- 13. peptide.com [peptide.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. This compound enhances the effects of LY294002 on cell death induction in gastric cancer cell line SGC7901 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SN50 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SN50, a cell-permeable peptide inhibitor of NF-κB nuclear translocation. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable peptide that acts as an inhibitor of Nuclear Factor-kappa B (NF-κB) activation. It contains a nuclear localization sequence (NLS) of the NF-κB p50 subunit, which allows it to competitively inhibit the nuclear import of the active NF-κB complex.[1] By blocking the translocation of NF-κB into the nucleus, this compound prevents the transcription of pro-inflammatory and other target genes.[2][3]
Q2: What is a typical starting concentration for this compound in cell culture experiments?
A2: A typical starting concentration for this compound can range from 10 to 100 µg/mL. However, the optimal concentration is highly dependent on the cell type and experimental conditions. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a lyophilized powder. For stock solutions, it is recommended to reconstitute the peptide in sterile, nuclease-free water or a buffer such as PBS. For example, a 1 mg/mL stock solution can be prepared by dissolving 1 mg of this compound in 1 mL of sterile water. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q4: How stable is this compound in cell culture medium?
A4: The stability of peptides like this compound in cell culture medium can be influenced by factors such as temperature, pH, and the presence of proteases in the serum.[4][5][6] For experiments lasting longer than 24 hours, it is advisable to replenish the medium with fresh this compound to maintain its effective concentration. A stability test in your specific cell culture medium can be performed by incubating this compound in the medium for various time points and then assessing its activity.
Q5: Can this compound be toxic to cells?
A5: Yes, at high concentrations, this compound can exhibit cytotoxicity. The cytotoxic threshold varies significantly between different cell lines. Therefore, it is crucial to perform a cytotoxicity assay to determine the optimal non-toxic working concentration range for your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibition of NF-κB activity | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit NF-κB translocation in your specific cell line. 2. This compound Degradation: The peptide may have degraded due to improper storage or instability in the culture medium. 3. Poor Cell Permeability: In some cell types, the uptake of the peptide might be inefficient.[7][8][9] 4. Timing of Treatment: The pre-incubation time with this compound before stimulation may be insufficient. | 1. Perform a dose-response experiment to identify the optimal concentration. 2. Use a fresh aliquot of this compound. For longer experiments, consider replenishing the media with fresh this compound. 3. Increase the incubation time or consider using a cell-penetrating peptide enhancement strategy if available. 4. Optimize the pre-incubation time with this compound (e.g., 1-2 hours) before adding the stimulus. |
| High Cell Death/Cytotoxicity | 1. This compound Concentration is Too High: The concentration of this compound is exceeding the cytotoxic threshold for your cell line. 2. Solvent Toxicity: If using a solvent other than water, the solvent itself might be causing toxicity. | 1. Perform a cytotoxicity assay (e.g., MTT, Crystal Violet) to determine the IC50 value and select a concentration well below this value. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.1%). |
| Inconsistent Results Between Experiments | 1. Variability in Cell Health and Density: Differences in cell confluence or passage number can affect the cellular response. 2. Inconsistent this compound Activity: Repeated freeze-thaw cycles of the stock solution can lead to degradation. 3. Variable Incubation Times: Inconsistent timing of this compound treatment and stimulation can lead to variable results. | 1. Maintain consistent cell culture practices, using cells at a similar passage number and confluence for each experiment. 2. Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles. 3. Standardize all incubation times throughout your experimental protocol. |
| Off-Target Effects Observed | 1. Non-Specific Binding: At high concentrations, peptides can sometimes exhibit non-specific interactions.[10][11][12][13][14][15] 2. Activation of Other Signaling Pathways: The observed effect may be independent of NF-κB inhibition. | 1. Use the lowest effective concentration of this compound determined from your dose-response experiments. 2. Include appropriate controls, such as a scrambled peptide control (a peptide with the same amino acid composition as this compound but in a random sequence), to confirm the specificity of the effect. |
Data Presentation
This compound Working Concentrations in Various Cell Lines
The following table summarizes this compound concentrations reported in the literature for different cell lines. Note that these are examples, and the optimal concentration should be determined empirically for your specific experimental conditions.
| Cell Line | Cell Type | This compound Concentration | Application |
| hCMEC/D3 | Human Cerebral Microvascular Endothelial Cells | 10 µg/mL | Inhibition of poly IC-induced CXCL1 and CXCL8 expression[16] |
| PC-3 | Human Prostate Cancer | 40 µg/mL | Inhibition of NF-κB nuclear import[17] |
| RAW 264.7 | Murine Macrophage | 50-100 µg/mL | Inhibition of LPS-induced NF-κB nuclear import and cytokine expression[18] |
| SGC7901 | Human Gastric Cancer | 18 µmol/L | Enhancement of LY294002-induced cell death |
Representative IC50 Values for this compound
This table provides examples of half-maximal inhibitory concentration (IC50) values for this compound, indicating its cytotoxic potential in different contexts. These values should be used as a reference, and it is recommended to determine the IC50 for your specific cell line.
| Cell Line | Assay | IC50 Value |
| SGC7901 | MTT Assay (24h) | > 18 µmol/L (this compound alone showed ~25% inhibition at this concentration) |
| RAW 264.7 | Cytokine Expression (LPS-stimulated) | ~50 µg/mL for significant inhibition of TNF-α[18] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Study
This protocol describes how to determine the effective concentration of this compound for inhibiting NF-κB activation using a reporter assay.
Materials:
-
Cells of interest (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound stock solution
-
NF-κB stimulus (e.g., TNF-α, LPS)
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µg/mL). Include a vehicle control.
-
Pre-incubation: Incubate the cells with this compound for 1-2 hours.
-
Stimulation: Add the NF-κB stimulus (e.g., TNF-α at 10 ng/mL) to the wells. Include an unstimulated control.
-
Incubation: Incubate the plate for an additional 6-8 hours.
-
Luciferase Assay: Perform the luciferase assay according to the manufacturer's protocol. Measure both firefly and Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay
This protocol outlines the procedure to determine the cytotoxic effect of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., a range from 1 µg/mL to 200 µg/mL). Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Mandatory Visualizations
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytolytic peptides induce biphasic permeability changes in mammalian cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CORGRAP this compound SERIES OPERATION AND MAINTENANCE MANUAL Pdf Download | ManualsLib [manualslib.com]
- 11. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 15. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in using SN50 peptide in cells
Welcome to the technical support center for the SN50 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound peptide in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound peptide?
A1: this compound is a cell-permeable peptide that acts as an inhibitor of Nuclear Factor-kappa B (NF-κB) translocation.[1] It is composed of the hydrophobic region of the signal peptide from Kaposi Fibroblast Growth Factor (K-FGF) linked to the nuclear localization sequence (NLS) of the NF-κB p50 subunit.[1] This design allows the peptide to penetrate the cell membrane. Once inside the cell, the NLS portion of this compound competitively inhibits the nuclear import of the active NF-κB complex, effectively blocking its translocation from the cytoplasm to the nucleus.[1]
Q2: What is the appropriate control for experiments using this compound peptide?
A2: The recommended negative control for this compound is the SN50M peptide.[2][3] SN50M is an inactive control peptide that has a similar amino acid sequence to this compound but contains key mutations in the NLS region (Asparagine for Lysine and Glycine for Arginine).[2] These modifications render it incapable of inhibiting NF-κB translocation, allowing researchers to distinguish the specific effects of NF-κB inhibition from any non-specific effects of the peptide itself.[2][4]
Q3: How should I dissolve and store the this compound peptide?
A3: this compound peptide is typically supplied as a lyophilized powder. For reconstitution, sterile water or an aqueous buffer like PBS is often recommended.[5] If you encounter solubility issues, particularly with higher concentrations, you can use a small amount of dimethyl sulfoxide (B87167) (DMSO) to initially dissolve the peptide, followed by dilution with the desired aqueous buffer.[6][7][8] It is crucial to ensure the final DMSO concentration in your cell culture is non-toxic (typically below 0.5%).[9][10]
For storage, keep the lyophilized peptide at -20°C.[1] After reconstitution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7][10] Stock solutions are generally stable for up to 3 months at -20°C.[5]
Q4: What are the typical working concentrations and incubation times for this compound?
A4: The optimal working concentration and incubation time for this compound can vary significantly depending on the cell type and the specific experimental conditions. Based on published studies, concentrations can range from 2 µM to 50 µg/mL, and incubation times can be as short as 1 hour or extend to 48 hours or more.[5][11] It is highly recommended to perform a dose-response experiment to determine the optimal concentration and a time-course experiment to establish the ideal incubation period for your specific cell line and experimental goals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peptide Precipitation During Reconstitution | - The peptide has low solubility in the chosen solvent.- The concentration is too high. | - Try dissolving the peptide in a small amount of DMSO first, then slowly add your aqueous buffer while vortexing gently.[6][7][8]- Sonication can also help to dissolve the peptide.[9][10]- If precipitation occurs after adding to culture medium, consider reducing the final concentration of the peptide. |
| No Inhibition of NF-κB Translocation Observed | - The peptide concentration is too low.- The incubation time is not optimal.- The peptide has degraded.- The cells are not responding to the stimulus. | - Perform a dose-response experiment to find the effective concentration for your cell type.[10]- Optimize the incubation time by performing a time-course experiment.- Ensure proper storage of the peptide (lyophilized at -20°C, aliquoted and frozen after reconstitution) to prevent degradation.[7][10]- Confirm that your stimulus (e.g., TNF-α, LPS) is effectively activating the NF-κB pathway in your cells using a positive control. |
| High Cell Death or Cytotoxicity | - The this compound peptide concentration is too high.- The solvent (e.g., DMSO) concentration is toxic to the cells.- The peptide preparation contains contaminants. | - Determine the cytotoxic threshold of this compound for your specific cell line using a cell viability assay (e.g., MTT, LDH release assay).[10][12][13]- Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically <0.5%).[9][10] Run a vehicle control with the solvent alone.[10]- Use a high-purity peptide and consider endotoxin (B1171834) testing if you suspect contamination.[14] |
| Inconsistent or Irreproducible Results | - Inconsistent peptide concentration due to improper dissolution or storage.- Variability in cell health and density.- Repeated freeze-thaw cycles of the peptide stock. | - Ensure the peptide is fully dissolved before each use.- Maintain consistent cell culture practices, including cell passage number and seeding density.- Aliquot the reconstituted peptide into single-use vials to avoid freeze-thaw cycles.[7][10] |
| Potential Off-Target Effects | - this compound may inhibit the nuclear translocation of other transcription factors. | - Be aware that this compound has been reported to also prevent the nuclear translocation of AP-1, nuclear factor of activated T-cells (NFAT), and signal transducer and activator of transcription-1 (STAT-1).[15]- Use the inactive control peptide (SN50M) to differentiate between specific NF-κB inhibition and other effects.[2][3][4]- Consider using other, more specific NF-κB inhibitors to confirm your findings. |
Quantitative Data Summary
Table 1: Working Parameters of this compound Peptide in Various Cell Lines
| Cell Line | Concentration | Incubation Time | Stimulus | Observed Effect | Reference(s) |
| Human Gastric Cancer SGC7901 | 18 µM | 24 h | LY294002 | Enhanced cell death | [16] |
| Human Multiple Myeloma (MM.1S, ARP-1) | 2 µM | Not Specified | APRIL | Inhibition of NF-κB pathway activation | [11] |
| Human Multiple Myeloma (ARD) | 3 µM | Not Specified | APRIL | Inhibition of NF-κB pathway activation | [11] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 50 µg/mL | 48 h | High Glucose (HG) + IL-1β | Reduced nuclear levels of NF-κB p65 | [5] |
| Human Adipocytes | 50 µg/mL | 2 h (pre-incubation) | LPS | Reduced NF-κB p65 activity and TNF-α secretion | [4] |
| PC-3 (Prostate Cancer) | 40 µg/mL | 1 h (pre-incubation) | Ionizing Radiation | Inhibition of NF-κB nuclear import | [17] |
Note: Concentrations in µg/mL can be converted to molarity using the molecular weight of this compound (~2781.5 g/mol ).
Experimental Protocols
Protocol: Assessing NF-κB Inhibition using Western Blot
This protocol outlines a general procedure to assess the inhibitory effect of this compound on NF-κB p65 nuclear translocation.
1. Cell Seeding:
-
Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
2. This compound Peptide Treatment:
-
On the day of the experiment, remove the culture medium.
-
Pre-incubate the cells with varying concentrations of this compound peptide (and SN50M control) in fresh serum-free medium for 1-2 hours.
3. NF-κB Activation:
-
Following pre-incubation, add your NF-κB stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) to the wells and incubate for the desired time (typically 15-60 minutes).
-
Include a non-stimulated control and a stimulated control without peptide treatment.
4. Nuclear and Cytoplasmic Fractionation:
-
After stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.
5. Western Blot Analysis:
-
Determine the protein concentration of both the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody against NF-κB p65.
-
To ensure proper fractionation, also probe for a nuclear marker (e.g., Lamin B1 or Histone H3) and a cytoplasmic marker (e.g., GAPDH or α-tubulin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
6. Data Analysis:
-
Quantify the band intensities for NF-κB p65 in the nuclear fractions.
-
A decrease in the nuclear p65 signal in this compound-treated cells compared to the stimulated control indicates successful inhibition of nuclear translocation.
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound peptide.
References
- 1. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 2. NF-κB SN50M, Cell-Permeable Inactive Control Peptide An inactive control for this compound peptide. | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. genscript.com [genscript.com]
- 15. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound enhances the effects of LY294002 on cell death induction in gastric cancer cell line SGC7901 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving SN50 Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular permeability of the NF-κB inhibitor peptide, SN50.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit NF-κB?
A1: this compound is a cell-permeable inhibitory peptide designed to block the nuclear translocation of the transcription factor NF-κB.[1] It consists of two key components: a hydrophobic signal peptide from Kaposi Fibroblast Growth Factor (K-FGF) that facilitates its entry into cells, and the Nuclear Localization Sequence (NLS) of the NF-κB p50 subunit.[1][2] By competitively inhibiting the nuclear import machinery, this compound prevents the NF-κB complex from moving into the nucleus, thereby blocking its downstream signaling pathways.[1][3]
Q2: What is the recommended starting concentration and incubation time for this compound treatment?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific experimental conditions. However, a common starting point reported in the literature is a concentration range of 10-50 µg/mL, with pre-incubation times of 30 minutes to 2 hours before applying a stimulus.[4][5] For assessing downstream effects, incubation times can range from a few hours to 48 hours.[4][5][6] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.
Q3: How can I assess the cell permeability of this compound in my experimental model?
A3: Several methods can be used to assess the cell permeability of this compound. A common approach is to use a fluorescently labeled version of the this compound peptide and visualize its uptake using fluorescence microscopy or quantify it using flow cytometry.[7][8][9][10] Alternatively, indirect methods that measure the downstream effects of NF-κB inhibition, such as a reduction in the expression of NF-κB target genes or a decrease in the nuclear localization of the p65 subunit, can indicate successful cell entry.[4][11] For a more quantitative assessment, cell-based permeability assays like the Caco-2 assay or the Parallel Artificial Membrane Permeability Assay (PAMPA) can be adapted for peptides.[12][13][14]
Q4: What are some strategies to improve the cellular uptake of this compound?
A4: If you are experiencing low efficacy of this compound, which might be due to poor cell permeability in your specific model, several strategies can be employed:
-
Chemical Modifications: While altering the this compound peptide itself is not feasible for off-the-shelf products, collaborating with a peptide synthesis company to create modified versions with enhanced cell-penetrating properties is an option.
-
Permeation Enhancers: Co-incubation with cell-permeable enhancers can transiently increase membrane fluidity and facilitate peptide uptake.
-
Liposomal Delivery: Encapsulating this compound in liposomes can improve its stability and facilitate its entry into cells through endocytosis.[15][16]
Q5: Is this compound stable in cell culture medium?
A5: Peptides can be susceptible to degradation by proteases present in serum-containing cell culture medium. For sensitive experiments, it is advisable to minimize the incubation time in the presence of serum or use a serum-free medium during the initial peptide uptake phase. To assess stability, you can incubate this compound in your specific cell culture medium for various time points and then test its activity in a functional assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of NF-κB activity | Insufficient cell permeability in the specific cell line. | 1. Increase the concentration of this compound in a step-wise manner. 2. Increase the pre-incubation time to allow for more efficient uptake. 3. Consider using a permeation enhancer or a liposomal delivery system. 4. Verify uptake using a fluorescently labeled this compound peptide. |
| Degradation of the this compound peptide. | 1. Prepare fresh stock solutions of this compound and minimize freeze-thaw cycles. 2. Store stock solutions at -80°C for long-term storage.[17] 3. Consider the stability of this compound in your specific cell culture medium, especially if it contains serum with proteases. Perform a stability test by pre-incubating this compound in the medium for different durations before adding it to the cells. | |
| Suboptimal experimental conditions. | 1. Ensure that the stimulus for NF-κB activation is potent and used at the correct concentration and time. 2. Titrate the cell seeding density, as very high or very low confluency can affect cellular uptake and response. | |
| High variability between replicates | Inconsistent cell seeding. | 1. Ensure a homogenous cell suspension before seeding. 2. Use a calibrated multi-channel pipette for cell seeding and drug addition. |
| Edge effects in multi-well plates. | 1. Avoid using the outer wells of the plate for critical experiments. 2. Fill the outer wells with sterile PBS or medium to create a more uniform environment across the plate. | |
| Cytotoxicity observed in control wells | Solvent toxicity. | 1. If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic (typically <0.5%). 2. Include a vehicle-only control in all experiments. |
| Inherent toxicity of the this compound peptide at high concentrations. | 1. Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your cell line. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Human Gastric Cancer (SGC7901) | 18 µmol/l | 24 hours | Enhanced cell death in combination with LY294002 | [6] |
| Human Adipocytes | 50 µg/ml | 2 hours (pre-incubation) | Reduced LPS-induced NF-κB p65 activity | [5] |
| Rat Lung Tissue (in perfusate) | Not specified | 15 minutes (pre-LPS) | Attenuated LPS-induced lung injury | [18] |
| Mouse Corneal Epithelium | 10 µg/µl (topical) | Daily for up to 12 days | Suppressed NF-κB activation and reduced inflammation | [11] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration and Incubation Time
This protocol describes a method to determine the optimal working concentration and incubation time of this compound for inhibiting NF-κB activation in a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound peptide
-
Vehicle control (e.g., sterile water or PBS)
-
NF-κB stimulus (e.g., TNF-α, LPS)
-
96-well cell culture plates
-
Reagents for assessing NF-κB activation (e.g., nuclear extraction kit and antibodies for Western blotting of p65, or a luciferase reporter assay system)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and reach 80-90% confluency at the time of the experiment.
-
This compound Titration (Dose-Response):
-
Prepare serial dilutions of this compound in a complete medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Include a vehicle-only control.
-
Pre-incubate the cells with the different concentrations of this compound for a fixed time (e.g., 1 hour).
-
Add the NF-κB stimulus and incubate for the appropriate time to induce NF-κB activation.
-
Assess NF-κB activation using your chosen method.
-
-
Incubation Time-Course:
-
Using the optimal concentration of this compound determined from the dose-response experiment, pre-incubate the cells for different durations (e.g., 15, 30, 60, 120 minutes) before adding the stimulus.
-
Keep the stimulus incubation time constant.
-
Assess NF-κB activation.
-
-
Data Analysis: Plot the level of NF-κB inhibition against the this compound concentration and incubation time to determine the optimal conditions.
Protocol 2: Assessing this compound Permeability using Fluorescently Labeled Peptide
This protocol provides a method to visualize and quantify the cellular uptake of this compound using a fluorescently labeled version of the peptide.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-SN50)
-
Cells of interest
-
Complete cell culture medium
-
Glass-bottom dishes or chamber slides for microscopy
-
96-well black, clear-bottom plates for plate reader analysis
-
Hoechst 33342 or DAPI for nuclear staining
-
Paraformaldehyde (PFA) for cell fixation
-
Fluorescence microscope or a high-content imaging system
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes for microscopy or in 96-well plates for quantitative analysis. Allow cells to adhere and grow to the desired confluency.
-
Treatment:
-
Treat the cells with the fluorescently labeled this compound at the desired concentration.
-
Include an untreated control.
-
Incubate for various time points (e.g., 15, 30, 60, 120 minutes).
-
-
Visualization (Microscopy):
-
After incubation, wash the cells with PBS to remove any unbound peptide.
-
Fix the cells with 4% PFA.
-
Stain the nuclei with Hoechst 33342 or DAPI.
-
Image the cells using a fluorescence microscope. The fluorescent signal from the labeled this compound will indicate its cellular localization.
-
-
Quantification (Flow Cytometry):
-
After incubation, detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with PBS.
-
Analyze the cells using a flow cytometer to quantify the percentage of cells that have taken up the fluorescent peptide and the mean fluorescence intensity.
-
Visualizations
References
- 1. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 2. researchgate.net [researchgate.net]
- 3. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound enhances the effects of LY294002 on cell death induction in gastric cancer cell line SGC7901 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uptake of Fluorescent Labeled Small Extracellular Vesicles In Vitro and in Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. A parallel permeability assay of peptides across artificial membranes and cell monolayers using a fluorogenic reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Enhanced therapeutic efficacy of a novel liposome-based formulation of SN-38 against human tumor models in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Inhibitor of nuclear factor-κB, this compound, attenuates lipopolysaccharide-induced lung injury in an isolated and perfused rat lung model - PubMed [pubmed.ncbi.nlm.nih.gov]
SN50 Technical Support Center: Troubleshooting Stability Issues in Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for users of the NF-κB inhibitor peptide, SN50, who are encountering stability issues in long-term experiments. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed troubleshooting strategies and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit NF-κB?
A1: this compound is a cell-permeable peptide that acts as an inhibitor of Nuclear Factor-kappa B (NF-κB) translocation.[1] It is composed of the hydrophobic, cell-penetrating signal peptide from Kaposi Fibroblast Growth Factor (K-FGF) fused to the Nuclear Localization Sequence (NLS) of the NF-κB p50 subunit.[1][2] By mimicking the p50 NLS, this compound competitively inhibits the nuclear import of the active NF-κB complex, thereby preventing it from reaching its DNA targets in the nucleus and initiating gene transcription.
Q2: I am observing a decrease in this compound's inhibitory effect in my cell culture experiment that lasts for several days. What could be the cause?
A2: A decline in this compound's activity over time in multi-day experiments is likely due to peptide degradation. Peptides, especially those composed of natural L-amino acids, can be susceptible to degradation in the conditions of cell culture, which include physiological pH, 37°C, and the presence of proteases and peptidases, particularly if serum is used in the media.[3][4]
Q3: How should I properly store and handle this compound to maximize its stability?
A3: Proper storage and handling are critical for maintaining the integrity of this compound.
-
Lyophilized Powder: For long-term storage, the lyophilized (powder) form of this compound should be stored at -20°C or -80°C in a tightly sealed vial, preferably with a desiccant to prevent moisture absorption.[5]
-
Stock Solutions: Once reconstituted, it is recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[6] These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.
-
Working Solutions: Always prepare fresh working solutions from a frozen stock aliquot immediately before each experiment. Avoid storing this compound in a diluted form in culture media for extended periods before use.[6]
Q4: What are the potential degradation products of this compound and are they toxic to my cells?
A4: Currently, there is no specific information available in the scientific literature detailing the exact degradation products of this compound in cell culture media. Peptides can degrade via several mechanisms, including hydrolysis of the peptide backbone and modification of individual amino acids. The cytotoxicity of any potential degradation products of this compound has not been characterized. Therefore, it is recommended to perform a cytotoxicity assay as part of your experimental setup, especially in long-term studies.
Troubleshooting Guide: Diminished this compound Activity in Long-Term Cultures
This guide provides a systematic approach to troubleshooting decreased efficacy of this compound in experiments extending beyond 24 hours.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of NF-κB inhibition over time | Peptide degradation in culture medium. | 1. Replenish this compound: In long-term experiments, consider replacing the culture medium with freshly prepared medium containing this compound every 24-48 hours. 2. Increase Initial Concentration: Perform a dose-response experiment to determine if a higher initial concentration of this compound can maintain inhibition for the desired duration. 3. Use Serum-Free or Reduced-Serum Medium: If your cell line permits, consider using serum-free or reduced-serum media to minimize proteolytic degradation.[3] 4. Consider a D-amino acid analog: If available, an all-D-amino acid version of this compound would be more resistant to enzymatic degradation.[4] |
| High variability between experiments | Inconsistent this compound activity due to handling. | 1. Strict Aliquoting Protocol: Ensure that stock solutions are aliquoted into single-use vials to prevent contamination and degradation from multiple freeze-thaw cycles.[6] 2. Consistent Reagent Preparation: Prepare fresh dilutions of this compound from a new aliquot for each experiment. Avoid using previously diluted solutions. |
| Unexpected cellular effects or toxicity | Potential cytotoxicity of this compound or its degradation products. | 1. Perform Cytotoxicity Assay: Conduct a dose-response and time-course experiment to assess the cytotoxicity of this compound on your specific cell line using an MTT, XTT, or similar viability assay. 2. Include Vehicle Control: Always include a vehicle-only control (the solvent used to dissolve this compound, e.g., sterile water or DMSO) to distinguish the effects of the peptide from the solvent. |
| This compound appears to precipitate in the culture medium | Poor solubility at working concentration or interaction with media components. | 1. Review Solubilization Protocol: Ensure the lyophilized peptide is fully dissolved in the recommended solvent before further dilution in culture medium. 2. Filter-Sterilize: After dilution in the culture medium, filter the this compound-containing medium through a 0.22 µm sterile filter before adding it to the cells.[6] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium by RP-HPLC
This protocol provides a method to quantify the amount of intact this compound remaining in your cell culture medium over time.
Materials:
-
This compound peptide
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) supplemented as required for your cells (with or without serum)
-
Sterile, conical tubes (15 mL or 50 mL)
-
0.22 µm sterile filters
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
UV detector
Procedure:
-
Preparation of this compound Medium: Prepare a solution of this compound in your cell culture medium at the final working concentration you use in your experiments. Filter-sterilize this solution using a 0.22 µm filter.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes. Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Time Points: At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one tube from the incubator. The t=0 sample should be collected immediately after preparation.
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis to halt further degradation.
-
HPLC Analysis:
-
Thaw the samples and centrifuge to pellet any debris.
-
Inject a standard volume of the supernatant onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Monitor the absorbance at 220 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the retention time of a freshly prepared standard.
-
Integrate the peak area for the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile and estimate its half-life in your specific culture medium.
-
Protocol 2: Western Blot for NF-κB p65 Nuclear Translocation
This protocol can be used to assess the functional activity of this compound by measuring the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cells of interest
-
This compound
-
NF-κB activating stimulus (e.g., TNF-α, LPS)
-
Nuclear and Cytoplasmic Extraction Kit
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate your cells and allow them to adhere. Pre-treat the cells with this compound at the desired concentration for 1-2 hours.
-
Stimulation: Add the NF-κB activating stimulus (e.g., TNF-α) and incubate for the appropriate time (typically 30-60 minutes).
-
Cell Fractionation: Wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of your extraction kit.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibodies against p65, Lamin B1, and GAPDH.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Analysis: Compare the levels of p65 in the nuclear fractions of untreated, stimulus-only, and this compound + stimulus-treated cells. Successful inhibition by this compound will result in a significant reduction of p65 in the nuclear fraction compared to the stimulus-only control. Lamin B1 and GAPDH serve as loading and fractionation controls for the nuclear and cytoplasmic fractions, respectively.
Visualizations
References
Technical Support Center: Minimizing Off-Target Effects of SN50 Inhibitor
For researchers, scientists, and drug development professionals utilizing the SN50 peptide inhibitor, ensuring experimental accuracy by minimizing off-target effects is paramount. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound inhibitor?
A1: this compound is a cell-permeable peptide that acts as an inhibitor of Nuclear Factor-kappa B (NF-κB) translocation. It is composed of the hydrophobic region of the signal peptide from Kaposi Fibroblast Growth Factor (K-FGF) linked to the nuclear localization sequence (NLS) of the NF-κB p50 subunit.[1] This design allows this compound to cross the cell membrane and competitively inhibit the importin-mediated nuclear import of the active NF-κB complex, thereby preventing its binding to DNA and subsequent activation of target gene transcription.[1] It is important to note that this compound specifically inhibits the nuclear translocation of p50/p65 heterodimers and does not interfere with the degradation of the inhibitory protein IκB.[2]
Q2: What are the potential off-target effects of the this compound inhibitor?
A2: As a peptide inhibitor targeting a fundamental cellular process like nuclear import, this compound has the potential for off-target effects. While specific, large-scale selectivity screening data for this compound is not extensively published, potential off-target effects could arise from:
-
Interaction with other NLS-containing proteins: The NLS of p50 is not unique, and this compound could potentially interfere with the nuclear import of other transcription factors or proteins that utilize a similar NLS and importin pathway.
-
Non-specific binding: The hydrophobic cell-penetrating peptide portion of this compound could lead to non-specific interactions with cellular membranes or other proteins.
-
Activation of other signaling pathways: At higher concentrations, this compound might inadvertently modulate other signaling pathways. For instance, some studies have investigated the interplay between NF-κB and other pathways like MAPK, but direct off-target inhibition of these pathways by this compound is not well-documented.
Q3: How can I be sure that the observed effects in my experiment are due to NF-κB inhibition by this compound?
A3: Rigorous experimental design with appropriate controls is crucial. The most critical control is the use of SN50M , an inactive control peptide. SN50M has a mutated, non-functional NLS and therefore should not inhibit NF-κB translocation. Any cellular effect observed with this compound but not with an equivalent concentration of SN50M is more likely to be an on-target effect. Additionally, complementing your this compound experiments with other methods of NF-κB inhibition, such as using an IKK inhibitor (which acts upstream of NF-κB translocation), can help validate your findings.[3][4]
Q4: What is the recommended working concentration for this compound?
A4: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental conditions. It is strongly recommended to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target effect (inhibition of NF-κB translocation) without causing significant cytotoxicity. Based on published studies, in vitro concentrations typically range from 2 µM to 50 µg/mL.[3][5] For in vivo studies in mice, a dosage of 20 mg/kg has been reported.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No inhibition of NF-κB activity observed. | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. 2. This compound Degradation: The peptide may have degraded due to improper storage or handling. 3. Inefficient Cellular Uptake: The cell-penetrating peptide portion of this compound may not be efficiently translocating across the membrane of your specific cell line. 4. Timing of Treatment: The pre-incubation time with this compound before stimulation may be insufficient. | 1. Perform a dose-response experiment (e.g., 1-100 µM) to determine the optimal concentration. 2. Use a fresh stock of this compound and ensure it has been stored at -20°C or -80°C. Prepare fresh dilutions for each experiment. 3. Verify cellular uptake using a fluorescently labeled version of this compound, if available. 4. Optimize the pre-incubation time with this compound (e.g., 30 minutes to 2 hours) before adding the stimulus. |
| High cytotoxicity observed. | 1. This compound Concentration is Too High: High concentrations of the peptide can lead to cell death. 2. Off-Target Effects: The observed cytotoxicity may be an off-target effect. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your dose-response experiment to identify a non-toxic working concentration. 2. Compare the cytotoxicity of this compound with that of the inactive control peptide, SN50M. If this compound is significantly more toxic, it may indicate an on-target mediated cell death pathway. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect the response to this compound. 2. Inconsistent Reagent Preparation: Variability in the preparation of this compound dilutions or other reagents. | 1. Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh this compound dilutions for each experiment from a validated stock solution. |
| Observed phenotype is suspected to be an off-target effect. | 1. Non-specific Inhibition: The phenotype may be due to this compound interacting with proteins other than importins involved in NF-κB translocation. | 1. Use the inactive control peptide SN50M at the same concentration as this compound. The on-target phenotype should not be observed with SN50M. 2. Validate your findings using a mechanistically different NF-κB inhibitor, such as an IKK inhibitor (e.g., BAY 11-7082).[5] 3. Perform a rescue experiment. If possible, overexpress the p65 subunit to see if it can overcome the inhibitory effect of this compound. |
Quantitative Data Summary
Table 1: In Vitro Concentrations of this compound Inhibitor
| Cell Line | Application | Concentration | Outcome | Reference |
| Multiple Myeloma (MM.1S, ARP-1) | Inhibition of NF-κB Pathway Activation | 2.0 µM | Effective inhibition of NF-κB pathway activation. | [3] |
| Multiple Myeloma (ARD) | Inhibition of NF-κB Pathway Activation | 3.0 µM | Effective inhibition of NF-κB pathway activation. | [3] |
| Human Gastric Cancer (SGC7901) | Enhancement of LY294002-induced cell death | 18 µM | Significantly enhanced the effects of LY294002 on cell death. | [6][7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of NF-κB p65 nuclear protein levels | 50 µg/mL | Reduction in nuclear NF-κB p65 and p-NF-κB p65 levels. | [5] |
| Adipose-derived Stem Cells | Reduction of TNF-α and AGT expression | 50 µg/mL | Reduced mRNA levels of TNF-α and AGT. | [8] |
Table 2: In Vivo Dosage of this compound Inhibitor
| Animal Model | Administration Route | Dosage | Outcome | Reference |
| Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice | Intraperitoneal injection | 20 mg/kg | Enhanced the efficacy of BCMA CAR T-cell therapy, leading to lower tumor weight and volume. | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Cytotoxicity Assay
Objective: To identify the highest concentration of this compound that does not induce significant cell death in the target cell line.
Materials:
-
Target cell line (e.g., HeLa, A549, 293T)[9]
-
Complete cell culture medium
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO)
-
SN50M inactive control peptide stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well clear-bottom black plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will not exceed 80% confluency at the end of the experiment and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and SN50M in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle-only control.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound, SN50M, or vehicle.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the CC50 (50% cytotoxic concentration). The optimal working concentration for subsequent experiments should be well below the CC50.
Protocol 2: Validating On-Target Effect by Immunofluorescence Staining of NF-κB p65 Nuclear Translocation
Objective: To visually and quantitatively assess the inhibition of NF-κB p65 nuclear translocation by this compound.
Materials:
-
Target cell line cultured on glass coverslips in a 24-well plate
-
This compound inhibitor and SN50M inactive control
-
Stimulus for NF-κB activation (e.g., TNF-α at 10 ng/mL, LPS at 1 µg/mL)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65 (e.g., Santa Cruz Biotechnology, sc-372)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Pre-treat cells with the determined optimal concentration of this compound, SN50M, or vehicle for 1-2 hours.
-
Stimulate the cells with an appropriate NF-κB activator (e.g., TNF-α) for 30-60 minutes. Include an unstimulated control.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 in multiple cells per condition to determine the extent of translocation inhibition.
Visualizations
Caption: NF-κB signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for minimizing and validating off-target effects of this compound.
References
- 1. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 2. researchgate.net [researchgate.net]
- 3. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound enhances the effects of LY294002 on cell death induction in gastric cancer cell line SGC7901 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Top 5 Commonly Used Cell Lines for CRISPR Knockout Studies - CD Biosynsis [biosynsis.com]
refining SN50 treatment protocols for specific cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NF-κB inhibitor, SN50.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable peptide that acts as an inhibitor of Nuclear Factor-kappa B (NF-κB) translocation.[1] It is composed of the hydrophobic region of the signal peptide of Kaposi fibroblast growth factor (K-FGF), which allows it to penetrate the cell membrane, linked to the nuclear localization sequence (NLS) of the NF-κB p50 subunit.[1] By competing with the NLS of endogenous p50, this compound effectively blocks the translocation of the active NF-κB complex from the cytoplasm into the nucleus, thereby preventing the transcription of NF-κB target genes involved in inflammation, immunity, and cell survival.
Q2: What is the appropriate concentration of this compound to use in my experiments?
The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, based on published studies, a starting range of 2-50 µg/mL is often effective. For instance, in multiple myeloma (MM) cell lines, this compound effectively inhibited NF-κB pathway activation at concentrations of 2-3 µM.[2] In cultured human adipocytes, a concentration of 50 µg/mL was used to effectively abrogate LPS-stimulated NF-κB activity without causing cell death.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder. To reconstitute, use a sterile, high-purity solvent such as sterile water or a buffer appropriate for your experiment.[4] Gently mix the solution to ensure the peptide is fully dissolved; avoid vigorous vortexing which can cause peptide aggregation.[4] For long-term storage, it is recommended to aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] Refer to the manufacturer's data sheet for specific storage recommendations.
Q4: How can I be sure that the observed effects are specific to NF-κB inhibition?
To ensure the specificity of your results, it is crucial to include proper controls in your experiments. The use of an inactive control peptide, such as SN50M, is highly recommended.[6] SN50M is a mutant version of this compound with alterations in the NLS that render it incapable of inhibiting NF-κB translocation.[7] Comparing the effects of this compound to those of SN50M will help to distinguish between specific NF-κB-mediated effects and any non-specific or off-target effects of the peptide.
Q5: What is the typical duration of this compound treatment?
The optimal incubation time for this compound treatment can vary depending on the cell type and the specific downstream effects being measured. Inhibition of NF-κB nuclear translocation can be observed in as little as 30-60 minutes.[8] For downstream effects such as changes in gene expression or cell viability, longer incubation times of 12, 24, or even 48 hours may be necessary.[3][5] A time-course experiment is recommended to determine the ideal treatment duration for your experimental setup.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound used in various cell lines and experimental contexts. It is important to note that these values can be influenced by experimental conditions such as cell density, stimulation method, and assay type.
| Cell Line Type | Cell Line | Stimulus | Effective this compound Concentration | Observed Effect |
| Multiple Myeloma | MM.1S, ARP-1 | APRIL | 2 µM | Inhibition of NF-κB pathway activation |
| Multiple Myeloma | ARD | APRIL | 3 µM | Inhibition of NF-κB pathway activation |
| Adipocytes | Primary Human Adipocytes | LPS | 50 µg/mL | Abrogation of NF-κB activity |
| Prostate Cancer | PC-3 | Ionizing Radiation | 40 µg/mL | Inhibition of NF-κB nuclear import |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT)
This protocol outlines the use of an MTT assay to determine the cytotoxic effects of this compound on a specific cell line and to identify a suitable concentration range for subsequent experiments.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound peptide
-
SN50M control peptide
-
Sterile PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other suitable solubilizing agent
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to reach 70-80% confluency at the end of the experiment. Incubate for 24 hours.
-
This compound Preparation: Prepare a serial dilution of this compound and SN50M in complete cell culture medium. A suggested starting range is 0, 2, 5, 10, 20, 50, and 100 µg/mL.
-
Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or SN50M. Include a "vehicle control" (medium only) and a "no-cell control" (medium only, no cells).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Western Blot for NF-κB p65 Nuclear Translocation
This protocol describes how to assess the inhibitory effect of this compound on NF-κB p65 nuclear translocation by separating nuclear and cytoplasmic fractions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound peptide
-
Stimulating agent (e.g., TNF-α, LPS)
-
Nuclear and cytoplasmic extraction buffers
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p65, anti-Lamin B1 or Histone H3 for nuclear fraction, anti-GAPDH or α-tubulin for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat cells with the desired concentration of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agent (e.g., 10 ng/mL TNF-α) for a predetermined time (e.g., 30 minutes). Include an unstimulated control.
-
Cell Lysis and Fractionation: Wash cells with ice-cold PBS and lyse them to separate the nuclear and cytoplasmic fractions according to a standard protocol. Add protease and phosphatase inhibitors to all buffers.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
-
Analysis: Analyze the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions. Use the nuclear and cytoplasmic loading controls to ensure proper fractionation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibitory effect of this compound | 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. 2. Short incubation time: The treatment duration may not be sufficient to see an effect. 3. Peptide degradation: Improper storage or handling may have led to peptide degradation.[9] 4. Cell line insensitivity: The NF-κB pathway may not be the primary driver of the phenotype being studied in that cell line. | 1. Perform a dose-response experiment: Test a wider range of this compound concentrations to find the optimal one. 2. Conduct a time-course experiment: Evaluate the effect of this compound at different time points. 3. Ensure proper handling: Aliquot the peptide upon reconstitution and avoid repeated freeze-thaw cycles. Store at the recommended temperature.[5] 4. Confirm NF-κB activation: Ensure that the stimulating agent is effectively activating the NF-κB pathway in your cell line before testing the inhibitor. |
| Unexpected Cytotoxicity | 1. High this compound concentration: The concentration used may be toxic to the cells. 2. Solvent toxicity: The solvent used to reconstitute the peptide may be toxic at the final concentration. 3. Peptide aggregation: Aggregated peptides can sometimes induce a non-specific toxic response. | 1. Determine the IC50: Perform a cytotoxicity assay (e.g., MTT) to determine the concentration at which this compound becomes toxic to your cells. Use a concentration well below the toxic level for your experiments. 2. Use a biocompatible solvent: Ensure the final concentration of the solvent in the cell culture medium is non-toxic. 3. Proper reconstitution: Follow the recommended reconstitution protocol, avoiding vigorous shaking.[4] |
| Inconsistent Results | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response. 2. Inconsistent peptide preparation: Variations in the reconstitution and dilution of the peptide can lead to different effective concentrations. 3. Experimental variability: Minor differences in incubation times or reagent additions can introduce variability. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the start of each experiment. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Maintain consistency: Be meticulous with all experimental steps and include appropriate controls in every experiment. |
Visualizations
Caption: Mechanism of this compound action in the NF-κB signaling pathway.
Caption: A typical experimental workflow for this compound treatment.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 2. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jpt.com [jpt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing SN50 Cytotoxicity in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SN50, a cell-permeable peptide inhibitor of NF-κB translocation, for cytotoxicity studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
A1: this compound is a cell-permeable peptide that acts as an inhibitor of Nuclear Factor-kappa B (NF-κB) translocation.[1] It contains the nuclear localization sequence (NLS) of the p50 subunit of NF-κB linked to a hydrophobic sequence that allows it to cross cell membranes. By binding to the NLS, this compound prevents the translocation of the active NF-κB complex into the nucleus, thereby inhibiting the transcription of NF-κB target genes. Many of these target genes are involved in promoting cell survival, proliferation, and inflammation. By blocking these pro-survival signals, this compound can sensitize cells to apoptosis (programmed cell death) and, in some cases, directly induce cytotoxicity, particularly in cancer cells that are dependent on NF-κB signaling for their survival.[2][3]
Q2: What is the optimal concentration of this compound to use for cytotoxicity experiments?
A2: The optimal concentration of this compound is highly cell-type dependent and should be determined empirically for each experimental system.[4] Based on published studies, a starting range of 10-100 µg/mL (approximately 3.6-36 µM) is often used for in vitro experiments.[5] It is recommended to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability) for your specific cell line.[6] Always include a vehicle control (the solvent used to dissolve this compound) and a negative control peptide, such as SN50M (an inactive control peptide), to ensure the observed effects are specific to NF-κB inhibition.[7]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder. For reconstitution, sterile water is the recommended solvent, with a typical stock solution concentration of 5 mg/mL. After reconstitution, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. Stock solutions are generally stable for up to 3 months when stored at -20°C.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a specific inhibitor of NF-κB nuclear translocation, the possibility of off-target effects should be considered. It has been reported that this compound may also block the nuclear translocation of other transcription factors.[3] Therefore, it is essential to include proper controls in your experiments, such as the inactive control peptide SN50M, to differentiate between specific NF-κB inhibition and other potential effects.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or no cytotoxic effect observed | 1. Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal concentration and IC50 value for your cells.[6][8] |
| 2. Cell Line Resistance: The cell line may not be dependent on the NF-κB pathway for survival. | Research the role of NF-κB in your cell line of interest. Consider using a positive control cell line known to be sensitive to NF-κB inhibition. | |
| 3. This compound Degradation: Improper storage or handling of the peptide can lead to loss of activity. | Ensure this compound is stored correctly at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[9] Prepare fresh dilutions for each experiment. | |
| 4. Insufficient Incubation Time: The duration of this compound treatment may not be long enough to induce a cytotoxic response. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| High background cytotoxicity in control groups | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. | Determine the maximum tolerated solvent concentration for your cell line by performing a solvent toxicity test. Ensure the final solvent concentration is consistent across all wells, including controls. |
| 2. Contamination: Bacterial or fungal contamination in cell cultures can lead to cell death. | Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium. | |
| Precipitation of this compound in culture medium | 1. Poor Solubility: this compound may have limited solubility in certain culture media, especially at high concentrations. | Reconstitute this compound in sterile water first before diluting it in culture medium. Avoid high concentrations of the peptide in the final culture volume. Gentle vortexing or sonication may aid dissolution, but avoid excessive foaming. |
| 2. Peptide Aggregation: Peptides can sometimes aggregate, reducing their effective concentration and activity. | Prepare fresh dilutions of this compound for each experiment. If aggregation is suspected, consider using a different solvent for initial reconstitution or consulting the supplier's technical support. | |
| Inconsistent results between experiments | 1. Variation in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. | Ensure accurate and consistent cell counting and seeding for each experiment. Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.[10] |
| 2. Passage Number of Cells: High passage numbers can lead to changes in cell characteristics and response to treatments. | Use cells within a consistent and low passage number range for all experiments. | |
| 3. Reagent Variability: Lot-to-lot variation in this compound or other reagents can affect outcomes. | If possible, purchase a large batch of this compound for a series of experiments. Always note the lot numbers of all reagents used. |
Data Presentation
Table 1: Summary of this compound Cytotoxicity in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time (h) | Reference |
| SGC7901 | Human Gastric Cancer | MTT | ~18 | 24 | [2] |
| MM.1S | Multiple Myeloma | Not specified | ~2 | Not specified | [5] |
| ARP-1 | Multiple Myeloma | Not specified | ~2 | Not specified | [5] |
| ARD | Multiple Myeloma | Not specified | ~3 | Not specified | [5] |
| LE-II | Murine Endothelial | Not specified | ~18 | Not specified | [9] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound peptide and SN50M (control peptide)
-
Complete culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound and SN50M in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the peptides. Include vehicle-only and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound peptide and SN50M (control peptide)
-
6-well plates
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and SN50M for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells of interest
-
This compound peptide and SN50M (control peptide)
-
Cell Lysis Buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and SN50M as desired. After treatment, lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration for each sample.
Mandatory Visualizations
Caption: this compound inhibits NF-κB nuclear translocation, preventing pro-survival gene transcription and promoting apoptosis.
Caption: A typical experimental workflow for assessing this compound cytotoxicity.
Caption: A decision tree for troubleshooting common issues in this compound cytotoxicity experiments.
References
- 1. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 2. This compound enhances the effects of LY294002 on cell death induction in gastric cancer cell line SGC7901 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cell line cytotoxicity: Topics by Science.gov [science.gov]
- 5. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring cytotoxicity: a new perspective on LC50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. biocompare.com [biocompare.com]
Technical Support Center: Overcoming Resistance to SN50 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the NF-κB inhibitor, SN50.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit NF-κB?
This compound is a cell-permeable peptide that acts as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] It is composed of the hydrophobic, cell-penetrating signal peptide from Kaposi's fibroblast growth factor fused to the nuclear localization sequence (NLS) of the NF-κB p50 subunit.[1] By competing with the endogenous NLS, this compound specifically blocks the nuclear import of the active NF-κB p50/p65 heterodimer, thereby preventing it from binding to DNA and activating the transcription of its target genes.[1]
Q2: What are the potential mechanisms of cellular resistance to NF-κB inhibitors like this compound?
While specific resistance mechanisms to this compound are not extensively documented, resistance to NF-κB inhibitors, in general, can arise from several factors:
-
Upregulation of the NF-κB signaling pathway: Cells may compensate for the inhibition by increasing the overall activity of the NF-κB pathway, requiring higher concentrations of the inhibitor to achieve the same effect.[2]
-
Activation of compensatory signaling pathways: Cells can activate alternative survival pathways to bypass their dependence on NF-κB signaling.
-
Altered drug efflux: Increased expression of multidrug resistance transporters could potentially pump the peptide inhibitor out of the cell.
-
Peptide degradation: As a peptide, this compound is susceptible to degradation by cellular proteases. Increased protease activity could reduce the intracellular concentration of the active inhibitor.[3]
-
Mutations in the NLS or import machinery: Although less common, mutations in the NLS of NF-κB subunits or in the importin proteins that recognize the NLS could potentially reduce the efficacy of this compound.
Q3: What are the typical working concentrations for this compound?
The optimal concentration of this compound is cell-type dependent and should be determined empirically through a dose-response experiment. However, published studies provide a starting point:
| Cell Type | Concentration | Context | Reference |
| Multiple Myeloma (MM.1S, ARP-1) | 2.0 µM | In vitro cytotoxicity assay | [4] |
| Multiple Myeloma (ARD) | 3.0 µM | In vitro cytotoxicity assay | [4] |
| Human AbdSc Adipocytes | 50 µg/mL | Inhibition of LPS-stimulated NF-κB activity | [5] |
| PC-3 (prostate cancer) | 40 µg/mL | Inhibition of NF-κB nuclear import | [6] |
Q4: How should I store and handle this compound?
To ensure its stability, this compound should be stored as a lyophilized powder at -20°C. For experimental use, reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water or PBS) and prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Store stock solutions at -20°C or -80°C.
Troubleshooting Guides
Problem 1: this compound treatment shows no or low inhibition of NF-κB activity.
This is a common issue that can be addressed by systematically evaluating several experimental factors.
Caption: Troubleshooting workflow for low this compound efficacy.
-
Confirm Robust NF-κB Activation: Before assessing inhibition, ensure that your stimulus (e.g., TNF-α, LPS, IL-1β) is potently activating the NF-κB pathway in your specific cell system.
-
Recommended Assay: Western Blot for phosphorylated IκBα (p-IκBα). A strong p-IκBα signal indicates activation of the canonical NF-κB pathway.
-
Protocol: --INVALID-LINK--
-
-
Perform a Dose-Response Curve: The effective concentration of this compound can vary significantly between cell types.
-
Recommended Assay: NF-κB Luciferase Reporter Assay. This provides a quantitative readout of NF-κB transcriptional activity.
-
Protocol: --INVALID-LINK--
-
-
Verify this compound Peptide Integrity: Improper storage or handling can lead to degradation of the this compound peptide.
-
Action: Use a fresh vial of this compound or a new batch from a reputable supplier. Compare its performance to a control inhibitor of the NF-κB pathway.
-
-
Assess Cell Permeability: this compound's efficacy depends on its ability to cross the cell membrane.
-
Recommended Assay: Immunofluorescence staining for NF-κB p65. Observe if this compound treatment prevents the nuclear translocation of p65 upon stimulation.
-
Protocol: --INVALID-LINK--
-
-
Investigate Potential Resistance: If the above steps do not resolve the issue, consider the possibility of cellular resistance.
-
Recommended Assay: Western Blot to assess the levels of key NF-κB pathway proteins (p65, p50, IκBα) and proteins involved in drug resistance (e.g., ABC transporters).
-
Problem 2: High variability in experimental results with this compound.
Inconsistent results can stem from variations in cell culture conditions, reagent preparation, or assay procedures.
Caption: Workflow for minimizing experimental variability.
-
Standardize Cell Culture Conditions:
-
Ensure consistent cell passage numbers, as cellular responses can change with prolonged culture.
-
Maintain a consistent cell density at the time of treatment.
-
Regularly test for mycoplasma contamination, which can affect NF-κB signaling.
-
-
Ensure Reagent Consistency:
-
Prepare fresh dilutions of this compound and stimuli from aliquoted stocks for each experiment to avoid degradation.
-
Use the same batch of serum and other media components throughout a series of experiments.
-
-
Refine Assay Procedures:
-
Pay close attention to incubation times for both the stimulus and the inhibitor.
-
Ensure uniform cell washing and lysis steps across all samples.
-
For plate-based assays, be mindful of "edge effects" and consider not using the outer wells for critical samples.
-
-
Use Appropriate Controls:
-
Negative Control: Untreated, unstimulated cells to establish baseline NF-κB activity.
-
Positive Control: Cells treated with the stimulus only, to confirm pathway activation.
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound to control for any effects of the vehicle.
-
Inactive Peptide Control (SN50M): If available, use a scrambled or inactive version of the this compound peptide to control for non-specific effects of the peptide itself.[6]
-
Problem 3: Suspected off-target effects of this compound.
While this compound is designed to be specific for the p50 NLS, off-target effects are a possibility with any inhibitor.
Caption: Decision tree for investigating off-target effects.
-
Use an Inactive Control Peptide: The best control is a mutated version of this compound (often called SN50M) where key residues in the NLS are altered, rendering it unable to block nuclear import.[6] If the observed phenotype is still present with the inactive peptide, it is likely an off-target effect.
-
Validate with a Different NF-κB Inhibitor: Use an inhibitor that targets a different step in the NF-κB pathway (e.g., an IKK inhibitor like BAY 11-7082 or a proteasome inhibitor like bortezomib).[2][7] If this second inhibitor reproduces the phenotype observed with this compound, it is more likely to be a true consequence of NF-κB inhibition.
-
Perform a Rescue Experiment: If possible, transfect cells with a constitutively active form of NF-κB (e.g., a form of p65 that localizes to the nucleus without stimulation). If the phenotype induced by this compound is reversed by the constitutively active NF-κB, this strongly suggests the effect is on-target.
-
Assess Other Signaling Pathways: Use techniques like phospho-kinase arrays or targeted Western blots to see if this compound is inadvertently affecting other major signaling pathways (e.g., MAPK, PI3K/Akt).
Experimental Protocols
Western Blot for p-IκBα and Nuclear p65
This protocol allows for the assessment of NF-κB pathway activation and the inhibitory effect of this compound on p65 nuclear translocation.
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat with desired concentrations of this compound for 1-2 hours.
-
Stimulate with an NF-κB activator (e.g., 10 ng/mL TNF-α) for the optimal time (typically 15-30 minutes for p-IκBα, 30-60 minutes for nuclear p65).
-
Wash cells with ice-cold PBS.
-
For total protein (to detect p-IκBα), lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
For nuclear/cytoplasmic fractionation (to detect nuclear p65), use a commercial kit or a hypotonic lysis buffer protocol to separate the fractions.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-IκBα, total IκBα, p65, or a loading control (e.g., β-actin for total lysate, Histone H3 for nuclear fraction, GAPDH for cytoplasmic fraction) overnight at 4°C.[8][9][10]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
NF-κB Luciferase Reporter Assay
This assay quantitatively measures NF-κB-dependent gene transcription.
-
Transfection (Day 1):
-
Treatment (Day 2):
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Add the NF-κB stimulus (e.g., TNF-α) and incubate for 6-8 hours.
-
-
Cell Lysis (Day 2):
-
Remove the media and wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.[13]
-
-
Luminescence Measurement (Day 2):
-
Data Analysis:
-
Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the this compound concentration to determine the IC50.
-
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the p65 subunit of NF-κB.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound and/or an NF-κB stimulus as described for the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30-60 minutes.
-
Incubate with a primary antibody against p65 diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[14][15]
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
Image the cells using a fluorescence or confocal microscope. In untreated or this compound-treated cells, p65 staining should be predominantly cytoplasmic. In stimulated cells, the p65 signal should translocate to the nucleus.[15]
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA directly detects the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation:
-
Treat cells as desired and harvest.
-
Prepare nuclear extracts using a commercial kit or a standard protocol involving hypotonic lysis and high-salt extraction of the nuclei.[16]
-
Determine the protein concentration of the nuclear extracts.
-
-
Probe Labeling:
-
Synthesize a double-stranded DNA oligonucleotide containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').[16]
-
Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label like biotin.
-
-
Binding Reaction:
-
In a small tube, combine the nuclear extract (5-10 µg), the labeled probe, and a binding buffer (containing poly(dI-dC) to reduce non-specific binding).
-
For competition assays (to confirm specificity), add a 100-fold excess of unlabeled "cold" probe to a separate reaction before adding the labeled probe.
-
For supershift assays (to identify the specific NF-κB subunits), add an antibody against p65 or p50 to the reaction.[17]
-
Incubate the reactions at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Add loading dye to the reactions.
-
Run the samples on a non-denaturing polyacrylamide gel. The protein-DNA complexes will migrate slower than the free probe.
-
-
Detection:
-
If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
If using a biotinylated probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.
-
References
- 1. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 2. NF-κB signaling mediates acquired resistance after PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. NF-KAPPA B (NF-KB) - p65 (RelA) IMMUNOFLUORESCENCE LABELING KIT (NF-kappaB, NFKB-3) [fivephoton.com]
- 15. researchgate.net [researchgate.net]
- 16. 2.10. Nuclear Protein Extraction and NF-κB Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to NF-κB Inhibitors: SN50 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory and immune responses, cell survival, and proliferation. Its dysregulation is implicated in a multitude of pathological conditions, including chronic inflammatory diseases, autoimmune disorders, and cancer. Consequently, the inhibition of the NF-κB signaling pathway has emerged as a significant therapeutic strategy. This guide provides an objective comparison of the NF-κB inhibitor SN50 with other widely used alternatives, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
The NF-κB Signaling Pathway: A Brief Overview
The canonical NF-κB signaling cascade is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs). In its inactive state, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization sequence (NLS) of the NF-κB dimer, allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter or enhancer regions of target genes, leading to the transcription of a wide array of pro-inflammatory and pro-survival genes.
Canonical NF-κB signaling pathway.
Comparison of this compound with Other NF-κB Inhibitors
This section provides a comparative overview of this compound and several other commonly used NF-κB inhibitors. The data presented in the table below has been compiled from various sources, and experimental conditions may differ. Therefore, direct comparison of absolute IC50 values should be approached with caution.
| Inhibitor | Target/Mechanism of Action | Reported IC50/Effective Concentration | Potential Off-Target Effects |
| This compound | A cell-permeable peptide that contains the nuclear localization sequence (NLS) of the NF-κB p50 subunit, thereby competitively inhibiting the nuclear translocation of the active NF-κB complex.[1][2] | Effective concentrations range from 2-50 µg/mL depending on the cell type and stimulus.[3] | May have non-specific effects at higher concentrations. The peptide nature may lead to stability issues. |
| BAY 11-7082 | Irreversibly inhibits TNF-α-induced IκBα phosphorylation, thus preventing NF-κB activation.[4][5] It has also been shown to inhibit the NLRP3 inflammasome.[5] | IC50 of ~10 µM for inhibition of IκBα phosphorylation.[6] | Can inhibit other kinases and protein tyrosine phosphatases.[7] May induce off-target effects independent of NF-κB inhibition.[8] |
| MG-132 | A potent, reversible, and cell-permeable proteasome inhibitor. It prevents the degradation of IκBα, thereby blocking NF-κB activation.[9][10] | IC50 of ~3 µM for NF-κB activation.[10] | Broadly inhibits the proteasome, affecting the degradation of many other cellular proteins, which can lead to significant off-target effects, including induction of ER stress and apoptosis.[3][11] Also inhibits calpains and other proteases at higher concentrations.[12] |
| Parthenolide (B1678480) | A sesquiterpene lactone that has been shown to inhibit the IKK complex and may also directly target the p65 subunit of NF-κB to prevent its DNA binding.[13][14] | IC50 values vary widely depending on the cell line and assay, typically in the range of 5-20 µM.[15] | Can react with other cellular nucleophiles and has been shown to have multiple cellular targets, including tubulin and focal adhesion kinase.[16][17] |
| QNZ (EVP4593) | A potent inhibitor of NF-κB activation.[18][19] Its precise mechanism is not fully elucidated but it is known to inhibit store-operated calcium entry (SOCE). | IC50 of ~11 nM for NF-κB transcriptional activation in Jurkat T cells.[19] | Has been identified as a potent inhibitor of mitochondrial complex I.[20] Also affects calcium signaling. |
| SC75741 | A potent inhibitor of NF-κB that impairs the DNA binding of the p65 subunit.[21][22] | EC50 of ~200 nM in an NF-κB reporter assay.[21] | Reported to have a high barrier for the development of viral resistance in the context of influenza, suggesting a more specific host-targeting mechanism with potentially fewer off-target effects in that context.[22][23] However, comprehensive off-target profiling is limited. |
Experimental Protocols
To aid researchers in their experimental design, this section outlines the general methodologies for key assays used to evaluate the efficacy of NF-κB inhibitors.
NF-κB Luciferase Reporter Gene Assay
This assay is a widely used method to quantify NF-κB transcriptional activity.
Principle: Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Transfection (if necessary): Transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the NF-κB inhibitor (e.g., this compound) for a specified period (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by adding a stimulus such as TNF-α or IL-1β.
-
Lysis and Luminescence Measurement: After an appropriate incubation time (e.g., 6-24 hours), lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the NF-κB-dependent luciferase activity to the control luciferase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
Principle: Nuclear extracts containing activated NF-κB are incubated with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB consensus binding site. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. The presence of a "shifted" band indicates NF-κB DNA binding.
General Protocol:
-
Cell Treatment and Nuclear Extraction: Treat cells with the stimulus and/or inhibitor. Prepare nuclear extracts from the treated cells.
-
Binding Reaction: Incubate the nuclear extracts with the labeled NF-κB probe in a binding buffer. For competition assays, a non-labeled "cold" probe is added to confirm specificity.
-
Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the labeled probe by autoradiography (for radioactive probes) or fluorescence imaging.
Western Blotting for Phosphorylated IκBα
This technique is used to assess the activation of the IKK complex by detecting the phosphorylation and subsequent degradation of IκBα.
Principle: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of IκBα and total IκBα. A decrease in total IκBα and an increase in phosphorylated IκBα indicate NF-κB pathway activation.
General Protocol:
-
Cell Treatment and Lysis: Treat cells with the stimulus and/or inhibitor for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against phospho-IκBα. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
General experimental workflow for evaluating NF-κB inhibitors.
Conclusion
The selection of an appropriate NF-κB inhibitor is critical for the success of research investigating the role of this pathway in health and disease. This compound, with its specific mechanism of inhibiting nuclear translocation, offers a valuable tool. However, researchers must consider its peptide nature and the potential for non-specific effects. The other inhibitors discussed each have their own advantages and disadvantages regarding their mechanism of action, potency, and potential for off-target effects. A thorough understanding of these characteristics, as presented in this guide, will enable researchers to make an informed decision based on the specific requirements of their experimental system. It is always recommended to validate the effects of any inhibitor in the specific cell type and context of the intended study.
References
- 1. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 2. jpt.com [jpt.com]
- 3. MCPIP1 contributes to the toxicity of proteasome inhibitor MG-132 in HeLa cells by the inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. invivogen.com [invivogen.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. MG132 - Wikipedia [en.wikipedia.org]
- 11. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 14. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Molecular mechanisms of parthenolide's action: Old drug with a new face] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. QNZ, NF-kB inhibitor (ab141588) | Abcam [abcam.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. apexbt.com [apexbt.com]
- 22. The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Head-to-Head Comparison of SN50 and IKK-NBD Inhibitors in CAR-T Cell Research
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals on the Performance and Methodologies of Two Key NF-κB Inhibitors in Chimeric Antigen Receptor (CAR)-T Cell Studies.
In the rapidly evolving field of CAR-T cell therapy, optimizing efficacy and controlling toxicity are paramount. The Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of T-cell activation, proliferation, and cytokine production, has emerged as a key therapeutic target. This guide provides a comprehensive comparison of two prominent peptide-based NF-κB inhibitors, SN50 and the IKK-NBD inhibitor, in the context of CAR-T cell studies. We present a synthesis of available experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid researchers in their selection and application of these inhibitors.
Executive Summary
Both this compound and the IKK-NBD inhibitor have demonstrated the potential to enhance the cytotoxic effects of CAR-T cells against tumor cells. This compound acts by inhibiting the nuclear translocation of the NF-κB p50/p65 active complex, while the IKK-NBD inhibitor disrupts the formation of the IκB kinase (IKK) complex, a crucial upstream step in NF-κB activation. Experimental evidence, primarily from studies on B-cell maturation antigen (BCMA) targeting CAR-T cells in multiple myeloma, indicates that both inhibitors can augment the tumor-killing capacity of CAR-T cells in vitro. However, a comprehensive, direct comparison across a wide range of CAR-T constructs and tumor types is still an area of active research.
Mechanism of Action
The NF-κB signaling cascade is central to the immune response. In resting T-cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon T-cell activation, through CAR-antigen binding, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and initiate the transcription of genes involved in T-cell activation, survival, and effector functions.[1][2][3]
This compound is a cell-permeable peptide that contains the nuclear localization sequence (NLS) of the NF-κB p50 subunit. By competitively inhibiting the importin-mediated nuclear import of the active p50/p65 NF-κB complex, this compound effectively blocks NF-κB's ability to regulate gene expression.[4][5]
The IKK-NBD inhibitor is a peptide that mimics the NEMO-binding domain (NBD) on the IKKα and IKKβ subunits. It competitively binds to the regulatory subunit NEMO (IKKγ), thereby preventing the assembly of the functional IKK complex.[1] This blockade of IKK activation halts the entire downstream signaling cascade, preventing IκB degradation and subsequent NF-κB nuclear translocation.
Performance Comparison: In Vitro Studies
The most direct comparison of this compound and the IKK-NBD inhibitor in a CAR-T cell context comes from a study utilizing BCMA-targeting CAR-T cells against multiple myeloma (MM) cell lines.[5][6]
Cytotoxicity
Both inhibitors were found to significantly enhance the cytotoxic effects of BCMA CAR-T cells against various MM cell lines.[6] This suggests that modulating NF-κB activity can lower the threshold for CAR-T cell-mediated killing.
| Inhibitor | Target Cell Line | CAR-T Construct | Concentration | Observation | Reference |
| This compound | MM.1S, ARP-1, ARD | BCMA CAR-T | Not specified | Enhanced cytotoxicity (P<0.05) | [6] |
| IKK-NBD Inhibitor | MM.1S, ARP-1, ARD | BCMA CAR-T | Not specified | Enhanced cytotoxicity (P<0.05) | [5][6] |
Table 1: Comparison of this compound and IKK-NBD Inhibitor on CAR-T Cell Cytotoxicity.
Cytokine Release and Proliferation
Data directly comparing the effects of both inhibitors on CAR-T cell cytokine release and proliferation is limited. The study on BCMA CAR-T cells focused primarily on cytotoxicity enhancement.[6] Further research is needed to create a comprehensive picture of how each inhibitor modulates the production of key cytokines like IL-2, IFN-γ, and TNF-α, and the impact on overall CAR-T cell expansion.
Performance Comparison: In Vivo Studies
In vivo comparative data is currently scarce. The study on BCMA CAR-T cells included a mouse model to evaluate the antitumor activity of combining this compound with BCMA CAR-T cells. The results showed that the combination led to reduced tumor growth, indicating that this compound can enhance the efficacy of BCMA CAR-T cell therapy in vivo.[6] To date, there is a lack of published in vivo studies specifically evaluating the IKK-NBD inhibitor in a CAR-T cell therapy model, which presents a significant knowledge gap.
Experimental Protocols
Detailed, standardized protocols for the use of these inhibitors in CAR-T cell studies are not widely available in a comparative format. Below are generalized methodologies based on common practices in the field. Researchers should optimize these protocols for their specific CAR-T constructs and experimental systems.
In Vitro Treatment of CAR-T Cells with Inhibitors
-
CAR-T Cell Preparation: Culture CAR-T cells under standard conditions to ensure optimal viability and function.
-
Inhibitor Preparation: Reconstitute this compound or IKK-NBD inhibitor peptides in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution. Further dilute to the desired working concentration in T-cell culture medium immediately before use.
-
Treatment: Pre-incubate CAR-T cells with the desired concentration of this compound or IKK-NBD inhibitor for a specified period (e.g., 1-2 hours) at 37°C.
-
Co-culture: After pre-incubation, co-culture the treated CAR-T cells with target tumor cells at various effector-to-target (E:T) ratios.
Cytotoxicity Assay (Chromium-51 Release Assay)
-
Target Cell Labeling: Label target tumor cells with 51Cr.
-
Co-culture: Co-culture the 51Cr-labeled target cells with the inhibitor-treated CAR-T cells for 4-16 hours.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant.
-
Measurement: Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis based on the release of 51Cr from target cells.
Cytokine Release Assay (ELISA)
-
Supernatant Collection: After 24 hours of co-culture, collect the supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of cytokines of interest (e.g., IFN-γ, TNF-α, IL-2) in the supernatant, following the manufacturer's instructions.
Logical Relationship of Inhibition Mechanisms
The primary distinction between this compound and the IKK-NBD inhibitor lies in their point of intervention within the NF-κB signaling pathway. The IKK-NBD inhibitor acts at a more upstream juncture, preventing the activation of the entire cascade. In contrast, this compound acts at the final step before nuclear entry, targeting the activated NF-κB complex itself.
Conclusion and Future Directions
Both this compound and the IKK-NBD inhibitor show promise as tools to modulate CAR-T cell function, with evidence supporting their ability to enhance cytotoxicity. The choice between these inhibitors may depend on the specific research question and the desired point of intervention in the NF-κB pathway.
However, this comparative guide highlights a clear need for more comprehensive research. Future studies should aim to:
-
Conduct direct, head-to-head comparisons of this compound and IKK-NBD inhibitors across a variety of CAR-T cell constructs and solid tumor models.
-
Generate detailed dose-response data for each inhibitor's effect on CAR-T cell cytotoxicity, cytokine release, and proliferation.
-
Perform comparative in vivo studies to evaluate the impact of each inhibitor on CAR-T cell efficacy, persistence, and potential toxicities in animal models.
-
Investigate the differential effects of upstream versus downstream NF-κB inhibition on the development of CAR-T cell memory and exhaustion phenotypes.
By addressing these knowledge gaps, the research community can better harness the therapeutic potential of NF-κB inhibition to develop safer and more effective CAR-T cell therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-κB: Roles and Regulation In Different CD4+ T cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NF-κB signaling network in the life of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerating CAR-T Cell Therapies with Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. haematologica.org [haematologica.org]
- 6. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Specificity of SN50: A Comparative Guide for NF-κB Pathway Inhibition
For researchers, scientists, and drug development professionals navigating the intricate landscape of cellular signaling, the precise modulation of the NF-κB pathway is paramount. The cell-permeable peptide SN50 has long been a tool in this endeavor, valued for its ability to inhibit the nuclear translocation of the NF-κB complex. However, questions regarding its specificity persist. This guide provides an objective comparison of this compound with alternative NF-κB inhibitors, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their experimental designs.
The Mechanism of this compound and the Question of Specificity
This compound is a synthetic peptide that comprises the nuclear localization sequence (NLS) of the NF-κB p50 subunit linked to a cell-permeating peptide sequence from the Kaposi fibroblast growth factor.[1] Its mechanism of action is to competitively inhibit the nuclear import of the active NF-κB p50/p65 heterodimer, thereby preventing the transcription of NF-κB target genes.[2][3] While effective in this role, emerging evidence suggests that this compound is not entirely specific for the NF-κB pathway. Studies have indicated that this compound can also impede the nuclear translocation of other transcription factors, including Activator Protein-1 (AP-1), Signal Transducer and Activator of Transcription 1 (STAT1), and nuclear factor of activated T-cells (NFAT).[4] This lack of absolute specificity necessitates careful consideration and the use of appropriate controls in experiments relying on this compound as a definitive NF-κB inhibitor.
Comparative Analysis of NF-κB Inhibitors
To provide a clearer picture of the available tools for NF-κB pathway modulation, the following table summarizes the quantitative performance of this compound and several common alternatives. It is important to note that a direct IC50 value for this compound's inhibition of NF-κB nuclear translocation is not consistently reported in the literature, with studies often citing effective concentrations.
| Inhibitor | Target | Mechanism of Action | Reported IC50/Effective Concentration | Known Off-Target Effects |
| This compound | NF-κB p50 NLS | Inhibits nuclear translocation of NF-κB.[2][3] | Effective at 2-50 µM.[2][5] | Inhibits nuclear translocation of AP-1, STAT1, and NFAT.[4] |
| BAY 11-7082 | IKK (IκB kinase) | Irreversibly inhibits TNF-α-induced IκBα phosphorylation.[6] | ~10 µM for IκBα phosphorylation.[6] | Can affect other kinases at higher concentrations. |
| Parthenolide | IKK | Directly inhibits the IKK complex.[7] | 7.5-32.7 µM (cell growth inhibition).[8] | Can induce apoptosis through NF-κB independent pathways.[9] |
| MG-132 | 26S Proteasome | Inhibits proteasomal degradation of IκBα.[10][11] | ~3 µM for NF-κB activation.[10] | Broadly inhibits proteasome activity, affecting multiple cellular processes. |
Experimental Protocols for Validating Specificity
To rigorously assess the specificity of this compound in a given experimental system, it is crucial to perform control experiments that measure its effects on other signaling pathways. Below are detailed protocols for key experiments.
Western Blot Analysis of NF-κB p65 Nuclear Translocation
This protocol allows for the direct visualization of this compound's intended effect on NF-κB.
a. Cell Treatment and Nuclear/Cytoplasmic Fractionation:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with desired concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate cells with an NF-κB activator (e.g., TNF-α, LPS) for the appropriate time (typically 15-60 minutes).
-
Wash cells with ice-cold PBS and harvest.
-
Perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol involving hypotonic lysis buffer.
b. Western Blotting:
-
Determine protein concentration of both nuclear and cytoplasmic fractions.
-
Separate 20-40 µg of protein from each fraction by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize.
-
To ensure proper fractionation, probe the membrane with antibodies for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).
Assessing Off-Target Effects on AP-1 and STAT1 Pathways via Western Blot
This protocol is designed to detect unintended inhibition of other key signaling pathways.
a. Cell Treatment and Lysate Preparation:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with this compound or vehicle control for 1-2 hours.
-
Stimulate cells with an appropriate activator for the pathway of interest (e.g., PMA or UV for AP-1/c-Jun phosphorylation; IFN-γ for STAT1 phosphorylation).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
b. Western Blotting:
-
Determine protein concentration of the cell lysates.
-
Separate 20-40 µg of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane as described above.
-
Incubate with primary antibodies against phospho-c-Jun (Ser63/73) for the AP-1 pathway, or phospho-STAT1 (Tyr701) for the STAT1 pathway.
-
Following visualization, strip the membrane and re-probe with antibodies for total c-Jun and total STAT1 to confirm that changes in phosphorylation are not due to changes in total protein levels. Also, probe for a loading control like β-actin.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity
EMSA provides a functional readout of NF-κB's ability to bind to its DNA consensus sequence.
-
Prepare nuclear extracts from cells treated with this compound/vehicle and a stimulator as described in Protocol 1a.
-
Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-GGGACTTTCC-3') with a non-radioactive (e.g., biotin) or radioactive label.
-
Incubate the labeled probe with the nuclear extracts in a binding reaction buffer.
-
For a supershift assay to confirm specificity, add an antibody against an NF-κB subunit (e.g., p65) to a parallel reaction.
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a nylon membrane and detect the labeled probe according to the manufacturer's instructions. A decrease in the shifted band in this compound-treated samples indicates inhibition of NF-κB DNA binding.
NF-κB Luciferase Reporter Assay
This quantitative assay measures the transcriptional activity of NF-κB.
-
Transfect cells with a luciferase reporter plasmid containing multiple copies of an NF-κB response element upstream of the luciferase gene. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
After 24-48 hours, pre-treat the cells with various concentrations of this compound or other inhibitors.
-
Stimulate the cells with an NF-κB activator.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. A dose-dependent decrease in relative luciferase activity indicates inhibition of the NF-κB pathway.
Visualizing the Pathways and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the NF-κB signaling pathway, the mechanism of this compound, and the logic behind the specificity-testing workflow.
Canonical NF-κB signaling pathway and this compound inhibition.
References
- 1. MG-132 | Cell Signaling Technology [cellsignal.com]
- 2. Assessment of NF-κB-SN50’s Effect on Adipose Tumor Necrosis Factor-Alpha and Angiotensinogen Secretion and Expression [mdpi.com]
- 3. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parthenolide Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MG132 - Wikipedia [en.wikipedia.org]
- 11. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SN50 Results with Genetic Knockdowns: A Comparative Guide
For researchers investigating the intricate roles of the NF-κB signaling pathway, both pharmacological inhibitors and genetic tools are invaluable. SN50, a cell-permeable peptide inhibitor, has been widely used to probe the function of NF-κB. However, to ensure the specificity of the observed effects, it is crucial to cross-validate these findings with more targeted genetic approaches, such as siRNA or shRNA-mediated knockdowns. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in designing robust experiments.
Mechanism of Action: this compound vs. Genetic Knockdown
This compound: A Pharmacological Inhibitor of NF-κB Translocation
This compound is a cell-permeable peptide that functions by inhibiting the nuclear translocation of the NF-κB complex.[1][2][3] It achieves this by incorporating the nuclear localization sequence (NLS) of the NF-κB p50 subunit.[1][3][4] This NLS peptide competitively inhibits the import of the active NF-κB dimer (typically a heterodimer of p50 and p65/RelA) into the nucleus, thereby preventing the transcription of NF-κB target genes.[1][4] The peptide is rendered cell-permeable by its fusion to the hydrophobic region of the signal peptide of Kaposi fibroblast growth factor.[1][3][4]
Genetic Knockdown: Silencing NF-κB Subunits
Genetic knockdown using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) offers a highly specific alternative to pharmacological inhibitors. These techniques operate via the RNA interference (RNAi) pathway.[5] siRNAs are short, double-stranded RNA molecules that, when introduced into a cell, are incorporated into the RNA-induced silencing complex (RISC).[5] The RISC complex then utilizes the siRNA sequence to find and degrade complementary messenger RNA (mRNA) transcripts.[5] By targeting the mRNA of specific NF-κB subunits, such as NFKB1 (p50) or RELA (p65), their protein expression can be effectively silenced, thus inhibiting the formation and function of the NF-κB complex.[6][7]
Comparative Analysis: this compound vs. Genetic Knockdown
The choice between using this compound and genetic knockdown depends on the specific experimental goals, timeline, and available resources. The following table provides a side-by-side comparison of the two methods.
| Feature | This compound (Pharmacological Inhibition) | Genetic Knockdown (siRNA/shRNA) |
| Target | Nuclear import machinery for NF-κB p50 NLS.[1][4] | mRNA of a specific NF-κB subunit (e.g., p50, p65).[6] |
| Mechanism | Competitive inhibition of nuclear translocation.[1][2] | Post-transcriptional gene silencing via mRNA degradation.[5] |
| Specificity | Can have off-target effects unrelated to NF-κB inhibition.[8] | Highly specific to the target mRNA sequence, but off-target effects on other genes with partial sequence homology can occur.[5][9] |
| Onset of Effect | Rapid (within hours).[2] | Slower (24-72 hours required for mRNA and protein depletion).[10] |
| Duration of Effect | Transient; depends on peptide stability and cell division. | Can be transient (siRNA) or stable (shRNA) depending on the delivery method.[11] |
| Delivery | Added directly to cell culture media.[2] | Requires transfection or viral transduction.[11] |
| Validation | Efficacy is often assumed or checked by monitoring NF-κB localization (e.g., immunofluorescence, Western blot of nuclear/cytoplasmic fractions). | Knockdown efficiency must be validated at the mRNA (qPCR) and/or protein level (Western blot).[12][13] |
| Key Advantage | Easy to use for acute inhibition experiments. | High specificity and ability to target individual subunits. |
| Key Disadvantage | Potential for off-target effects and lack of specificity between NF-κB dimers. | More complex and time-consuming protocol; requires optimization of delivery. |
Quantitative Data Comparison
Cross-validation involves demonstrating that both the pharmacological inhibitor and the genetic knockdown of the same target produce a similar downstream phenotype. The following table summarizes representative data from studies investigating the effects of inhibiting NF-κB on the expression of inflammatory mediators.
| Treatment | Cell Type | Target Gene/Protein | Readout | Result |
| This compound (50 µg/mL) | Human Adipocytes | TNF-α | Secretion | Significant decrease in LPS-induced TNF-α secretion at 3 and 12 hours.[8][14] |
| This compound (50 µg/mL) | Human Adipocytes | AGT | mRNA Expression | Reduction in LPS-induced AGT mRNA levels.[14] |
| siRNA vs. p65 (RelA) | Human Synoviocytes | Inflammatory Cytokines | Gene Expression | Drastic inhibition of TNF-α-mediated induction of inflammatory cytokines and chemokines.[6] |
| siRNA vs. p50 & p65 | Human Synoviocytes | Apoptosis | Flow Cytometry | Significant enhancement of apoptosis compared to single knockdowns.[6] |
| shRNA vs. p50 (Nfkb1) | Mouse Renal Carcinoma Cells | Cell Proliferation | Cell Counting | Reduction in cell proliferation and G2/M arrest.[7] |
These studies collectively demonstrate that both this compound and genetic knockdown of NF-κB subunits lead to a reduction in inflammatory responses and can affect cell survival and proliferation, thereby validating the central role of NF-κB in these processes.
Experimental Protocols
Protocol 1: Inhibition of NF-κB using this compound
This protocol provides a general guideline for using this compound to inhibit NF-κB activation in cell culture.
-
Reconstitution: Reconstitute lyophilized this compound peptide in sterile, nuclease-free water or DMSO to a stock concentration of 1 mg/mL. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[4]
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Pre-treatment: Dilute the this compound stock solution in cell culture media to the final working concentration. Typical working concentrations range from 2 µM to 50 µg/mL, which should be optimized for each cell type and experimental condition.[2][15] Pre-incubate the cells with the this compound-containing media for 30-60 minutes before applying the stimulus.
-
Stimulation: Add the inflammatory stimulus (e.g., TNF-α, LPS) to the media containing this compound and incubate for the desired period.
-
Analysis: Harvest cells for downstream analysis, such as Western blotting for nuclear p65, qPCR for target gene expression, or ELISA for cytokine secretion.
Protocol 2: Genetic Knockdown of NF-κB p65 (RELA) using siRNA
This protocol outlines the steps for transiently knocking down the p65 subunit of NF-κB.
-
Cell Seeding: Plate cells in antibiotic-free media one day before transfection to achieve 50-70% confluency on the day of transfection.
-
Transfection:
-
Dilute the siRNA (final concentration typically 10-50 nM) in serum-free media.
-
Separately, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
-
Validation of Knockdown:
-
qPCR: After 24-48 hours, harvest a subset of cells, extract total RNA, and perform quantitative real-time PCR (qPCR) to measure RELA mRNA levels relative to a housekeeping gene. A successful knockdown should show >70% reduction in mRNA.[12]
-
Western Blot: After 48-72 hours, lyse the cells and perform a Western blot using a validated p65 antibody to confirm the reduction in p65 protein levels.
-
-
Functional Assay: Once knockdown is confirmed, treat the cells with the desired stimulus and perform the functional assay (e.g., measure cytokine expression, assess apoptosis).
Workflow for Cross-Validation
A robust experimental design for cross-validating the role of NF-κB should include parallel treatments to compare the effects of the pharmacological inhibitor and genetic knockdown against appropriate controls.
References
- 1. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jpt.com [jpt.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Validation of RNAi Silencing Efficiency Using Gene Array Data shows 18.5% Failure Rate across 429 Independent Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual knockdown of p65 and p50 subunits of NF-kappaB by siRNA inhibits the induction of inflammatory cytokines and significantly enhance apoptosis in human primary synoviocytes treated with tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knockdown of NF-κB1 by shRNA Inhibits the Growth of Renal Cell Carcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vigilance and Validation: Keys to Success in RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection and Validation of siRNAs Preventing Uptake and Replication of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qiagen.com [qiagen.com]
- 13. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 14. researchgate.net [researchgate.net]
- 15. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Analysis of SN50 and SN50M Peptides for NF-κB Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the SN50 and SN50M peptides, widely used tools in the study of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Understanding the distinct properties and mechanisms of these peptides is crucial for the accurate design and interpretation of experiments aimed at elucidating the roles of NF-κB in various physiological and pathological processes.
Peptide Overview and Mechanism of Action
This compound is a cell-permeable inhibitory peptide designed to block the nuclear translocation of the NF-κB p50/p65 heterodimer, the most common active form of NF-κB.[1][2] Its design incorporates two key functional domains:
-
A cell-permeating motif: Derived from the hydrophobic region of the Kaposi fibroblast growth factor (K-FGF) signal peptide, this sequence facilitates the peptide's entry across the cell membrane.[1][2]
-
A nuclear localization sequence (NLS): This sequence is identical to the NLS of the NF-κB p50 subunit.[1][2] By competitively binding to the importin proteins responsible for nuclear import, this compound effectively prevents the NF-κB complex from reaching its nuclear targets.[1][2]
SN50M , in contrast, is a mutated version of this compound and serves as a crucial negative control in experiments. The key difference lies in its altered NLS. Specific positively charged amino acids (lysine and arginine), which are essential for the NLS function, are replaced by uncharged residues (asparagine and glycine).[3] This modification renders SN50M incapable of competing for nuclear import machinery, and therefore, it does not inhibit NF-κB translocation.[4] Its use is critical to demonstrate that the observed effects of this compound are specifically due to the inhibition of NF-κB nuclear import and not due to non-specific peptide effects.
Comparative Data
The following tables summarize the key characteristics and experimental data comparing this compound and SN50M.
Table 1: Peptide Characteristics
| Feature | This compound | SN50M |
| Function | Inhibitor of NF-κB nuclear translocation | Inactive control peptide |
| Amino Acid Sequence | AAVALLPAVLLALLAPVQRKRQKLMP | AAVALLPAVLLALLAPVQRNG QKLMP |
| Mechanism of Action | Competitively inhibits NF-κB nuclear import via its NLS | Does not bind to nuclear import machinery due to mutated NLS |
| Primary Use | To study the functional consequences of NF-κB inhibition | To control for non-specific effects of the peptide backbone and delivery |
Table 2: Comparative Efficacy in NF-κB Inhibition
| Parameter | This compound | SN50M | Data Source |
| Inhibition of LPS-induced NF-κB Activity | Significant reduction in NF-κB p65 nuclear translocation and activity | No significant effect on NF-κB p65 nuclear translocation or activity | [4] |
| Effect on Downstream Gene Expression (e.g., TNF-α) | Significantly reduces the expression of NF-κB target genes | No significant effect on the expression of NF-κB target genes | [4] |
Data is based on studies in cultured human adipocytes stimulated with lipopolysaccharide (LPS).[4]
Experimental Protocols
Detailed methodologies for key experiments involving this compound and SN50M are provided below. These protocols are based on established methods and should be optimized for specific cell types and experimental conditions.
Western Blotting for NF-κB p65 Subunit in Nuclear and Cytoplasmic Fractions
This protocol allows for the assessment of NF-κB p65 translocation from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-incubate the cells with the desired concentration of this compound or SN50M (e.g., 50 µg/mL) for 1-2 hours.[4] Stimulate the cells with an NF-κB activator (e.g., LPS at 10 ng/mL or TNF-α at 20 ng/mL) for a predetermined time (e.g., 30-60 minutes).[4]
-
Cell Lysis and Fractionation: Wash the cells with ice-cold PBS. Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions to separate the cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system. Use loading controls such as β-actin for the cytoplasmic fraction and Histone H3 or Lamin B1 for the nuclear fraction to ensure equal loading.
Immunofluorescence for Visualization of NF-κB p65 Translocation
This method provides a visual confirmation of NF-κB p65 localization within the cell.
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat the cells with this compound or SN50M and the NF-κB stimulus as described in the Western Blotting protocol.
-
Fixation and Permeabilization: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block the cells with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes. Incubate the cells with a primary antibody against NF-κB p65 for 1 hour at room temperature. Wash the cells and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. In untreated or SN50M-treated stimulated cells, p65 staining will be predominantly nuclear. In this compound-treated stimulated cells, p65 staining should remain primarily in the cytoplasm.
Cell Viability Assay (MTT Assay)
This assay is used to assess the potential cytotoxicity of the peptides.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Peptide Treatment: Treat the cells with various concentrations of this compound and SN50M for the desired duration (e.g., 24-48 hours). Include untreated cells as a control.
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Western Blotting workflow for analyzing NF-κB translocation.
Caption: Immunofluorescence workflow for visualizing NF-κB translocation.
References
Independent Verification of SN50's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of SN50, a cell-permeable peptide inhibitor of NF-κB translocation, with other alternative NF-κB inhibitors. The information is supported by experimental data from preclinical studies to aid in the evaluation and consideration of these molecules for further research and development.
Overview of this compound and aushistamine Alternatives
This compound is a synthetic peptide that acts by mimicking the nuclear localization sequence (NLS) of the NF-κB p50 subunit, thereby competitively inhibiting the nuclear import of the active NF-κB complex.[1] Its therapeutic potential has been explored in various preclinical models of inflammation, cancer, and neurological disorders.[2][3] However, the lack of clinical trial data for this compound necessitates a careful comparison with other NF-κB pathway inhibitors that have progressed further in development.
This guide focuses on a comparison with two major classes of NF-κB inhibitors: IκB kinase (IKK) inhibitors and proteasome inhibitors . IKK inhibitors, such as BAY 11-7082, target the upstream kinases that trigger NF-κB activation, while proteasome inhibitors, like bortezomib, prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][5]
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and its alternatives in inhibiting NF-κB signaling and eliciting therapeutic effects in various preclinical models.
Table 1: In Vitro Inhibition of NF-κB Activation
| Inhibitor | Assay Type | Cell Line | Stimulus | Effective Concentration / IC50 | Reference |
| This compound | Western Blot (NF-κB p65 nuclear translocation) | MM.1S, ARP-1 (Multiple Myeloma) | APRIL | 2 µM | [2] |
| This compound | Western Blot (NF-κB p65 nuclear translocation) | ARD (Multiple Myeloma) | APRIL | 3 µM | [2] |
| IKKγ NBD inhibitory peptide | Cytotoxicity Assay (in combination with CAR-T) | Multiple Myeloma cell lines | - | Not specified, but enhanced cytotoxicity | [2] |
| BAY 11-7082 | Luciferase Reporter Assay | Differentiated Thyroid Cancer Cells | 131I | ~5 µM (significant inhibition) | [6] |
| BAY 11-7082 | Growth Inhibition Assay | Naegleria fowleri trophozoites | - | EC50: 1.6 µM | [7] |
| Proteasome Inhibitors (Epoxomicin, MG132) | NF-κB Induction Assay | LNCaP (Prostate Cancer) | TNFα or TPA | More effective than IKK inhibitors | [4] |
Table 2: In Vivo Therapeutic Efficacy
| Inhibitor | Animal Model | Disease Model | Dosing Regimen | Key Outcomes | Reference |
| This compound | NOD-SCID Mice | Multiple Myeloma Xenograft (in combination with CAR-T) | 20 mg/kg, intraperitoneal, every other day | Significant reduction in tumor weight and volume (P<0.05) | [2] |
| This compound | Mice | Traumatic Brain Injury | Pretreatment | Attenuated cell death and improved motor and cognitive function | [3] |
| BAY 11-7082 | SCID Mice | Fibroid Xenografts | Daily administration for two months | 50% reduction in tumor weight | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot for NF-κB p65 Nuclear Translocation
This protocol is used to determine the inhibitory effect of a compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., multiple myeloma cell lines) and allow them to adhere. Treat the cells with the NF-κB activating stimulus (e.g., APRIL) in the presence or absence of varying concentrations of the inhibitor (e.g., this compound) for a specified duration (e.g., 16 hours).
-
Nuclear and Cytoplasmic Fractionation: Following treatment, harvest the cells and perform cellular fractionation to separate the nuclear and cytoplasmic components. This is typically achieved using commercially available kits or established protocols involving differential centrifugation.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results on X-ray film or with a digital imaging system. Use loading controls such as Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction to ensure equal protein loading.
Luciferase Reporter Assay for NF-κB Transcriptional Activity
This assay quantifies the transcriptional activity of NF-κB by measuring the expression of a reporter gene (luciferase) under the control of NF-κB response elements.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Cell Treatment: After transfection, treat the cells with an NF-κB stimulus (e.g., TNFα) with or without the test inhibitor at various concentrations.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminometry: Measure the firefly luciferase activity in the cell lysate using a luminometer. Subsequently, measure the Renilla luciferase activity in the same sample.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of inhibition relative to the stimulated control.
In Vivo Xenograft Model for Tumor Growth Inhibition
This protocol assesses the in vivo efficacy of a therapeutic agent in reducing tumor growth in an animal model.
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., ARP-1 multiple myeloma cells) into the flank of immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth and Treatment Initiation: Allow the tumors to reach a palpable size. Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., this compound) and/or combination therapy (e.g., CAR-T cells) according to the specified dosing regimen (e.g., intraperitoneal injection). The control group receives a vehicle control.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers (Volume = 0.5 x length x width²).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Statistical Analysis: Compare the tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway and a typical experimental workflow for evaluating NF-κB inhibitors.
References
- 1. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effect of this compound, an inhibitor of nuclear factor-κB, in treatment of TBI in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting transcription factor NFkappaB: comparative analysis of proteasome and IKK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Chain Soluble Receptor Fusion Proteins as Versatile Cytokine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In Vitro Efficacy of Ebselen and BAY 11-7082 Against Naegleria fowleri [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Evaluating SN50's Efficacy Against Other Anti-inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory agent SN50 with other commonly used anti-inflammatory drugs, namely Dexamethasone (B1670325), Ibuprofen (B1674241), and Diclofenac. The information is intended for researchers, scientists, and drug development professionals to evaluate the potential of this compound as a therapeutic agent. This guide synthesizes experimental data on the efficacy and mechanisms of action of these compounds, presented in a clear and comparative format.
Executive Summary
This compound is a cell-permeable peptide that acts as a potent and specific inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which have broader mechanisms of action, this compound offers a targeted approach to reducing inflammation by preventing the nuclear translocation of NF-κB, a key transcription factor involved in the inflammatory response.[1] This guide presents available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways to facilitate a thorough evaluation of this compound's efficacy relative to established anti-inflammatory agents.
Data Presentation: Comparative Efficacy of Anti-inflammatory Agents
The following tables summarize the available quantitative data on the efficacy of this compound and other anti-inflammatory agents in inhibiting key inflammatory markers. It is important to note that the data presented is compiled from various studies, and direct comparison of absolute values (e.g., IC50) should be made with caution due to potential variations in experimental conditions.
| Agent | Target | Assay System | IC50 / Inhibition | Reference |
| This compound | NF-κB Nuclear Translocation | Various cell lines | Effective inhibition (qualitative) | [1] |
| TNF-α Secretion | LPS-stimulated human adipocytes | ~50% inhibition at 50 µg/mL | [2] | |
| Dexamethasone | IL-6 Bioactivity | IL-6-dependent hybridoma | IC50: 18.9 µM | [3] |
| IL-6 Production | LPS-stimulated RAW 264.7 macrophages | IC50: 5.8 µM | [4] | |
| TNF-α Production | RA synovial membrane cells | - | [5] | |
| Ibuprofen | NF-κB Activation | T-cell stimulation | R(-)-ibuprofen IC50: 121.8 µM, S(+)-ibuprofen IC50: 61.7 µM | [6] |
| NF-κB Inhibition | HEK 293 cells | 25% inhibition at 50 µM, 38% inhibition at 100 µM | [7] | |
| IL-1β, TNF-α, COX-2, iNOS gene expression | LPS-stimulated synoviocytes | Significant reduction | [8] | |
| Diclofenac | TNF-α Inhibition | LPS-stimulated RAW 264.7 cells | 50.3 ± 0.8% inhibition at 25 µg/ml | [9] |
| Protein Denaturation | In vitro assay | IC50: 64.30 µg/mL | [10] | |
| NF-κB Activation | TNF-α-stimulated HepG2 cells | Dampened NF-κB translocation | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage-like RAW 264.7 cells are commonly used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Setup: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound, Dexamethasone, Ibuprofen, Diclofenac) for 1-2 hours before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).
2. Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA:
-
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol:
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants collected after treatment are added to the wells and incubated to allow the cytokine to bind to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added, which binds to a different epitope on the captured cytokine.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, which develops a color in proportion to the amount of bound enzyme.
-
Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: The concentration of the cytokine in the samples is determined by comparing the absorbance to a standard curve generated with known concentrations of the recombinant cytokine.[6][12][13][14][15]
-
3. NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA):
-
Principle: EMSA is used to detect protein-DNA interactions. It is based on the observation that protein-DNA complexes migrate more slowly than free DNA fragments in a non-denaturing polyacrylamide gel.[16]
-
Protocol:
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated with the inflammatory stimulus and the test compounds.
-
Probe Labeling: A double-stranded DNA oligonucleotide containing the NF-κB binding consensus sequence is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).[17][18]
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow the NF-κB protein to bind to its consensus sequence.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes). A "shift" in the migration of the labeled probe indicates the formation of a protein-DNA complex. The specificity of the binding can be confirmed by competition assays using an unlabeled specific oligonucleotide or by using an antibody that recognizes the NF-κB protein (supershift assay).[19]
-
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rodents:
-
Principle: This is a widely used in vivo model to screen for acute anti-inflammatory activity. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema.[20][21]
-
Protocol:
-
Animals: Male Wistar rats or Swiss albino mice are typically used.[22]
-
Grouping: Animals are divided into several groups: a vehicle control group, a positive control group (e.g., treated with a known anti-inflammatory drug like indomethacin (B1671933) or dexamethasone), and several test groups treated with different doses of the compound being evaluated (e.g., this compound).[20]
-
Compound Administration: The test compounds are administered (e.g., orally or intraperitoneally) at a specified time before the carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.[22][23]
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection (e.g., 0, 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in inflammation and the mechanisms of action of the discussed anti-inflammatory agents.
Caption: The NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Mechanisms of action for NSAIDs and Corticosteroids.
Experimental Workflow Diagram
Caption: General workflow for in vitro anti-inflammatory assays.
References
- 1. A TNF-α blocking peptide that reduces NF-κB and MAPK activity for attenuating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory drugs remodel the tumor immune environment to enhance immune checkpoint blockade efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mpbio.com [mpbio.com]
- 7. Blocking interleukin-6 signaling inhibits cell viability/proliferation, glycolysis, and colony forming activity of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the effect of polyphenol of escin compared with ibuprofen and dexamethasone in synoviocyte model for osteoarthritis: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights into IL-6 signaling inhibition by therapeutic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contribution of non-steroidal anti-inflammatory drugs to breast cancer treatment: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. novamedline.com [novamedline.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. file.elabscience.com [file.elabscience.com]
- 16. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. licorbio.com [licorbio.com]
- 18. med.upenn.edu [med.upenn.edu]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating Reduced Nuclear NF-κB Translocation with SN50: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SN50, a cell-permeable peptide inhibitor of NF-κB nuclear translocation, with other common inhibitors. It includes supporting experimental data, detailed protocols for validation by Western blot, and visualizations to clarify the underlying molecular pathways and experimental workflows.
Introduction to NF-κB and this compound
Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a critical role in regulating inflammatory responses, immunity, cell proliferation, and survival.[1][2][3] In unstimulated cells, NF-κB dimers, most commonly p50/p65, are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[3][4] Upon stimulation by various signals like cytokines (e.g., TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This frees the NF-κB dimer to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[3][5]
This compound is a cell-permeable inhibitory peptide designed to specifically block this critical translocation step.[6][7][8] It consists of the hydrophobic, membrane-permeable signal peptide from Kaposi's fibroblast growth factor fused to the nuclear localization sequence (NLS) of the NF-κB p50 subunit.[6][7][8] By competing for nuclear import machinery, this compound effectively prevents the NF-κB active complex from entering the nucleus.[6][7]
Validating this compound Efficacy with Western Blot
The most direct method to validate the efficacy of this compound is to quantify the amount of an NF-κB subunit, typically p65, in the nucleus versus the cytoplasm. A successful inhibition by this compound will result in a decreased amount of p65 in the nuclear fraction of stimulated cells compared to untreated, stimulated cells. Western blotting of fractionated cell lysates is the gold-standard technique for this assessment.[9][10]
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the specific point of inhibition by this compound.
Comparison of NF-κB Inhibitors
While this compound is effective at blocking nuclear translocation, several other inhibitors target different steps in the NF-κB pathway. The choice of inhibitor depends on the specific research question and experimental context.
| Inhibitor Class | Example(s) | Target | Mechanism of Action | Key Advantages | Potential Disadvantages |
| NLS Peptide Inhibitor | This compound | Nuclear Import Machinery | Competitively inhibits the Nuclear Localization Signal (NLS) of NF-κB p50, blocking its entry into the nucleus.[4][6] | Directly targets translocation; highly specific for the NLS-mediated import pathway. | Can affect other transcription factors that use a similar nuclear import pathway.[11] |
| IKK Inhibitors | BAY 11-7082 | IKKβ | Irreversibly inhibits IKKβ, preventing the phosphorylation and subsequent degradation of IκBα. | Acts upstream, blocking the entire downstream cascade for canonical NF-κB activation. | Can have off-target effects; may not inhibit atypical or non-canonical NF-κB pathways. |
| Proteasome Inhibitors | MG132, Bortezomib | 26S Proteasome | Blocks the degradation of phosphorylated IκBα, trapping NF-κB in its inactive cytoplasmic state.[11] | Broadly effective in preventing degradation of many proteins, including IκBα. | Lacks specificity for the NF-κB pathway; affects global protein turnover, which can lead to high cellular toxicity.[11] |
| Other Translocation Inhibitors | JSH-23 | p65 (RelA) | Putatively inhibits the translocation of the p65 subunit. | Targets a different component of the NF-κB dimer compared to this compound. | Mechanism is not as well-characterized as this compound; potential for off-target effects. |
| DNA Binding Inhibitors | Dehydroxymethylepoxyquinomicin (DHMEQ) | NF-κB DNA Binding | Prevents the NF-κB complex from binding to its target DNA sequences in the nucleus.[2] | Acts at the final step of NF-κB action; allows for study of translocation-independent nuclear functions. | Does not prevent the initial inflammatory signaling cascade. |
This table summarizes general characteristics. Optimal concentrations and specific effects can vary by cell type and experimental conditions.
Experimental Protocols
Accurate validation requires meticulous execution of subcellular fractionation followed by Western blotting.
References
- 1. Therapeutic effect of this compound, an inhibitor of nuclear factor-κB, in treatment of TBI in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 7. jpt.com [jpt.com]
- 8. NF-kB Inhibitor, this compound - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to SN50: In Vitro and In Vivo Effects on NF-κB Signaling
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo effects of SN50, a cell-permeable peptide inhibitor of Nuclear Factor-κB (NF-κB). This document summarizes key quantitative data, offers detailed experimental protocols, and visualizes the underlying biological pathways and experimental procedures.
This compound is a synthetic peptide that acts as a potent inhibitor of NF-κB by targeting its nuclear translocation. It is composed of the hydrophobic, cell-permeating sequence of the Kaposi fibroblast growth factor signal peptide fused to the nuclear localization sequence (NLS) of the NF-κB p50 subunit.[1][2] This design allows this compound to readily cross cell membranes and competitively inhibit the nuclear import of the active NF-κB p50/p65 heterodimer.[1][2]
In Vitro Efficacy of this compound
This compound has been demonstrated to effectively inhibit NF-κB activity across a variety of cell types. Its primary mechanism of action is the prevention of the nuclear translocation of the NF-κB complex, thereby blocking its access to target gene promoters in the nucleus.
Quantitative Data Summary: In Vitro Studies
| Cell Line/Model | Treatment/Stimulus | This compound Concentration | Observed Effect | Reference |
| Multiple Myeloma (MM.1S, ARP-1) | APRIL (400 ng/mL) | 2 µM | Effective inhibition of NF-κB pathway activation (Western Blot) | [3] |
| Multiple Myeloma (ARD) | APRIL (400 ng/mL) | 3 µM | Effective inhibition of NF-κB pathway activation (Western Blot) | [3] |
| Primary Human Adipocytes | Lipopolysaccharide (LPS) (10 ng/mL) | 50 µg/mL | Marked reduction of NF-κB p65 protein levels at 3 and 12 hours | [4] |
| Gastric Cancer (SGC7901) | LY294002 (50 µmol/l) | 18 µmol/l | 25.69 ± 3.87% growth inhibition; enhanced apoptosis | [5] |
| Gastric Cancer (SGC7901) | LY294002 (50 µmol/l) + this compound | 18 µmol/l | 52.93 ± 2.35% growth inhibition | [5] |
| Prostate Cancer (PC-3) | Ionizing Radiation | 40 µg/mL | Inhibition of NF-κB nuclear import (Immunocytochemistry) | [6] |
Comparison with Other NF-κB Inhibitors
This compound's targeted mechanism of inhibiting nuclear translocation distinguishes it from other NF-κB inhibitors that act on different parts of the signaling cascade.
| Inhibitor | Mechanism of Action | Reference |
| This compound | Inhibits nuclear translocation of the NF-κB p50/p65 heterodimer. | [7] |
| IKKγ NBD Inhibitory Peptide | Blocks the interaction of NEMO (IKKγ) with IKKα and IKKβ, preventing IκBα phosphorylation. | [3] |
| BAY 11-7082 | Irreversibly inhibits IκBα phosphorylation, thus preventing NF-κB activation. | [7][8] |
In Vivo Efficacy of this compound
In animal models, this compound has shown promise in mitigating inflammatory conditions and enhancing cancer therapies. The route and dosage of administration are critical for its in vivo efficacy.
Quantitative Data Summary: In Vivo Studies
| Animal Model | Condition | This compound Dosage & Administration | Key Findings | Reference |
| BALB/c Mice | Acute Respiratory Distress Syndrome (ARDS) | 10, 30, or 60 µg/ml intraperitoneally 1 hour before LPS challenge | Dose-dependent attenuation of pulmonary edema, inflammation, and coagulation. Significant reduction in nuclear p65 expression. | [9] |
| NOD/SCID Mice | Multiple Myeloma Xenograft | 20 mg/kg intraperitoneally every other day | Enhanced the anti-tumor efficacy of BCMA CAR T-cell therapy, resulting in lower tumor weight and smaller tumor volume. | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments involving this compound.
In Vitro NF-κB Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the inhibition of NF-κB p65 nuclear translocation by this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or primary macrophages) on glass coverslips in a 24-well plate and culture overnight.[10][11]
-
Pre-incubate cells with the desired concentration of this compound (e.g., 50 µg/mL) for 1-2 hours.[4]
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for 30-60 minutes.[10]
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 3.7-4% paraformaldehyde in PBS for 15 minutes at room temperature.[10]
-
Wash twice with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 10% normal goat serum in PBS for 1 hour.[10]
-
Incubate with a primary antibody against NF-κB p65 (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.[10][12]
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1-2 hours at room temperature in the dark.[12]
-
Counterstain nuclei with DAPI or Hoechst stain.
-
-
Imaging and Analysis:
-
Mount coverslips on microscope slides.
-
Visualize using a fluorescence or confocal microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells to determine the extent of translocation.
-
In Vivo Administration of this compound in a Mouse Model of ARDS
Objective: To assess the therapeutic effect of this compound on acute lung injury.
-
Animal Model: Use male BALB/c mice (6-8 weeks old).[9]
-
This compound Preparation and Administration:
-
Induction of ARDS:
-
One hour after this compound administration, anesthetize the mice.
-
Induce lung injury by intratracheal instillation of lipopolysaccharide (LPS) (e.g., 50 µL of 4 mg/mL LPS).[9]
-
-
Endpoint Analysis:
-
Euthanize mice 6 hours after LPS challenge.[9]
-
Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell counts and cytokine levels (e.g., TNF-α, IL-6) by ELISA.
-
Harvest lung tissue for histological analysis (H&E staining), wet/dry ratio measurement (to assess edema), and Western blot analysis of NF-κB pathway proteins.[9]
-
Mandatory Visualizations
NF-κB Signaling Pathway and this compound's Point of Inhibition
Caption: The NF-κB signaling pathway and the inhibitory action of this compound on nuclear translocation.
Experimental Workflow for In Vitro this compound Efficacy Testing
Caption: A typical workflow for evaluating the in vitro efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 3. The nuclear factor-κ B inhibitor this compound enhances the efficacy of B-cell maturation antigen-targeted chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound enhances the effects of LY294002 on cell death induction in gastric cancer cell line SGC7901 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Blockade of Histone Deacetylase Inhibitor-Induced RelA/p65 Acetylation and NF-κB Activation Potentiates Apoptosis in Leukemia Cells through a Process Mediated by Oxidative Damage, XIAP Downregulation, and c-Jun N-Terminal Kinase 1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound attenuates alveolar hypercoagulation and fibrinolysis inhibition in acute respiratory distress syndrome mice through inhibiting NF-κB p65 translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for SN50
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of SN50, a cell-permeable inhibitory peptide that acts as a potent inhibitor of NF-κB nuclear translocation. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.
This compound is a synthetic peptide composed of the hydrophobic region of the signal peptide of Kaposi fibroblast growth factor (K-FGF) linked to the nuclear localization sequence (NLS) of the NF-κB p50 subunit.[1][2] This design allows it to permeate the cell membrane and specifically inhibit the translocation of the active NF-κB complex into the nucleus.[1][3][4] While it is a valuable tool in research, particularly in studies involving inflammation, cancer, and ventilator-induced lung injury, its bioactive nature necessitates careful handling and disposal.[3][5]
Chemical and Physical Properties of this compound
A summary of the key properties of this compound is provided in the table below. This information is crucial for understanding its behavior and potential hazards.
| Property | Value |
| Molecular Formula | C₁₂₉H₂₃₀N₃₆O₂₉S |
| Molecular Weight | 2781.50 g/mol |
| CAS Number | 213546-53-3 |
| Appearance | Lyophilized (freeze-dried) solid |
| Purity | Typically >90% (HPLC/MS) |
| Counterion | Trifluoroacetate (TFA) salt |
| Storage | Store at -20°C or below in a tightly sealed container.[6] |
Health and Safety Information
This compound and similar peptide compounds may present potential health hazards. According to safety data sheets for similar chemicals, users should be aware of the following:
-
Harmful if swallowed or inhaled.
-
Causes skin and eye irritation.
-
May cause respiratory tract irritation. [7]
Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
This compound Disposal Workflow
The following diagram outlines the recommended step-by-step procedure for the safe disposal of this compound waste.
References
- 1. NF-kB Inhibitor, this compound - 1 mg [anaspec.com]
- 2. NF-κB this compound, Cell-Permeable Inhibitor Peptide - Calbiochem | 481480 [merckmillipore.com]
- 3. jpt.com [jpt.com]
- 4. NF-kB Inhibitor, this compound - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 5. This compound, a Cell-Permeable Inhibitor of Nuclear Factor-κB, Attenuates Ventilator-Induced Lung Injury in an Isolated and Perfused Rat Lung Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear Factor NF-KB Inhibitor this compound peptide [novoprolabs.com]
- 7. peptide.com [peptide.com]
Personal protective equipment for handling SN50
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling and disposal of SN50, a cell-permeable inhibitory peptide. Adherence to these procedural steps is vital for ensuring laboratory safety and maintaining the integrity of your research. By providing comprehensive guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
This compound is an inhibitory peptide that blocks the nuclear translocation of the NF-κB active complex.[1] Like all research-grade peptides, it requires careful handling to minimize exposure and prevent contamination. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with due caution.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive approach to personal protection is essential when working with this compound in both its lyophilized powder and reconstituted solution forms. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. |
| Face Shield | Recommended when there is a significant risk of splashing, particularly during the initial reconstitution of the lyophilized powder. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard requirement. Consider double-gloving for added protection, especially when handling concentrated solutions. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential contamination. |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Mandatory when handling the lyophilized powder to prevent inhalation of aerosolized particles. Also recommended when working with solutions in poorly ventilated areas. |
Operational Plan: Step-by-Step Handling Protocols
Proper handling procedures are critical to ensure both personnel safety and the stability of this compound.
Receiving and Storage of Lyophilized this compound
-
Inspection: Upon receipt, visually inspect the vial for any damage.
-
Storage: For long-term stability, store the lyophilized peptide at -20°C in a tightly sealed container, protected from light.[1]
-
Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This crucial step prevents condensation from forming inside the vial, which can degrade the peptide.
Reconstitution of this compound
This procedure should be performed within a chemical fume hood or biosafety cabinet to minimize inhalation risk.
-
Solvent Selection: The appropriate solvent for reconstitution will depend on the specific experimental requirements. Sterile, distilled water is a common choice.
-
Reconstitution Process:
-
Carefully uncap the vial.
-
Using a sterile pipette, add the desired volume of the selected solvent to the vial.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause the peptide to aggregate.
-
-
Aliquoting and Storage of Reconstituted this compound:
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted solution into single-use volumes.
-
Store the aliquots at -20°C. Stock solutions are generally stable for up to 3 months at this temperature.[2]
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental release and ensure regulatory compliance.
Waste Segregation
-
Liquid Waste: Unused or expired this compound solutions.
-
Solid Waste: All materials that have come into contact with this compound, including empty vials, pipette tips, and contaminated gloves.
Disposal Procedures
| Waste Type | Disposal Protocol |
| Liquid this compound Waste | Chemical Inactivation (Recommended): 1. In a suitable container within a fume hood, treat the peptide solution with a 10% bleach solution, 1 M NaOH, or 1 M HCl to hydrolyze and inactivate the peptide. 2. Allow the mixture to stand for a minimum of 24 hours to ensure complete degradation. 3. Neutralize the solution to a pH between 6.0 and 8.0. 4. Dispose of the neutralized solution down the drain with copious amounts of water, in accordance with institutional and local regulations. Always confirm with your institution's Environmental Health & Safety (EHS) department before drain disposal. |
| Solid this compound Waste | 1. Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. 2. Store the sealed container in a designated hazardous waste accumulation area. 3. Arrange for pickup and disposal through your institution's certified hazardous waste management service. |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound from receipt to disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
